3-Chloro-2,6-dimethylaniline
Description
BenchChem offers high-quality 3-Chloro-2,6-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMXFOTYCHZCLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427470 | |
| Record name | 3-chloro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26829-77-6 | |
| Record name | 3-chloro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-2,6-dimethylaniline CAS number and properties
An In-Depth Technical Guide to 3-Chloro-2,6-dimethylaniline for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
3-Chloro-2,6-dimethylaniline, identified by the CAS number 26829-77-6 , is a substituted aniline that serves as a versatile and crucial building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom and two methyl groups on the aniline ring, imparts a specific set of steric and electronic properties that make it a valuable intermediate in the synthesis of a range of target molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and practical applications of 3-Chloro-2,6-dimethylaniline, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory and in scale-up operations. The key properties of 3-Chloro-2,6-dimethylaniline are summarized in the table below.
| Property | Value |
| CAS Number | 26829-77-6 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | White to pale cream or pale brown crystalline powder |
| Melting Point | 30-32 °C |
| Boiling Point | 136-138 °C at 17 mmHg |
| Density | 1.142 g/cm³ |
| Solubility | Slightly soluble in water |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will likely appear as doublets in the range of 6.5-7.5 ppm. The two methyl groups, being in different chemical environments relative to the chloro and amino groups, may exhibit slightly different chemical shifts, likely appearing as singlets in the range of 2.0-2.5 ppm. The protons of the amine group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the chlorine atom and the carbon bearing the amino group showing characteristic shifts. The two methyl carbons will appear in the upfield region (typically 15-25 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, and the C-Cl stretch will be visible in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 155. An important feature will be the isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.
Synthesis of 3-Chloro-2,6-dimethylaniline
The synthesis of 3-Chloro-2,6-dimethylaniline is not as widely documented as its 4-chloro isomer. However, a common and logical synthetic route involves the direct chlorination of 2,6-dimethylaniline. A patented process for the synthesis of the related 4-chloro-2,6-dimethylaniline provides valuable insight into the reaction conditions that can be adapted for the synthesis of the 3-chloro isomer.[2] The key is to control the regioselectivity of the chlorination.
The general approach involves the reaction of 2,6-dimethylaniline with a suitable chlorinating agent in an inert organic solvent. The choice of chlorinating agent and reaction conditions is crucial to favor the formation of the 3-chloro isomer over other isomers.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 3-Chloro-2,6-dimethylaniline.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Chloro-2,6-dimethylaniline is governed by the interplay of its three substituents: the activating amino and methyl groups, and the deactivating chloro group. This unique combination of electronic and steric effects makes it a valuable synthon for accessing a variety of more complex molecules.
Electrophilic Aromatic Substitution
The amino group is a powerful activating group and is ortho, para-directing.[3] The two methyl groups are also activating and ortho, para-directing. Conversely, the chlorine atom is a deactivating group but is also ortho, para-directing. In 3-Chloro-2,6-dimethylaniline, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. Positions 2 and 6 are blocked by the methyl groups. Therefore, electrophilic substitution is strongly directed to the 4-position. The chlorine at the 3-position will have a deactivating effect on the ring, but the combined activating effect of the amino and methyl groups will still allow for electrophilic substitution to occur, predominantly at the 4-position.
N-Acylation: A Gateway to Amide Derivatives
A fundamental and highly useful reaction of 3-Chloro-2,6-dimethylaniline is N-acylation. This reaction involves the treatment of the aniline with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide. This transformation is pivotal in drug synthesis, as the resulting amide bond is a common feature in many pharmaceutical compounds. The synthesis of the local anesthetic Lidocaine, for instance, involves the N-acylation of the closely related 2,6-dimethylaniline with chloroacetyl chloride.[4][5] A similar protocol can be applied to 3-Chloro-2,6-dimethylaniline.
Experimental Protocol: N-Acylation of 3-Chloro-2,6-dimethylaniline
This protocol is adapted from established procedures for the N-acylation of substituted anilines.[4][6]
-
Reaction Setup: In a dry 250 mL conical flask, dissolve 3-Chloro-2,6-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Reagent Addition: While stirring the solution, slowly add the acylating agent (e.g., chloroacetyl chloride, 1.1 eq). If using an inert solvent, a base such as potassium carbonate or pyridine may be added to neutralize the HCl byproduct.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a designated period (e.g., 30 minutes to 3 hours).[4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the product. If glacial acetic acid is used as the solvent, the mixture can be poured into cold water to precipitate the amide product.[5] If an inert solvent was used, an aqueous wash is performed to remove any salts, followed by drying of the organic layer.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-acylated product.[6]
Caption: General workflow for the N-acylation of 3-Chloro-2,6-dimethylaniline.
Diazotization and Sandmeyer Reactions
The primary amino group of 3-Chloro-2,6-dimethylaniline can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7] The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer or related reactions.[8][9] This opens up synthetic pathways to introduce substituents such as -Cl, -Br, -CN, -OH, and -F (via the Balz-Schiemann reaction) at the position of the original amino group.
Caption: Synthetic utility of 3-Chloro-2,6-dimethylaniline via diazotization.
Applications in Drug Development and Advanced Synthesis
While 3-Chloro-2,6-dimethylaniline may not be a direct precursor to a widely known blockbuster drug, its value lies in its role as a versatile intermediate for the synthesis of more complex and sterically hindered molecules. For example, the related compound, 3-chloro-2,6-diethylaniline, has been used to synthesize 4,4′-methylenebis(3-chloro-2,6-diethylaniline), a molecule of interest as a curing agent for resins and as a building block for sterically demanding ligands in catalysis. This demonstrates the utility of this class of substituted anilines in creating larger, functional molecules.
The N-acylated derivatives of 3-Chloro-2,6-dimethylaniline are of particular interest in drug discovery. The introduction of various acyl groups can lead to a library of compounds with diverse biological activities. The principles of its reactivity are directly applicable to the synthesis of local anesthetics like lidocaine, which is derived from 2,6-dimethylaniline.[4][5] The chloro-substituent in the 3-position can be exploited to modulate the electronic and lipophilic properties of the final molecule, which is a key strategy in medicinal chemistry to optimize drug efficacy and pharmacokinetic profiles.
Safety and Handling
3-Chloro-2,6-dimethylaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin and serious eye irritation.[1] It is also suspected of causing respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2,6-dimethylaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. Its unique substitution pattern provides a platform for a range of chemical transformations, including electrophilic aromatic substitution and N-acylation, allowing for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors.
References
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PrepChem. Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. Available from: [Link]
- Google Patents. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
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BYJU'S. Electrophilic Substitution Reaction of Anilines. Available from: [Link]
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International Union of Crystallography. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Available from: [Link]
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Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available from: [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
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Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Available from: [Link]
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ScholarWorks@SFA. Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,6-dimethylaniline
Executive Summary
3-Chloro-2,6-dimethylaniline (CAS No. 26829-77-6) is a critical chemical intermediate in the synthesis of various high-value commercial products, particularly in the agrochemical and pharmaceutical industries. Its unique structure, featuring a chlorine atom positioned meta to the amino group and flanked by two methyl groups, makes it a valuable synthon. This guide provides a comprehensive overview of the principal synthetic pathway for 3-Chloro-2,6-dimethylaniline, focusing on the direct, regioselective chlorination of 2,6-dimethylaniline. We will delve into the mechanistic underpinnings, process optimization, experimental protocols, and analytical validation required for the successful and reproducible synthesis of this compound. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this synthesis.
Strategic Overview: Retrosynthesis and Pathway Selection
The primary industrial and laboratory-scale synthesis of 3-Chloro-2,6-dimethylaniline originates from the readily available and cost-effective starting material, 2,6-dimethylaniline. The core transformation is an electrophilic aromatic substitution, specifically, a chlorination reaction.
The key challenge in this synthesis is achieving the desired regioselectivity. The aniline functional group is a powerful ortho-, para-directing group, while the two methyl groups are weaker ortho-, para-directors. Collectively, these groups strongly activate the aromatic ring, particularly at the 4-position (para to the amine) and the 3- and 5-positions (ortho to one methyl group and meta to the other). Direct chlorination can lead to a mixture of isomers, including the undesired but electronically favored 4-chloro-2,6-dimethylaniline.
It has been noted that halogenation of 2,6-dimethylaniline in a strongly acidic medium can favor the formation of the 3-halo isomer. This provides the strategic foundation for the selected pathway: controlling the reaction conditions to favor the thermodynamically less favorable, but synthetically valuable, 3-chloro isomer.
Core Synthesis Pathway: Direct Chlorination of 2,6-Dimethylaniline
The most prevalent method involves the direct chlorination of 2,6-dimethylaniline using various chlorinating agents in an acidic medium. The protonation of the highly basic amino group to form an anilinium salt is a crucial mechanistic step. This deactivates the aromatic ring and transforms the -NH₃⁺ group into a meta-director, guiding the incoming electrophile to the 3- and 5-positions.
An In-depth Technical Guide to 3-Chloro-2,6-dimethylaniline: Properties, Synthesis, and Applications
Introduction
3-Chloro-2,6-dimethylaniline, a halogenated aromatic amine, is a key chemical intermediate with significant utility in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring a chlorine atom and two methyl groups flanking an amino group on a benzene ring, imparts specific reactivity and physical properties that are of great interest to researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthesis, reactivity, and applications of 3-Chloro-2,6-dimethylaniline, grounded in established scientific principles and supported by relevant literature.
Molecular Structure and Physicochemical Properties
The structural arrangement of substituents on the aniline ring is fundamental to the molecule's behavior. The two methyl groups at positions 2 and 6 provide steric hindrance around the amino group, influencing its reactivity. The chlorine atom at position 3 acts as a deactivating, ortho-, para-directing group in electrophilic aromatic substitution, further modulating the molecule's chemical properties.
Core Physical and Chemical Identifiers
| Property | Value | Source |
| CAS Number | 26829-77-6 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| IUPAC Name | 3-chloro-2,6-dimethylaniline | [1] |
| Synonyms | 3-chloro-2,6-dimethylphenylamine, 3-Chloro-2,6-xylidine | [1] |
Tabulated Physical Properties
| Property | Value | Source |
| Appearance | White to pale cream or brown crystalline solid | [2] |
| Melting Point | 30-32 °C | [3] |
| Boiling Point | 136-138 °C at 17 mmHg | [3] |
| Density | 1.142 g/cm³ (predicted) | [3] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [4][5] |
| pKa | 3.25 ± 0.10 (Predicted) | [3] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 3-Chloro-2,6-dimethylaniline is crucial for its identification and quality control in research and industrial settings.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned NMR spectrum for 3-Chloro-2,6-dimethylaniline is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures and established substituent effects.
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons (H-4, H-5): Expected to appear as two doublets in the range of δ 6.8-7.2 ppm. The proton at H-5 will likely be a doublet coupled to H-4, and the proton at H-4 will be a doublet coupled to H-5.
-
Amino Protons (-NH₂): A broad singlet is expected between δ 3.5-4.5 ppm, the chemical shift of which is concentration and solvent dependent.
-
Methyl Protons (-CH₃): Two singlets are anticipated in the region of δ 2.1-2.4 ppm, corresponding to the methyl groups at positions 2 and 6.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the amino group (C-1) would be the most deshielded, followed by the carbon with the chlorine atom (C-3). The carbons attached to the methyl groups (C-2 and C-6) will also have characteristic shifts.
-
Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 2850-3000 | C-H stretching of methyl groups |
| 1600-1650 | N-H bending (scissoring) of the primary amine |
| 1450-1550 | C=C stretching of the aromatic ring |
| 1000-1250 | C-N stretching |
| 700-850 | C-Cl stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 155 and a prominent M+2 peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a methyl radical ([M-15]⁺) or a chlorine atom ([M-35]⁺). Further fragmentation of the aromatic ring would also be observed.[6][7]
Synthesis of 3-Chloro-2,6-dimethylaniline
The primary route for the synthesis of 3-Chloro-2,6-dimethylaniline is the direct chlorination of 2,6-dimethylaniline. The regioselectivity of this reaction is influenced by the directing effects of the amino and methyl groups.
Workflow for the Synthesis of 3-Chloro-2,6-dimethylaniline
Caption: Synthetic workflow for 3-Chloro-2,6-dimethylaniline.
Experimental Protocol: Chlorination of 2,6-Dimethylaniline
This protocol is a representative procedure based on established methods for the chlorination of anilines.[8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
-
Protection of the Amino Group (Optional but Recommended): To control the reactivity and prevent over-chlorination, the amino group can be protected, for instance, by acetylation with acetic anhydride to form the corresponding acetanilide.
-
Chlorination: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.1 equivalents) in the same solvent from the dropping funnel with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture by the slow addition of water or a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Deprotection (if applicable): If the amino group was protected, the resulting chloro-acetanilide is hydrolyzed under acidic or basic conditions to yield 3-Chloro-2,6-dimethylaniline.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-Chloro-2,6-dimethylaniline.
Chemical Reactivity
The reactivity of 3-Chloro-2,6-dimethylaniline is governed by the interplay of its functional groups.
Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho-, para-directing group, while the methyl groups are weakly activating, ortho-, para-directing groups. The chlorine atom is a deactivating, ortho-, para-directing group. The overall effect is a complex directing influence on incoming electrophiles.
Caption: Analysis of directing effects in electrophilic aromatic substitution.
Considering the combined effects, the position para to the strongly activating amino group (position 4) is the most likely site for electrophilic attack.
Reactions of the Amino Group
The amino group of 3-Chloro-2,6-dimethylaniline can undergo typical reactions of primary aromatic amines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.[9]
-
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. These salts are versatile intermediates that can be converted to a wide range of functional groups.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Applications in Research and Drug Development
3-Chloro-2,6-dimethylaniline serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to introduce a substituted aniline moiety into a target structure, which can be crucial for biological activity.
One notable application is its use as a precursor in the synthesis of various biologically active compounds. For instance, it can be used to prepare other chemical intermediates like 3-cyano-2,4-dimethylchlorobenzene, which can be further elaborated into more complex structures.[4]
Safety and Handling
3-Chloro-2,6-dimethylaniline is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
3-Chloro-2,6-dimethylaniline is a chemical intermediate with a distinct set of physical and chemical properties that make it a valuable tool for synthetic chemists. Its reactivity, governed by the electronic and steric effects of its substituents, allows for its incorporation into a variety of molecular scaffolds. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the pursuit of new therapeutic agents.
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Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]
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Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]
-
Reddit. (2019, April 5). Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide. r/OrganicChemistry. Retrieved from [Link]
-
Chegg. (2022, February 27). Solved Please explain each step in the mechanism the. Retrieved from [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]
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Introduction: The Significance of Solubility for a Key Chemical Intermediate
An In-Depth Technical Guide to the Solubility of 3-Chloro-2,6-dimethylaniline in Common Organic Solvents
3-Chloro-2,6-dimethylaniline, a substituted aniline, serves as a crucial building block in the synthesis of a wide array of chemical products, including pharmaceuticals and dyes.[1] Its utility as a synthetic intermediate means that a thorough understanding of its physical and chemical properties is paramount for process optimization, purification, and formulation development. Among these properties, solubility is a critical parameter that dictates solvent selection for chemical reactions, governs the efficiency of crystallization processes, and impacts the formulation of final products.
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2,6-dimethylaniline. Moving beyond a simple data sheet, this document delves into the theoretical principles governing its solubility, presents its known physicochemical properties, and, most importantly, provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various common organic solvents. This guide is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.
Physicochemical Profile of 3-Chloro-2,6-dimethylaniline
A molecule's solubility is intrinsically linked to its structural and physical properties. The presence of a substituted aromatic ring, a chloro-group, two methyl groups, and an amino functional group in 3-Chloro-2,6-dimethylaniline creates a distinct physicochemical profile that influences its interaction with different solvents.
The molecule's structure is predominantly hydrophobic due to the benzene ring and methyl groups.[1] The XLogP3 value of 3.1 indicates a strong preference for non-polar environments over aqueous ones.[2] However, the amino (-NH₂) group introduces a degree of polarity and the capacity for hydrogen bonding, acting as a hydrogen bond donor. This duality is key to its solubility behavior. While typically a solid at room temperature, its relatively low melting point suggests that the intermolecular forces in its solid state are not exceptionally strong.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [4] |
| Molecular Weight | 155.62 g/mol | [4] |
| Appearance | Crystalline or powdery solid | [1] |
| Melting Point | 30-32 °C | [2][3] |
| Boiling Point | 136-138 °C @ 17 mmHg | [2][3] |
| Density | 1.142 g/cm³ | [2] |
| XLogP3 | 3.1 | [2] |
| Water Solubility | Slightly soluble / Limited solubility | [1][3][5] |
Theoretical Principles: "Like Dissolves Like"
The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Given the significant nonpolar character of the 3-Chloro-2,6-dimethylaniline molecule, it is expected to exhibit good solubility in nonpolar aromatic solvents like toluene (due to pi-pi stacking interactions with the benzene ring) and moderate solubility in aliphatic hydrocarbons like hexane.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess polarity but lack hydrogen bond-donating capabilities. They can engage in dipole-dipole interactions with the polar C-Cl and C-N bonds of the aniline. Good to moderate solubility is anticipated in this class of solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. The amino group of 3-Chloro-2,6-dimethylaniline can participate in hydrogen bonding with these solvents, which should promote solubility. However, the bulky methyl groups adjacent to the amino group may introduce steric hindrance, potentially limiting this interaction compared to less substituted anilines.
-
Aqueous Solubility: The compound is described as having limited or slight solubility in water.[1][3][5] This is a direct consequence of its large, hydrophobic carbon skeleton, which outweighs the hydrophilic contribution of the single amino group.
While qualitative statements like "moderate solubility in organic solvents" are available, precise quantitative data is not widely published.[1] Therefore, experimental determination is essential for any serious process development.
Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method
The following protocol describes a robust and reliable method for determining the equilibrium solubility of 3-Chloro-2,6-dimethylaniline. This method, often referred to as the shake-flask method, is considered a gold standard for its accuracy.[7][8] The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Diagram of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Materials and Reagents
-
3-Chloro-2,6-dimethylaniline (Purity >98%)
-
Selected Organic Solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetone, Toluene, Hexane, Ethyl Acetate, Dichloromethane.
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Safety Precautions
-
Hazard Profile: 3-Chloro-2,6-dimethylaniline is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4][5]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][10]
-
Solvents: Handle all organic solvents with care, paying attention to their specific flammability and toxicity hazards.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-Chloro-2,6-dimethylaniline to a pre-weighed vial. "Excess" is critical; you must be able to visually confirm that undissolved solid remains at the end of the experiment. This ensures the solution has reached its saturation point.
-
Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). The choice of temperature is crucial as solubility is temperature-dependent.[6]
-
Agitate the mixture vigorously enough to keep the solid suspended. This maximizes the surface area for dissolution.
-
Allow the system to equilibrate for at least 24 to 48 hours. This extended time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium.[11] Shorter times can lead to an underestimation of solubility.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for several hours. This allows the excess solid to settle, preventing contamination of the sample.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe tip. This step is non-negotiable as it removes any microscopic, undissolved particles that could artificially inflate the measured concentration.
-
Dispense the filtered, saturated solution into a clean, pre-weighed volumetric flask.
-
-
Quantification:
-
The concentration of the solute in the filtered sample can be determined by a suitable analytical method.
-
Gravimetric Method: A simple, albeit less precise, method involves weighing the collected filtrate, evaporating the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point, and then weighing the remaining solid residue.[12]
-
Chromatographic Method (Recommended): For higher accuracy, use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Prepare a series of calibration standards of 3-Chloro-2,6-dimethylaniline of known concentrations in the same solvent.
-
Accurately dilute the filtered saturated solution to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample. Calculate the concentration of the saturated solution based on the calibration curve. This is the most authoritative and reliable approach.[13]
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).
-
Always report the temperature at which the measurement was made.
-
Conclusion
While published literature provides a qualitative sense of the solubility of 3-Chloro-2,6-dimethylaniline, a quantitative understanding essential for scientific and industrial applications must be derived from rigorous experimental work. The molecule's physicochemical profile—dominated by a large hydrophobic structure with a polar amino group—suggests moderate to good solubility in most common organic solvents and poor solubility in water. By following the detailed shake-flask protocol outlined in this guide, researchers can confidently and accurately generate the specific solubility data required for their work, ensuring a solid foundation for process design, optimization, and chemical synthesis.
References
-
3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016. PubChem. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. Available at: [https://www.deanza.edu/faculty/heidcrow/stories/storyReader 372)
-
Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
3-Chloro-N,N-dimethylaniline | Solubility of Things. Available at: [Link]
-
<1236> Solubility Measurements. USP-NF. Available at: [Link]
- Method for determining solubility of a chemical compound. Google Patents.
-
Safety Data Sheet: 3-Chloroaniline. Carl ROTH. Available at: [Link]
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- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Spectroscopic Characterization of 3-Chloro-2,6-dimethylaniline: A Technical Guide for Researchers
This document provides an in-depth technical guide to the spectroscopic profile of 3-Chloro-2,6-dimethylaniline (CAS No: 26829-77-6). As a substituted aniline, this compound serves as a valuable intermediate in the synthesis of various target molecules in pharmaceuticals and materials science. Accurate structural confirmation is paramount for any downstream application, and a thorough understanding of its spectroscopic signature is the cornerstone of quality control and reaction monitoring.
Due to the limited availability of published, peer-reviewed experimental spectra for this specific compound, this guide will focus on a detailed, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis provides a robust baseline for scientists and researchers, enabling them to identify the compound, assess its purity, and interpret experimental results with high confidence.
Molecular Structure and Overview
3-Chloro-2,6-dimethylaniline is an aromatic amine characterized by a benzene ring substituted with a chloro group, an amino group, and two methyl groups. The relative positions of these substituents create a unique electronic environment that dictates its spectroscopic properties.
To facilitate the analysis, the atoms in the structure are systematically numbered as shown below. This numbering will be used as a reference throughout the NMR discussion.
Caption: Molecular structure of 3-Chloro-2,6-dimethylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is performed by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), which is inert in the ¹H spectrum and provides a reference signal at 77.16 ppm in the ¹³C spectrum.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.
Causality Behind Predictions:
-
Aromatic Protons (H4, H5): These two protons are on the benzene ring. H4 is situated between a chloro- and an amino-substituted carbon, while H5 is adjacent to a methyl-substituted carbon. They are not chemically equivalent and will appear as distinct signals. They will couple to each other, resulting in two doublets, following the n+1 rule where n=1. The electron-donating amino group and weakly donating methyl groups will shield these protons, while the electron-withdrawing chloro group will deshield them. We predict their chemical shifts to be in the aromatic region, typically between 6.5 and 7.5 ppm.
-
Amino Protons (-NH₂): The two protons on the nitrogen atom will typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. A typical range is 3.5-4.5 ppm.
-
Methyl Protons (-CH₃): The two methyl groups at positions C2 and C6 are chemically equivalent due to the molecule's symmetry plane. Therefore, they will appear as a single signal. This signal will be a singlet as there are no adjacent protons to couple with. Its integration value will be 6H. Being attached to an aromatic ring, these protons are expected in the range of 2.0-2.5 ppm.
Table 1: Predicted ¹H NMR Data for 3-Chloro-2,6-dimethylaniline
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| ~ 7.0 - 7.2 | 1H | Doublet (d) | H5 (Aromatic) |
| ~ 6.7 - 6.9 | 1H | Doublet (d) | H4 (Aromatic) |
| ~ 3.8 (broad) | 2H | Singlet (s, br) | -NH₂ |
| ~ 2.3 | 6H | Singlet (s) | 2 x -CH₃ |
Experimental Workflow for NMR The following diagram illustrates the standard workflow for acquiring NMR data. This self-validating process ensures reproducibility and accuracy, starting from careful sample preparation to final data processing.
Caption: Standardized workflow for NMR spectroscopic analysis.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Causality Behind Predictions: Due to molecular symmetry, we expect to see 6 distinct signals for the 8 carbon atoms in the molecule.
-
Aromatic Carbons: The six carbons of the benzene ring are all in unique electronic environments.
-
C1 (bearing the NH₂ group) will be significantly shielded, appearing furthest upfield among the substituted aromatic carbons (~144 ppm).
-
C2 and C6 (bearing the CH₃ groups) are equivalent and will appear as one signal (~125 ppm).
-
C3 (bearing the Cl group) will be deshielded by the halogen (~130 ppm).
-
C4 and C5 will be distinct signals in the typical aromatic region (~120-130 ppm).
-
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single, strong signal in the aliphatic region of the spectrum, typically around 15-20 ppm.
Table 2: Predicted ¹³C NMR Data for 3-Chloro-2,6-dimethylaniline
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 144 | C1 (-NH₂) |
| ~ 130 | C3 (-Cl) |
| ~ 128 | C5 |
| ~ 125 | C2 & C6 (-CH₃) |
| ~ 122 | C4 |
| ~ 18 | 2 x -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality Behind Predictions: The predicted IR spectrum is based on characteristic vibrational modes for the functional groups in 3-Chloro-2,6-dimethylaniline.
-
N-H Stretch: The primary amine (-NH₂) will show two distinct absorption bands corresponding to the symmetric and asymmetric stretching modes. These are typically found in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations produce a series of sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The stretching vibration for an aryl amine C-N bond is expected in the 1250-1350 cm⁻¹ range.
-
C-Cl Stretch: The C-Cl bond stretch will give rise to a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1500 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | C-N Stretch | Aryl Amine |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.
Causality Behind Predictions:
-
Molecular Ion (M⁺): The molecular weight of 3-Chloro-2,6-dimethylaniline (C₈H₁₀ClN) is 155.62 g/mol . The mass spectrum will show a molecular ion peak at m/z = 155.
-
Isotope Peak (M+2): A key diagnostic feature will be the presence of an "M+2" peak at m/z = 157. This peak arises from the natural abundance of the chlorine-37 isotope (³⁷Cl). The intensity ratio of the M⁺ peak (from ³⁵Cl) to the M+2 peak (from ³⁷Cl) will be approximately 3:1, which is a definitive signature for a monochlorinated compound.
-
Fragmentation: The primary fragmentation pathway is often the loss of a stable radical.
-
Loss of a Methyl Group: A common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic-type cation at m/z = 140. This is often the base peak.
-
Loss of Chlorine: Loss of a chlorine radical (•Cl, 35 Da) can also occur, leading to a fragment at m/z = 120.
-
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| Predicted m/z | Identity | Notes |
|---|---|---|
| 157 | [M+2]⁺ | Isotope peak due to ³⁷Cl |
| 155 | [M]⁺ | Molecular ion peak (³⁵Cl) |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical, likely base peak |
| 120 | [M - Cl]⁺ | Loss of a chlorine radical |
Fragmentation Pathway The logical flow of molecular fragmentation under EI conditions can be visualized as follows.
Caption: Predicted major fragmentation pathways for 3-Chloro-2,6-dimethylaniline.
Safety and Handling
As a chemical intermediate, 3-Chloro-2,6-dimethylaniline requires careful handling. Based on available safety data, the compound is classified as harmful and an irritant.[1]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[1]
Conclusion
The structural identity of 3-Chloro-2,6-dimethylaniline can be confidently established through a combination of spectroscopic techniques. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass Spectra. The key identifying features include two distinct aromatic proton doublets in the ¹H NMR, six unique signals in the ¹³C NMR, characteristic N-H and C-Cl stretches in the IR spectrum, and a definitive 3:1 M⁺/M+2 isotope pattern in the mass spectrum centered at m/z 155 and 157. Researchers synthesizing or using this compound can use this guide as a reliable reference for structural verification and purity assessment.
References
-
PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]
Sources
The Synthetic Versatility of 3-Chloro-2,6-dimethylaniline: A Technical Guide for Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the potential applications of 3-Chloro-2,6-dimethylaniline (CAS No: 26829-77-6) as a versatile building block in modern organic synthesis. While direct literature applications are not extensively documented, this guide leverages established reactivity principles and proven synthetic protocols for structurally analogous anilines to illuminate its potential in the synthesis of high-value molecules. We will delve into its utility in the development of novel agrochemicals, specialized polymers, and pharmaceutical intermediates. This document is intended for researchers, synthetic chemists, and professionals in drug discovery and materials science, offering both theoretical insights and practical, field-proven experimental methodologies.
Introduction: Unveiling the Potential of a Unique Building Block
3-Chloro-2,6-dimethylaniline, a substituted aromatic amine, presents a unique combination of steric and electronic properties that make it an attractive intermediate for a range of chemical transformations. The presence of two ortho-methyl groups sterically hinders the amino group, influencing its reactivity and directing substitution patterns. The chlorine atom at the meta-position further modifies the electronic nature of the aromatic ring, providing a handle for further functionalization.
This guide will systematically explore the synthetic potential of this molecule, drawing on established chemistries of similar compounds to provide a robust framework for its application. We will examine key reaction classes, including acylation, alkylation, and diazotization-coupling reactions, and provide detailed experimental protocols that serve as a validated starting point for laboratory synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 26829-77-6 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClN | [1][3] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Appearance | Not specified, likely a solid or liquid | |
| Melting Point | 30-32 °C | [3] |
| Boiling Point | 136-138 °C at 17 mmHg | [3] |
| Solubility | Slightly soluble in water | [4] |
| IUPAC Name | 3-chloro-2,6-dimethylaniline | [2] |
Safety and Handling:
Core Applications in Organic Synthesis
The strategic placement of substituents on the aniline ring makes 3-Chloro-2,6-dimethylaniline a valuable precursor for several classes of organic molecules. The following sections detail its potential applications, supported by established synthetic protocols for analogous compounds.
Synthesis of Agrochemicals: A Scaffold for Herbicides and Fungicides
Substituted anilines are foundational in the agrochemical industry.[5] For instance, the structurally related 3-chloro-2-methylaniline is a key intermediate in the production of the widely used herbicide Quinclorac.[6] This strongly suggests that 3-Chloro-2,6-dimethylaniline can be a valuable precursor for a new generation of crop protection agents.
The following workflow illustrates a typical acylation reaction, a common step in the synthesis of many herbicides. This protocol is adapted from the synthesis of 3-chloro-2',6'-dimethylpropionanilide from 2,6-dimethylaniline and serves as a validated starting point for the acylation of 3-Chloro-2,6-dimethylaniline.[7]
Caption: A generalized workflow for the acylation of 3-Chloro-2,6-dimethylaniline.
Objective: To synthesize an N-acylated derivative of 3-Chloro-2,6-dimethylaniline, a common intermediate for agrochemicals.
Materials:
-
3-Chloro-2,6-dimethylaniline
-
Acyl chloride (e.g., 3-chloropropionyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2,6-dimethylaniline (1 equivalent) and potassium carbonate (1.2 equivalents) in a 3:1 mixture of ethyl acetate and water.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in ethyl acetate dropwise to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure acylated aniline.
Synthesis of Dyes and Pigments: A Chromophoric Core
Substituted anilines are fundamental components in the synthesis of azo dyes. The diazotization of the aniline followed by coupling with an electron-rich aromatic compound is a classic and versatile method for producing a wide range of colors.[8][9] The presence of the chloro and methyl groups on the 3-Chloro-2,6-dimethylaniline backbone is expected to influence the color and fastness properties of the resulting dyes. For instance, 3-chloro-2-methylaniline is a precursor for the dye DB-50.[1][10]
Caption: Conceptual pathway for the synthesis of a diamine monomer for polyamides.
Conclusion
3-Chloro-2,6-dimethylaniline is a chemical intermediate with significant, yet largely untapped, potential in organic synthesis. By drawing parallels with structurally related and well-studied anilines, this technical guide has outlined its promising applications in the synthesis of agrochemicals, dyes, pharmaceuticals, and polymers. The provided experimental protocols, based on established and reliable procedures, offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block. As the demand for novel, high-performance molecules continues to grow, the strategic use of unique starting materials like 3-Chloro-2,6-dimethylaniline will be crucial for innovation in chemical synthesis.
References
- Exploring 3-Chloro-2-Methylaniline: Applications and Properties. (URL not available)
- The Importance of 3-Chloro-2-methylaniline in Agrochemical Synthesis. (URL not available)
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-
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3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016. PubChem. ([Link])
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Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. ([Link])
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Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. MDPI. ([Link])
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Introduction: Understanding the Profile of 3-Chloro-2,6-dimethylaniline
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-Chloro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
3-Chloro-2,6-dimethylaniline (CAS No: 26829-77-6), also known as 3-chloro-2,6-xylidine, is a substituted aniline that serves as a key intermediate in various synthetic applications.[1][2] Its molecular structure, featuring a chlorinated and dimethylated benzene ring attached to an amino group, makes it a versatile building block, particularly in the synthesis of dyes and potentially in the development of agrochemicals and pharmaceutical compounds.[1] However, the very features that lend to its synthetic utility also confer a significant toxicological profile that necessitates rigorous safety and handling protocols.
Anilines and their derivatives are a class of compounds well-known for their potential metabolic liabilities and associated toxicities.[3][4] The introduction of a chlorine atom and methyl groups to the aniline core modifies its reactivity and metabolic fate, influencing its toxicokinetics. This guide provides a comprehensive overview of the known hazards, toxicological mechanisms, and essential safety protocols for 3-Chloro-2,6-dimethylaniline to ensure its safe handling in a research and development setting.
Section 1: Physicochemical and Hazardous Properties
A foundational understanding of a chemical's properties is paramount to anticipating its behavior and associated risks.
| Property | Value | Source(s) |
| CAS Number | 26829-77-6 | [2] |
| Molecular Formula | C₈H₁₀ClN | [2] |
| Molecular Weight | 155.62 g/mol | [2] |
| Appearance | Data not consistently available; may be a solid or liquid. | [5] |
| Melting Point | 30-32 °C | [6] |
| Boiling Point | 136-138 °C at 17 mmHg | [6] |
| Density | ~1.142 g/cm³ | [6] |
| Solubility | Slightly soluble in water. | [7][8] |
| Flash Point | 110.1 °C | [6] |
Section 2: Comprehensive Toxicological Profile
While specific toxicological studies on 3-Chloro-2,6-dimethylaniline are limited, a robust profile can be constructed by examining data from its parent compound, 2,6-dimethylaniline (2,6-xylidine), and related chlorinated anilines. This approach, known as read-across, is a scientifically valid method for assessing the hazards of data-poor chemicals.
Mechanism of Toxicity: The Hematotoxic Threat of Anilines
The primary toxicological concern for many aniline derivatives is hematotoxicity , specifically the induction of methemoglobinemia .[9][10] While not directly documented for 3-Chloro-2,6-dimethylaniline, this is a well-established mechanism for the aniline class.
-
Causality: Upon absorption, aniline compounds can be metabolized to reactive intermediates, such as phenylhydroxylamines. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and death.[8][9] Studies on various chloroaniline isomers confirm this hematotoxic effect, demonstrating that they can reduce the blood's ability to transport oxygen.[8][9]
Acute Toxicity
3-Chloro-2,6-dimethylaniline is classified as harmful by multiple routes of exposure. The primary hazards are summarized in the Globally Harmonized System (GHS) classification table below.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [11] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [11] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
These classifications underscore the importance of preventing direct contact, ingestion, and inhalation through stringent engineering controls and personal protective equipment.
Carcinogenicity: A Significant Concern
There are no direct carcinogenicity studies available for 3-Chloro-2,6-dimethylaniline. However, the data on its parent compound, 2,6-dimethylaniline (also known as 2,6-xylidine) , is a major cause for concern.
A two-year feed study conducted by the National Toxicology Program (NTP) concluded that 2,6-xylidine was clearly carcinogenic in male and female rats, causing significant increases in adenomas and carcinomas of the nasal cavity.[12] The International Agency for Research on Cancer (IARC) has classified the related compound 2,6-dimethylaniline as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[3] Given this evidence, it is prudent and scientifically justified to handle 3-Chloro-2,6-dimethylaniline as a suspected human carcinogen .
Mutagenicity and Reproductive Toxicity
Data on the mutagenic and reproductive effects of 3-Chloro-2,6-dimethylaniline are largely unavailable.[13] However, a study on the related compound 3-chloro-2-methylaniline showed positive results for mutagenicity by significantly depressing testicular DNA synthesis in mice.[10] This finding suggests a potential for genotoxicity within this chemical class, warranting a high degree of caution.
Section 3: Exposure Control and Personal Protection
A multi-layered approach, based on the hierarchy of controls, is essential for mitigating the risks associated with 3-Chloro-2,6-dimethylaniline.
Caption: Decision tree for emergency response to exposure.
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [11]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical help. [11]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]* Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. [11]
Accidental Release Measures
-
Minor Spill: Evacuate unnecessary personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill: Evacuate the area immediately. Alert emergency response personnel. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways. [6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [11]* Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. [14]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [11]
Section 6: Environmental Fate and Ecotoxicity
Chlorinated anilines are recognized as environmental pollutants due to their potential for persistence and toxicity to aquatic organisms. [6][15]They can enter waterways through industrial discharge or accidental spills. [6]Studies on related compounds indicate that they are toxic to aquatic life, and some may bioaccumulate. [16][17]Therefore, every effort must be made to prevent the release of 3-Chloro-2,6-dimethylaniline into the environment.
Conclusion
3-Chloro-2,6-dimethylaniline is a chemical intermediate with significant acute and chronic health hazards, most notably its inferred hematotoxicity and the carcinogenic potential demonstrated by its parent compound. Safe handling is achievable but requires a disciplined and informed approach. Researchers, scientists, and drug development professionals must operate with a comprehensive understanding of its toxicological profile and adhere strictly to the engineering controls, administrative procedures, and personal protective equipment protocols outlined in this guide. By integrating these principles into all laboratory workflows, the risks associated with this valuable but hazardous compound can be effectively managed.
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National Center for Biotechnology Information (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxic Rep Ser. Available at: [Link]
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Zgair, A., Lee, J. B., & Wong, J. C. (2002). Structure–metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Taylor & Francis Online. Available at: [Link]
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St. Amant, A. H., & Rovis, T. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
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Gorczynski, M. J., et al. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica. Available at: [Link]
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National Center for Biotechnology Information. 3-Chloro-2-methylaniline. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. 3-Chloro-2,6-dimethylaniline. PubChem Compound Database. Available at: [Link]
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Ratte, H. T., et al. (1999). Ecotoxicological assessment of p-chloroaniline - Fate and effects in aquatic systems. ResearchGate. Available at: [Link]
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RIVM (2007). Environmental risk limits for monochloramines. Available at: [Link]
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National Toxicology Program (1990). TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7) in Charles River CD Rats (Feed Studies). Available at: [Link]
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A Senior Application Scientist's Guide to 3-Chloro-2,6-dimethylaniline: Sourcing, Purity, and Application
Introduction: The Strategic Importance of 3-Chloro-2,6-dimethylaniline
3-Chloro-2,6-dimethylaniline (CAS No. 26829-77-6) is a substituted aniline derivative that serves as a critical building block in the synthesis of high-value chemical entities.[1] With a molecular formula of C₈H₁₀ClN and a molecular weight of approximately 155.62 g/mol , its utility spans across pharmaceutical, agrochemical, and materials science sectors.[2][3] In pharmaceutical research and drug development, it is a key intermediate for synthesizing more complex molecules, where the purity of the starting material is not merely a matter of quality control but a fundamental determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the commercial landscape for this compound, delineates the significance of its purity grades, and offers validated methodologies for its analysis, empowering researchers to make informed sourcing and application decisions.
The Commercial Supplier Landscape
Sourcing 3-Chloro-2,6-dimethylaniline requires careful consideration of supplier reputation, available purity grades, and the comprehensiveness of their technical documentation. The market features a range of suppliers, from large, well-established chemical houses to more specialized manufacturers. Below is a comparative summary of prominent commercial sources.
| Supplier | Brand/Portfolio | Stated Purity Grade(s) | Notes |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 99% | A major distributor known for extensive documentation and broad product availability.[3][4] |
| Santa Cruz Biotechnology | SCBT | ≥99% | Focuses on biochemicals for research use, emphasizing the need to refer to the lot-specific Certificate of Analysis.[2] |
| Merck / Sigma-Aldrich | Aldrich | 98% | Offers a slightly lower purity grade, which may be suitable for non-critical applications or initial process development. |
| Wychem | - | Not specified (sold as hydrochloride salt) | A UK-based manufacturer specializing in fine chemicals for pharmaceutical and electronics applications.[5] |
| Conier Chem&Pharma Ltd. | (Trader on ECHEMI) | 99% | A China-based trader, representing a direct link to manufacturing regions.[6] |
| VIVAN Life Sciences | - | Not specified | Lists the compound as part of its specialized chemical manufacturing portfolio.[7] |
Decoding Purity Grades and the Certificate of Analysis (CoA)
The percentage purity (e.g., 98% or ≥99%) is the headline specification, but for the drug development professional, the true picture of quality lies within the Certificate of Analysis (CoA).
-
≥99% Purity: This is the most commonly available high-purity grade.[2][4] It is essential for most synthetic applications in drug discovery and development. The key consideration is not just the purity value itself, but the nature of the remaining ≤1%. Potential impurities could include positional isomers (e.g., 4-chloro-2,6-dimethylaniline), unreacted starting materials from its synthesis, or residual solvents. Such impurities can lead to the formation of unwanted side-products, complicating purification and potentially introducing toxicologically significant compounds.
-
98% Purity: This grade may be a cost-effective option for applications where the impurity profile is well-understood and known not to interfere with subsequent chemical steps or the final product's specifications, such as in the development of certain non-pharmaceutical materials or early-stage exploratory synthesis.
The Causality of CoA Scrutiny: The CoA is a self-validating document for a specific batch. It provides the actual measured purity (often by HPLC or GC), identifies the analytical method used, and lists levels of key impurities and residual solvents.[2][8] For regulated pharmaceutical development, a comprehensive CoA is non-negotiable as it forms the basis of the starting material specification and risk assessment.
Analytical Verification of Purity: A Validated HPLC Protocol
While a supplier's CoA is crucial, in-house verification is a cornerstone of good scientific and manufacturing practice. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile organic molecules like 3-Chloro-2,6-dimethylaniline due to its high resolution and accuracy.[9]
Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol is based on established methods for analyzing substituted anilines and serves as a robust system for quality control.[9]
1. Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of 3-Chloro-2,6-dimethylaniline reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the commercially supplied material.
4. Analysis and System Validation:
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention time of the main analyte.
-
Standard Injection: Inject the Standard Solution to determine the retention time and peak area. The system is deemed suitable if theoretical plates are >2000 and tailing factor is <2.0.
-
Sample Injection: Inject the Sample Solution.
5. Calculation: Calculate the purity using the area percent method, assuming all components have a similar response factor at the detection wavelength. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Safety, Handling, and Storage
As a substituted aniline, 3-Chloro-2,6-dimethylaniline requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[10] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][4][11]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[3][4] The container should be kept tightly closed and stored away from strong oxidizing agents.[3] The melting point is between 30-32°C, so it may be a solid at room temperature.[3][6]
Conclusion
3-Chloro-2,6-dimethylaniline is an indispensable intermediate for advanced chemical synthesis. For researchers in drug development, the selection of this starting material transcends a simple commercial transaction; it is the first step in ensuring the quality and integrity of their research. A methodical approach, beginning with the selection of a reputable supplier offering a high-purity grade (≥99%), followed by rigorous scrutiny of the lot-specific Certificate of Analysis, and culminating in independent analytical verification via a robust method like RP-HPLC, establishes a self-validating system of quality. This diligence is fundamental to producing reliable, reproducible, and ultimately safe chemical entities.
References
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- ChemicalBook. (2025). 3-CHLORO-2,6-DIETHYLANILINE - Safety Data Sheet.
- Fisher Scientific. (n.d.). 3-Chloro-2,6-dimethylaniline, 99%. Thermo Scientific Chemicals.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Chloro-2,6-dimethylaniline.
- ECHEMI. (n.d.). 3-CHLORO-2,6-DIETHYLANILINE SDS, 67330-62-5 Safety Data Sheets.
- ECHEMI. (n.d.). Buy 3-chloro-2,6-dimethylaniline from Conier Chem&Pharma Limited.
- Sigma-Aldrich. (n.d.). 3-Chloro-2,6-diethylaniline 98%.
- Wychem. (2022). 3-Chloro-2,6-dimethylaniline hydrochloride.
- VIVAN Life Sciences. (n.d.). 3-Chloro-2,6-Diethylaniline (CDEA).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents.
- Fisher Scientific. (n.d.). 3-Chloro-2,6-dimethylaniline, 99%.
- AKSci. (n.d.). 72725-98-5 3-Chloro-2,6-dimethylaniline hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 72725-98-5|3-Chloro-2,6-dimethylaniline hydrochloride.
- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. National Center for Biotechnology Information.
- LGC Standards. (2024). Certificate of Analysis.
- Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
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- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
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Methodological & Application
GC-MS protocol for 3-Chloro-2,6-dimethylaniline analysis
An Application Note for the Analysis of 3-Chloro-2,6-dimethylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive and detailed protocol for the identification and quantification of 3-Chloro-2,6-dimethylaniline (3-Cl-2,6-DMA) using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Cl-2,6-DMA is a halogenated aromatic amine that may be present as a manufacturing intermediate or a degradation product in various matrices. Due to the potential toxicity associated with aromatic amines, a robust and sensitive analytical method is crucial for researchers, scientists, and drug development professionals. This guide details a complete workflow, including sample extraction, an optional but highly recommended derivatization step to enhance chromatographic performance, and optimized GC-MS parameters for both qualitative and quantitative analysis. The methodologies are designed to ensure scientific integrity, providing a self-validating system through rigorous quality control procedures.
Introduction and Principle of Analysis
3-Chloro-2,6-dimethylaniline, a substituted aniline, is a chemical of interest in industrial synthesis and environmental monitoring. The direct analysis of polar compounds like anilines by gas chromatography can be challenging, often resulting in poor chromatographic peak shape, tailing, and reduced sensitivity due to interactions with active sites within the GC system.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis, offering unparalleled selectivity and sensitivity.[2] The gas chromatograph separates volatile and semi-volatile compounds from a mixture, while the mass spectrometer provides structural identification and quantification based on the mass-to-charge ratio (m/z) of the ionized analyte and its fragments.
To overcome the challenges associated with aniline analysis, this protocol incorporates a derivatization step.[3] By chemically modifying the polar amine (-NH₂) group into a less polar, more volatile, and more thermally stable derivative (e.g., an N-acylated derivative), we can significantly improve analytical performance. This leads to sharper, more symmetrical peaks, lower detection limits, and enhanced reproducibility.[1][4] This guide will focus on acylation using Trifluoroacetic Anhydride (TFAA) as the derivatizing agent.
Analytical Workflow Overview
The entire analytical process, from sample receipt to final data reporting, is a multi-stage workflow that requires careful execution at each step to ensure data quality and integrity.
Caption: High-level workflow for 3-Cl-2,6-DMA analysis.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Standards: 3-Chloro-2,6-dimethylaniline (≥99% purity).[5]
-
Internal Standard (IS): 3-Chloro-4-fluoroaniline or a suitable deuterated analog.
-
Solvents (HPLC or GC grade): Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexane.
-
Derivatizing Reagent: Trifluoroacetic Anhydride (TFAA).
-
Reagents: Sodium Hydroxide (NaOH) for pH adjustment, Anhydrous Sodium Sulfate (granular) for drying.
-
Water: Deionized or Milli-Q water for standard preparation and blanks.
-
Consumables: 2 mL amber GC vials with PTFE-lined septa, volumetric flasks (Class A), pipettes, syringes, and separatory funnels.
Instrumentation and Parameters
The following parameters are provided as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Typical Setting / Value |
| Gas Chromatograph (GC) System | |
| System | Agilent 7890 GC or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (purge valve opens at 1 min) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) |
| GC Column | Agilent J&W DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6] |
| Oven Program | Initial: 70 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Final Hold: 5 min at 280 °C. |
| Mass Spectrometer (MS) System | |
| System | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Modes | Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions (Underivatized) | Quantifier: 155, Qualifiers: 157, 120 |
| SIM Ions (TFAA Derivative) | Quantifier: 251, Qualifiers: 253, 182 |
Scientist's Note on Column Choice: A non-polar 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is selected for its excellent resolving power for a wide range of semi-volatile organic compounds and its robustness. The "ms" designation indicates the column is specifically tested for low bleed, which is critical for achieving low detection limits in mass spectrometry.[6]
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Cl-2,6-DMA standard into a 25 mL Class A volumetric flask. Dissolve and bring to volume with ethyl acetate.
-
Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the analyte stock.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the primary stock solution. Fortify each calibration standard with the internal standard to a constant final concentration (e.g., 2 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for a 100 mL aqueous sample.
-
Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
Spike the sample with a known amount of the internal standard stock solution.
-
pH Adjustment: Add 10 M NaOH solution dropwise while mixing until the sample pH is >11. Verify with a pH meter or pH paper.
-
Rationale: Basifying the solution deprotonates the aniline's amino group, converting it from its ionic form to the neutral free base. This dramatically increases its solubility in a non-polar organic solvent like DCM, ensuring efficient extraction.[2]
-
-
Extraction: Add 30 mL of DCM to the funnel. Stopper and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate for at least 10 minutes. Drain the lower organic layer (DCM) into a collection flask.
-
Repeat the extraction (steps 4-5) two more times with fresh 30 mL aliquots of DCM, combining all organic extracts.
-
Drying: Pass the combined extract through a funnel containing approximately 10 g of anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried extract to approximately 1 mL under a gentle stream of nitrogen in a warm water bath (~40 °C).
Derivatization Protocol (TFAA)
-
To the 1 mL concentrated sample extract, add 100 µL of Trifluoroacetic Anhydride (TFAA).[1]
-
Causality: The nucleophilic amine group of the aniline attacks a carbonyl carbon of the TFAA. This results in the formation of a stable, non-polar N-trifluoroacetyl derivative and a molecule of trifluoroacetic acid. This new molecule is more volatile and thermally stable, making it ideal for GC analysis.[1]
-
-
Immediately cap the vial, vortex for 30 seconds, and heat in a heating block at 60 °C for 30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Evaporate the excess solvent and TFAA reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for GC-MS injection.
Data Analysis and Quality Control
Qualitative Identification
-
Retention Time: The retention time of the analyte peak in a sample must match that of an authentic standard analyzed under identical conditions, typically within ±0.05 minutes.
-
Mass Spectrum: In Full Scan mode, the acquired mass spectrum of the sample peak should show a high-quality match (>80%) to a reference spectrum from a library (e.g., NIST). In SIM mode, the quantifier and qualifier ions must all be present and their relative abundance ratios must be within ±20% of those observed in a calibration standard.
Quantitative Analysis
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration ratio for each calibration standard.
-
Apply a linear regression to the calibration curve. The coefficient of determination (R²) must be ≥ 0.995 for the curve to be considered valid.
-
Calculate the concentration of 3-Cl-2,6-DMA in the original sample using the regression equation and accounting for the initial sample volume and final extract volume.
System Suitability and Quality Control (QC)
To ensure the trustworthiness of the data, a rigorous QC protocol is mandatory.
-
Method Blank: An aliquot of reagent water is carried through the entire analytical process. It must be free of analyte contamination above the method detection limit.
-
Laboratory Control Sample (LCS): A reagent water sample fortified with a known concentration of the analyte. The recovery must fall within established laboratory limits (typically 80-120%).
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are fortified with a known concentration of the analyte and analyzed in duplicate. This assesses method accuracy and precision in the specific sample matrix. Relative percent difference (RPD) between duplicates should be <20%.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the analysis of 3-Chloro-2,6-dimethylaniline. The incorporation of a liquid-liquid extraction followed by a TFAA derivatization step effectively mitigates the chromatographic challenges associated with polar anilines. Adherence to the described quality control procedures will ensure the generation of high-quality, defensible data suitable for research, regulatory, and drug development applications.
References
-
Dasgupta, A., et al. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 1-7. Retrieved from [Link]
-
Dasgupta, A., et al. (2000). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 75-82. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023016, 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 94(12), 1159-1172. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Journal of AOAC International. (1995). Determination of Combined Residues of Metalaxyl and 2,6-Dimethylaniline Metabolites in Urine by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook: 3-Chloro-N,N-dimethylaniline. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from [Link]
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- 6. hpst.cz [hpst.cz]
Application Notes & Protocols: Leveraging 3-Chloro-2,6-dimethylaniline as a Key Precursor in Modern Pharmaceutical Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-2,6-dimethylaniline in pharmaceutical synthesis. This document moves beyond simple procedural outlines to provide an in-depth analysis of the causality behind experimental choices, focusing on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) as primary examples. We will explore two cornerstone carbon-nitrogen (C-N) bond-forming reactions—the Ullmann Condensation and the Buchwald-Hartwig Amination—providing detailed, self-validating protocols, mechanistic insights, and process optimization strategies. All methodologies are grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of 3-Chloro-2,6-dimethylaniline
3-Chloro-2,6-dimethylaniline is a highly valuable substituted aniline that serves as a pivotal structural synthon in the construction of numerous active pharmaceutical ingredients (APIs). Its unique substitution pattern—a chlorine atom flanked by two methyl groups—imparts specific steric and electronic properties that are crucial for both synthetic utility and final product efficacy.
-
Steric Hindrance: The ortho-dimethyl groups provide significant steric bulk around the amine functionality. In synthesis, this influences regioselectivity and can necessitate more robust coupling conditions. In the final API, this steric hindrance often plays a critical role in defining the molecule's conformation and its binding affinity to biological targets.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group that deactivates the aromatic ring to some extent, influencing the nucleophilicity of the amine and the reactivity of the ring in subsequent transformations.
This guide will focus on its application in synthesizing diarylamine-based NSAIDs, a class of drugs where the central diarylamine scaffold is essential for pharmacological activity.
Core Synthetic Applications: Building NSAID Scaffolds
The primary synthetic utility of 3-Chloro-2,6-dimethylaniline lies in its role as a nucleophile in cross-coupling reactions to form C-N bonds, creating the diarylamine core of several important pharmaceuticals. We will examine its application in the synthesis of analogues of two major NSAIDs: Mefenamic Acid and Diclofenac.
Figure 1: Key synthetic pathways from 3-Chloro-2,6-dimethylaniline.
Synthesis of Mefenamic Acid Analogues via Ullmann Condensation
Mefenamic acid is an NSAID of the fenamate class used to treat pain, including menstrual pain.[1] Its synthesis traditionally involves the coupling of an aniline derivative with a halobenzoic acid. The Ullmann condensation is a classic, copper-catalyzed method for achieving this C-N bond formation.[2][3]
Reaction Principle: The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[2] The base is critical for deprotonating the aniline, forming a more nucleophilic amide species that coordinates to the copper center, facilitating the coupling process.
Figure 2: Simplified catalytic cycle for the Ullmann condensation.
Synthesis of Diclofenac Analogues via Buchwald-Hartwig Amination
Diclofenac is another potent NSAID widely used to treat pain and inflammatory conditions. The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has largely superseded the harsher conditions of the Ullmann reaction for many applications.[4][5] It offers milder reaction conditions, broader substrate scope, and higher functional group tolerance.[4][6] Aryl chlorides, which are often challenging substrates, can be effectively coupled using advanced catalyst systems.[6]
Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[4][6]
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are designed as robust starting points for synthesis. Researchers are encouraged to optimize conditions based on their specific substrates and analytical results.
Protocol 1: Synthesis of N-(3-Chloro-2,6-dimethylphenyl)-2-iodobenzamide via Ullmann-type Condensation
This protocol demonstrates a typical copper-catalyzed C-N coupling.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| 3-Chloro-2,6-dimethylaniline | 26829-77-6 | 155.62 | 1.56 g (10 mmol) | Key precursor |
| 2-Iodobenzoic acid | 88-67-5 | 248.02 | 2.48 g (10 mmol) | Coupling partner |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 190 mg (1 mmol, 10 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20 mmol) | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | Anhydrous, polar aprotic solvent |
Experimental Workflow
Figure 4: General workflow for Ullmann-type condensation protocol.
Step-by-Step Procedure
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-2,6-dimethylaniline (10 mmol), 2-iodobenzoic acid (10 mmol), CuI (10 mol%), and K₂CO₃ (20 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 50 mL of anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously. The mixture will typically turn a deep brown or green color.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting aniline. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous mixture to pH 2-3 with 1M HCl, which will precipitate the crude product.
-
Extraction: Filter the precipitate or extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Scientist's Notes (Rationale):
-
Why K₂CO₃? A strong, non-nucleophilic base is required to deprotonate the aniline. K₂CO₃ is a common, cost-effective choice.[7] Cesium carbonate can sometimes offer better results for challenging substrates but is more expensive.
-
Why DMF? High-boiling polar aprotic solvents like DMF or NMP are necessary to solubilize the reagents and achieve the high temperatures required for the Ullmann reaction.[2]
-
Why an inert atmosphere? While traditional Ullmann reactions can sometimes be run in air, an inert atmosphere prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state, ensuring a more efficient and reproducible reaction.
Protocol 2: Synthesis of a Diclofenac Analogue via Buchwald-Hartwig Amination
This protocol details a modern palladium-catalyzed approach for C-N bond formation.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| 3-Chloro-2,6-dimethylaniline | 26829-77-6 | 155.62 | 1.56 g (10 mmol) | Nucleophile |
| 1-Bromo-2,4-dichlorobenzene | 18282-59-2 | 225.90 | 2.26 g (10 mmol) | Electrophile |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 92 mg (0.1 mmol, 1 mol%) | Palladium Pre-catalyst |
| XPhos | 564483-18-7 | 476.66 | 191 mg (0.4 mmol, 4 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.35 g (14 mmol) | Base |
| Toluene | 108-88-3 | 92.14 | 50 mL | Anhydrous Solvent |
Step-by-Step Procedure
-
Setup: In a glovebox, add Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and NaOtBu (14 mmol) to an oven-dried Schlenk flask equipped with a stir bar.
-
Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of inert gas, add 3-Chloro-2,6-dimethylaniline (10 mmol) and 1-bromo-2,4-dichlorobenzene (10 mmol).
-
Solvent Addition: Add 50 mL of anhydrous toluene via syringe.
-
Reaction: Seal the Schlenk flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Scientist's Notes (Rationale):
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is crucial for activating the C-Cl bond of the aryl chloride and facilitating the catalytic cycle.[8] This specific ligand class is highly effective for coupling sterically hindered anilines.
-
Base Selection: NaOtBu is a strong, non-nucleophilic base that is soluble in toluene. It is highly effective at deprotonating the amine within the palladium coordination sphere, a key step in the catalytic cycle.[6] Weaker bases like K₂CO₃ are generally less effective for this transformation.
-
Solvent Choice: Toluene is a standard solvent for Buchwald-Hartwig reactions. It is relatively non-polar and has a suitable boiling point. Anhydrous conditions are critical as water can deactivate the catalyst and hydrolyze the base.[5]
Safety and Handling of 3-Chloro-2,6-dimethylaniline
Proper handling of all chemical reagents is paramount. 3-Chloro-2,6-dimethylaniline presents several hazards that require strict safety protocols.
-
Hazard Statements: Harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[9][10] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[10][11]
-
Precautionary Measures:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[9][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9][10]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][11]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11]
Conclusion
3-Chloro-2,6-dimethylaniline is an indispensable precursor for the synthesis of diarylamine-containing pharmaceuticals. A thorough understanding of classic and modern C-N cross-coupling methodologies, such as the Ullmann condensation and Buchwald-Hartwig amination, allows chemists to strategically incorporate this building block into complex molecular architectures. By carefully selecting catalysts, bases, and reaction conditions, researchers can optimize the synthesis of potent APIs. The protocols and insights provided herein serve as a foundational guide for the successful and safe application of this versatile chemical intermediate in a drug discovery and development setting.
References
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Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. National Institutes of Health (NIH). Available at: [Link]
-
Safety data sheet - 3-chloro-2,6-diethylaniline. CPAChem. Available at: [Link]
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SAFETY DATA SHEET - 3-Chloro-2-methyl aniline. Acros Organics. Available at: [Link]
-
3-Chloro-2,6-dimethylaniline | C8H10ClN. PubChem. Available at: [Link]
-
Cas 61-68-7, Mefenamic acid. LookChem. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
- Synthesis method of mefenamic acid - CN101704761A. Google Patents.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. PrepChem.com. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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-
3-chloro-2,6-dimethylaniline (C8H10ClN). PubChemLite. Available at: [Link]
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-
Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
- Mefenamic acid and synthesis technology thereof - CN106380414A. Google Patents.
-
Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. PubMed. Available at: [Link]
-
Synthesis route map of diclofenac methyl ester Using aniline... ResearchGate. Available at: [Link]
-
Six‐step flow synthesis of diclofenac sodium (1). ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). Google Patents.
-
Synthetic method of 3-chloro-2-methylaniline. Patsnap. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Synthesis of Lidocaine. University of California, San Diego. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. SFA ScholarWorks. Available at: [Link]
-
Recent Advancements in Ullmann Reaction. ResearchGate. Available at: [Link]
-
METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI. PubChem. Available at: [Link]
-
The 2-Step Synthesis of Lidocaine. University of Calgary. Available at: [Link]
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Application Note: Enhancing the Analysis of 3-Chloro-2,6-dimethylaniline through Derivatization
Introduction
3-Chloro-2,6-dimethylaniline is a substituted aromatic amine of significant interest in pharmaceutical and chemical synthesis. Its accurate and sensitive quantification is crucial for process monitoring, quality control, and environmental analysis. However, direct analysis of this compound using gas chromatography (GC) can be challenging due to its polarity and potential for peak tailing, which can lead to inaccurate quantification.[1] Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations by converting the polar primary amine into a less polar, more volatile, and more thermally stable derivative, thereby improving chromatographic behavior and detectability.[1][2][3]
This application note provides detailed protocols for the derivatization of 3-Chloro-2,6-dimethylaniline using acylation and silylation techniques, enabling improved analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods.
Challenges in the Direct Analysis of 3-Chloro-2,6-dimethylaniline
The primary amine group in 3-Chloro-2,6-dimethylaniline is responsible for its polarity. This polarity can lead to several analytical challenges in GC:
-
Poor Peak Shape: The active hydrogens on the amine group can interact with active sites on the GC column, leading to peak tailing and reduced resolution.
-
Low Volatility: The intermolecular hydrogen bonding due to the amine group reduces the volatility of the compound, requiring higher elution temperatures which can risk thermal degradation.[2]
-
Inaccurate Quantification: Poor peak shape and potential for analyte loss due to adsorption can lead to unreliable and inaccurate quantitative results.
Derivatization addresses these issues by replacing the active hydrogens with non-polar functional groups, thus increasing volatility and reducing interactions with the GC system.[2][4]
Derivatization Strategies for 3-Chloro-2,6-dimethylaniline
Two of the most effective and widely used derivatization techniques for primary amines are acylation and silylation. The choice of method depends on the specific analytical requirements, such as desired sensitivity and potential interferences.
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the reaction of the primary amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a stable amide derivative.[1] The resulting N-(3-chloro-2,6-dimethylphenyl)-2,2,2-trifluoroacetamide is significantly less polar and more volatile than the parent compound. The introduction of fluorine atoms also enhances the sensitivity for electron capture detection (ECD) if used.[2]
Causality of Experimental Choices:
-
TFAA as Reagent: TFAA is highly reactive and produces a volatile derivative, making it ideal for GC analysis. The trifluoroacetyl group provides excellent thermal stability.
-
Anhydrous Solvent: The reaction is sensitive to moisture, which can hydrolyze the TFAA reagent. Therefore, an anhydrous solvent like ethyl acetate or acetonitrile is crucial for the reaction to proceed to completion.[1]
-
Heating: Heating the reaction mixture ensures a faster and more complete reaction, especially given the potential for steric hindrance from the two methyl groups adjacent to the amine.[1]
Caption: Acylation workflow for 3-Chloro-2,6-dimethylaniline.
Materials:
-
3-Chloro-2,6-dimethylaniline sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate (or acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the 3-Chloro-2,6-dimethylaniline sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA.[1]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes in a heating block or water bath.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Evaporation: Evaporate the excess solvent and TFAA under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC-MS analysis.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Silylation with BSTFA + TMCS
Silylation is another robust derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent, and its reactivity can be enhanced with a catalyst like trimethylchlorosilane (TMCS).[1][5] The resulting TMS derivative of 3-Chloro-2,6-dimethylaniline is non-polar, thermally stable, and exhibits excellent chromatographic properties.
Causality of Experimental Choices:
-
BSTFA + 1% TMCS: BSTFA is a strong silylating agent. The addition of TMCS as a catalyst is particularly useful for moderately hindered amines, ensuring a more complete and rapid derivatization.[4][5]
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Therefore, using an anhydrous solvent and ensuring the sample is dry is critical.[2][5]
-
Heating: Similar to acylation, heating accelerates the reaction, ensuring that the derivatization goes to completion within a reasonable timeframe.[1]
Caption: Silylation workflow for 3-Chloro-2,6-dimethylaniline.
Materials:
-
3-Chloro-2,6-dimethylaniline sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the 3-Chloro-2,6-dimethylaniline sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[1]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system. Unlike the acylation procedure, evaporation of the excess reagent is generally not necessary as BSTFA and its byproducts are volatile and typically do not interfere with the analysis.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the two derivatization methods.
| Parameter | Acylation with TFAA | Silylation with BSTFA + 1% TMCS |
| Reagent | Trifluoroacetic anhydride | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane |
| Derivative | N-trifluoroacetamide | N-trimethylsilyl |
| Reaction Temp. | 60-70°C | 70-80°C |
| Reaction Time | 15-30 min | 30-60 min |
| Volatility | High | High |
| Stability | Excellent | Good (moisture sensitive) |
| GC-MS Peak | Sharp, symmetrical | Sharp, symmetrical |
Expected Chromatographic Improvement:
-
Retention Time: The retention time of the derivatized analyte is expected to be shorter than the underivatized compound due to increased volatility.
-
Peak Shape: A significant improvement in peak symmetry is anticipated, with tailing factors approaching 1.
-
Response: An enhanced detector response and improved signal-to-noise ratio are expected, leading to lower detection limits.
Conclusion
Derivatization of 3-Chloro-2,6-dimethylaniline by either acylation with TFAA or silylation with BSTFA + TMCS is a highly effective strategy to improve its analysis by GC-MS. These methods successfully address the challenges of polarity and low volatility, resulting in improved chromatographic performance, enhanced sensitivity, and more accurate quantification. The choice between the two methods will depend on laboratory preference, available reagents, and specific analytical goals. Both protocols provide a robust foundation for the reliable analysis of this important compound in various matrices.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]
-
Derivatization of aromatic amines with bromine for improved gas chromatographic determination. (1998). Semantic Scholar. Retrieved from [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2003). ResearchGate. Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2007). PubMed. Retrieved from [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. Retrieved from [Link]
-
Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health. Retrieved from [Link]
-
GC Derivatization. (n.d.). Regis Technologies. Retrieved from [Link]
-
Acylation Reagents for Gas Chromatography. (2023). Labinsights. Retrieved from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
Sources
Application Notes and Protocols for the N-Alkylation of 3-Chloro-2,6-dimethylaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylating Sterically Hindered Anilines
The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding substituted amines that are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] 3-Chloro-2,6-dimethylaniline, a sterically hindered aniline, presents a unique synthetic challenge due to the steric encumbrance around the nitrogen atom posed by the two ortho-methyl groups. This steric hindrance can significantly impede the approach of alkylating agents, necessitating carefully optimized reaction conditions. This document provides a detailed guide to performing the N-alkylation of 3-chloro-2,6-dimethylaniline, focusing on two robust and widely applicable methods: Reductive Amination and Buchwald-Hartwig Amination. The choice between these methods will depend on the desired alkyl group and the overall synthetic strategy.
Method 1: Reductive Amination - A Versatile Approach for N-Alkylation
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[3][4] The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of the aniline with a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding N-alkylated amine.[3][5] This method is particularly advantageous as it offers a high degree of control and avoids the common issue of over-alkylation that can plague direct alkylation with alkyl halides.[3]
Causality of Experimental Choices in Reductive Amination
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive amination.[3] It is mild enough to not reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the formed iminium ion. This selectivity is crucial for a clean and high-yielding reaction. Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally considered safer and less toxic.[3]
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction as they are relatively non-polar and effectively solubilize the reactants. Acetic acid is often added as a catalyst to facilitate imine formation.
-
Reaction Temperature: The reaction is typically carried out at room temperature, which is advantageous for substrates that may be sensitive to higher temperatures.[6]
Detailed Experimental Protocol: Reductive Amination
Reaction Scheme: Aniline + Aldehyde/Ketone --(NaBH(OAc)₃, AcOH)--> N-Alkylated Aniline
Materials:
-
3-Chloro-2,6-dimethylaniline
-
Aldehyde or ketone (e.g., benzaldehyde for N-benzylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-chloro-2,6-dimethylaniline (1.0 eq).
-
Dissolve the aniline in dichloromethane (DCM).
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Add glacial acetic acid (1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Effervescence may be observed.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within 2-24 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 3-chloro-2,6-dimethylaniline.
Data Summary Table: Reductive Amination
| Parameter | Value/Condition | Rationale |
| Aniline to Carbonyl Ratio | 1 : 1.1 | A slight excess of the carbonyl compound ensures complete consumption of the starting aniline. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for the iminium ion, preventing reduction of the starting carbonyl.[3] |
| Catalyst | Acetic Acid | Catalyzes the formation of the imine intermediate. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Temperature | Room Temperature | Mild conditions that are suitable for a wide range of functional groups.[6] |
| Workup | Aqueous NaHCO₃ quench | Neutralizes the acetic acid and quenches the excess reducing agent. |
| Purification | Column Chromatography | Effective for separating the desired product from any unreacted starting materials or byproducts. |
Experimental Workflow: Reductive Amination
Caption: Workflow for the N-alkylation of 3-chloro-2,6-dimethylaniline via reductive amination.
Method 2: Buchwald-Hartwig Amination - A Powerful Cross-Coupling Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[1][7][8] This method is highly effective for coupling a wide range of amines with aryl halides, including sterically hindered substrates.[1][7] For the N-alkylation of 3-chloro-2,6-dimethylaniline, this would typically involve coupling the aniline with an alkyl halide.
Causality of Experimental Choices in Buchwald-Hartwig Amination
-
Catalyst System: The choice of the palladium catalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[7][8] For sterically hindered substrates like 3-chloro-2,6-dimethylaniline, bulky and electron-rich phosphine ligands such as XPhos or RuPhos are often employed to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active amine nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the stability of the catalyst.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme: Aniline + Alkyl Halide --(Pd Catalyst, Ligand, Base)--> N-Alkylated Aniline
Materials:
-
3-Chloro-2,6-dimethylaniline
-
Alkyl halide (e.g., benzyl bromide for N-benzylation)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube.
-
Add 3-chloro-2,6-dimethylaniline (1.0 eq) to the mixture.
-
Finally, add the alkyl halide (1.2 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired N-alkylated product.
Data Summary Table: Buchwald-Hartwig Amination
| Parameter | Value/Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction efficiently without excessive cost. |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos) | Facilitates the key steps in the catalytic cycle for sterically hindered substrates.[8] |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base to generate the active amine nucleophile. |
| Solvent | Anhydrous Toluene | Aprotic solvent that is compatible with the strong base and catalyst. |
| Temperature | 80-110 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the oxygen-sensitive palladium catalyst from deactivation. |
| Purification | Filtration through Celite® & Column Chromatography | Removes the solid catalyst and purifies the product. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The N-alkylation of the sterically hindered 3-chloro-2,6-dimethylaniline can be successfully achieved using either reductive amination or Buchwald-Hartwig amination. Reductive amination offers a milder, metal-free alternative that is highly versatile for introducing a wide range of alkyl groups derived from aldehydes and ketones. The Buchwald-Hartwig amination provides a powerful and general method for coupling with alkyl halides, particularly when other methods may fail due to the challenging nature of the substrate. The choice of method should be guided by the specific synthetic target, available reagents, and desired functional group tolerance. Careful optimization of the reaction conditions as outlined in these protocols will be key to achieving high yields of the desired N-alkylated products.
References
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. Chemical Science. [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
All About Reductive Amination. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
Synthesis of Advanced Polyanilines: A Technical Guide to the Utilization of 3-Chloro-2,6-dimethylaniline for Specialized Polymer Development
Introduction: The Strategic Role of Substituted Anilines in Modern Polymer Science
Polyaniline (PANI) stands as a cornerstone in the field of conducting polymers, lauded for its straightforward synthesis, environmental stability, and tunable conductivity. However, the inherent rigidity and poor solubility of unsubstituted PANI in common organic solvents have historically limited its processability and, consequently, its broader technological application.[1] The strategic functionalization of the aniline monomer unit presents a potent solution to these challenges. By introducing specific substituents onto the aromatic ring, researchers can meticulously tailor the physicochemical properties of the resulting polymer. This guide focuses on the use of a particularly strategic monomer, 3-Chloro-2,6-dimethylaniline, in the synthesis of specialized polyaniline derivatives.
The selection of 3-Chloro-2,6-dimethylaniline as a monomer is predicated on the synergistic effects of its substituents. The two methyl groups in the ortho positions introduce significant steric hindrance, which can disrupt the planarity of the polymer backbone, thereby enhancing solubility.[2] The electron-withdrawing nature of the chlorine atom, coupled with its position on the ring, is anticipated to modulate the electronic properties, thermal stability, and morphology of the polymer.[3][4] This technical guide provides detailed protocols for the synthesis of poly(3-chloro-2,6-dimethylaniline), an in-depth analysis of its expected properties, and a discussion of its potential applications in advanced materials.
I. Theoretical Framework: The Influence of Chloro and Dimethyl Substituents
The presence of both electron-donating methyl groups and an electron-withdrawing chloro group on the aniline ring introduces a complex interplay of electronic and steric effects that dictate the final properties of the polymer.
A. Steric Effects and Solubility: The ortho-disubstitution with methyl groups is the most dominant factor influencing the polymer's solubility. This steric hindrance prevents the close packing of polymer chains, weakening the intermolecular forces and allowing solvent molecules to penetrate and solvate the polymer more effectively.[2] This is a critical modification for applications requiring solution-based processing, such as the casting of films or the spinning of fibers.
B. Electronic Effects and Conductivity: While the methyl groups are weakly electron-donating, the chlorine atom is electron-withdrawing. This combination influences the electron density of the polymer backbone, which in turn affects its conductivity. Generally, both electron-donating and electron-withdrawing groups tend to decrease the electrical conductivity of polyaniline derivatives compared to the unsubstituted form.[3] The steric hindrance from the methyl groups can also twist the polymer backbone, reducing the effective conjugation length and further lowering conductivity.[2]
C. Impact on Thermal Stability: The introduction of halogen atoms into the polyimide backbone has been shown to modify thermal stability.[5] For polyaniline derivatives, the strong C-Cl bond and the overall increase in molecular weight per repeating unit can contribute to enhanced thermal stability, as will be quantified by thermogravimetric analysis (TGA).[2][6]
II. Application Note: Chemical Oxidative Polymerization of 3-Chloro-2,6-dimethylaniline
This section details the laboratory-scale synthesis of poly(3-chloro-2,6-dimethylaniline) via chemical oxidative polymerization. This method is widely employed for the synthesis of polyanilines due to its scalability and the accessibility of reagents.[7][8]
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| 3-Chloro-2,6-dimethylaniline | 99% purity | Thermo Scientific Chemicals |
| Ammonium persulfate (APS) | ACS reagent, ≥98.0% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37%, ACS reagent | Fisher Scientific |
| Methanol | ACS reagent, ≥99.8% | VWR Chemicals |
| Deionized water | >18 MΩ·cm | Millipore Milli-Q system |
| Magnetic stirrer with cooling | IKA | |
| Beakers and graduated cylinders | Pyrex | |
| Buchner funnel and filter paper | Whatman | |
| Vacuum oven | Sheldon Manufacturing |
Detailed Step-by-Step Protocol
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.56 g (0.01 mol) of 3-Chloro-2,6-dimethylaniline in 100 mL of 1 M hydrochloric acid. Stir the solution for 30 minutes at room temperature to ensure complete dissolution and protonation of the aniline derivative.
-
Initiator Solution Preparation: In a separate 100 mL beaker, dissolve 2.28 g (0.01 mol) of ammonium persulfate in 50 mL of 1 M hydrochloric acid.
-
Polymerization Reaction:
-
Place the beaker containing the monomer solution on a magnetic stirrer and cool to 0-5 °C using an ice bath.
-
Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 30 minutes with continuous stirring.
-
A color change to dark green or black should be observed, indicating the onset of polymerization.
-
Continue stirring the reaction mixture for 24 hours at 0-5 °C to ensure a high degree of polymerization.
-
-
Polymer Isolation and Purification:
-
After 24 hours, filter the reaction mixture through a Buchner funnel to collect the polymer precipitate.
-
Wash the precipitate with copious amounts of 1 M hydrochloric acid to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.
-
Dry the collected polymer in a vacuum oven at 60 °C for 48 hours.
-
Visualization of the Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of 3-Chloro-2,6-dimethylaniline.
III. Characterization of Poly(3-chloro-2,6-dimethylaniline)
A comprehensive characterization of the synthesized polymer is essential to understand its structure-property relationships.
A. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polymer and to identify its characteristic functional groups. The spectrum of poly(3-chloro-2,6-dimethylaniline) is expected to show characteristic peaks for the C-N stretching of the aromatic amine, C=C stretching of the quinoid and benzenoid rings, and the C-Cl stretching vibration. The disappearance of certain monomer-specific peaks and the appearance of polymer backbone vibrations confirm successful polymerization.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the polymer's structure, including the connectivity of the monomer units. Due to the generally poor solubility of polyanilines, solid-state NMR might be necessary. The spectra would be complex but can reveal the aromatic and aliphatic proton and carbon environments.[10]
B. Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymer.[5][11] The analysis is typically performed under a nitrogen atmosphere. The onset of decomposition and the percentage of weight loss at different temperatures provide a quantitative measure of the polymer's stability at elevated temperatures. Halogenated polyanilines are expected to exhibit good thermal stability.[6]
C. Physical Properties
-
Solubility: The solubility of the synthesized polymer should be tested in a range of common organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform. The steric hindrance provided by the two methyl groups is expected to significantly improve solubility compared to unsubstituted polyaniline.[2][3]
-
Electrical Conductivity: The electrical conductivity of the polymer can be measured using a four-point probe technique on a pressed pellet of the synthesized powder. The conductivity is expected to be lower than that of unsubstituted polyaniline due to the electronic and steric effects of the substituents.[3][4]
IV. Expected Properties and Data
The following table summarizes the expected properties of poly(3-chloro-2,6-dimethylaniline) based on the known effects of similar substitutions on the polyaniline backbone.
| Property | Expected Outcome for Poly(3-chloro-2,6-dimethylaniline) | Rationale |
| Solubility | Good solubility in polar aprotic solvents (NMP, DMF, DMSO) | The two ortho-methyl groups introduce steric hindrance, preventing chain packing and enhancing solvation.[2] |
| Electrical Conductivity | 10⁻⁵ to 10⁻³ S/cm | The electron-withdrawing chlorine atom and the steric hindrance from the methyl groups reduce π-electron delocalization along the polymer chain.[3][4] |
| Thermal Stability (TGA) | Onset of decomposition > 300 °C | The presence of the C-Cl bond and the overall aromatic structure contribute to high thermal stability.[6] |
| Morphology (SEM) | Granular or agglomerated spherical particles | The specific substituents and polymerization conditions influence the final morphology of the polymer powder. |
V. Potential Applications
The unique combination of enhanced solubility, moderate conductivity, and good thermal stability makes poly(3-chloro-2,6-dimethylaniline) a promising candidate for a variety of specialized applications:
-
Processable Conductive Coatings: Its improved solubility allows for the formation of uniform films for antistatic coatings and electromagnetic interference (EMI) shielding.[9]
-
Corrosion-Resistant Primers: Polyaniline derivatives have shown excellent performance as corrosion inhibitors for metals. The enhanced solubility of this polymer facilitates its incorporation into paint and coating formulations.[5]
-
Sensors: The conductivity of polyaniline is sensitive to its environment. This polymer could be used as the active material in chemical sensors, where its response is modulated by the presence of specific analytes.[12]
-
Organic Electronics: While its conductivity is moderate, it may be suitable for applications in organic electronic devices where high processability is a key requirement, such as in the fabrication of certain layers in organic field-effect transistors (OFETs) or as a hole-transport layer in organic light-emitting diodes (OLEDs).[9]
VI. Conclusion
3-Chloro-2,6-dimethylaniline is a strategically designed monomer for the synthesis of processable and functional polyaniline derivatives. The interplay of steric and electronic effects from its substituents offers a pathway to overcome the long-standing solubility challenges of polyaniline while retaining useful electronic and thermal properties. The detailed protocols and analysis provided in this guide serve as a comprehensive resource for researchers and scientists in the field of polymer chemistry and materials science, enabling the exploration and development of novel, high-performance polymers for a new generation of advanced applications.
VII. References
-
Andriianova, A. N., Biglova, Y. N., & Mustafin, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(13), 7646–7663.
-
Bhadra, S., & Khastgir, D. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. European Polymer Journal, 44(5), 1388-1395.
-
Tüken, T., et al. (2007). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 157(10-12), 448-455.
-
Swaruparani, H., et al. (2009). A new approach to solubility and processablity of polyaniline by poly(aniline-co-o-anisidine) conducting copolymers. Materials Science Research India, 6(2), 335-342.
-
Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-4454.
-
Anbarasan, R., & Meenakshisundaram, S. P. (2010). Effect of Substituents and Dopants on the Structure–Property Relationship of Poly(Aniline)—A Comparative Study. Polymer-Plastics Technology and Engineering, 49(12), 1215-1221.
-
Syed, A. A., & Dinesan, M. K. (1991). Polyaniline-a novel polymeric material. Talanta, 38(8), 815-837.
-
Tuken, T., et al. (2007). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 157(10-12), 448-455.
-
Andriianova, A. N., et al. (2021). The structural factors affecting the sensory properties of polyaniline derivatives. Sustainable Energy & Fuels, 5(13), 3358-3367.
-
Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. New Polymers for Special Applications.
-
Mahudeswaran, A., et al. (2015). Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry, 27(12), 4501-4504.
-
Stejskal, J., & Sapurina, I. (2005). Oxidative polymerization of aniline in the presence of additional substrate. Pure and Applied Chemistry, 77(5), 815-826.
-
Tudose, I. G., et al. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 15(1), 123.
-
Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International, 57(11), 1295-1325.
-
PrepChem. (n.d.). Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Organic Syntheses, 39, 30.
-
Bhadra, S., & Khastgir, D. (2008). Polyaniline and its Derivatives: Synthesis, Properties, and Applications. Journal of Polymer Science Part A: Polymer Chemistry, 46(12), 3983-4006.
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Google Patents. (2007). Preparation method of 3-chloro-2,6-diethyl aniline (CN1903832A).
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Ionescu, E. R., & Radoi, A. (2019). Synthesis and applications of Polyaniline: A Brief Review. International Journal of Scientific & Development Research, 4(8), 1-6.
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Google Patents. (2014). Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) (CN103570624A).
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G. de A. Finamor, I., et al. (2005). Synthesis, properties and aplications of functionalized polyanilines. Journal of the Brazilian Chemical Society, 16(2), 259-269.
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 55, 20.
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Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. Retrieved from [Link]
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U.S. Patent No. 4,401,833. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines.
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Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]
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Laskar, M. A., & Jana, T. (2017). (a) TGA of poly(2-chloroaniline) and poly(2-chloroaniline)/CuO with 5%, 10%, 15%, 20%, and 25% of CuO and pure CuO nanoparticles, respectively. (b) TGA derivative curve of poly(2-chloroaniline). Journal of Applied Polymer Science, 134(42), 45451.
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Arjunan, V., et al. (2013). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 247-256.
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Wang, Y., et al. (2021). FTIR and NMR characterization of thermosetting methyl methacrylate terminated poly(2,6-dimethyl-1,4-phenylene oxide)—triallyl isocyanurate copolymer. Journal of Polymer Research, 28(7), 1-11.
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Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of Lidocaine from 2,6-Dimethylaniline
Abstract
Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, is synthesized through a robust and scalable two-step process starting from 2,6-dimethylaniline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic route, reaction mechanisms, and step-by-step protocols. The synthesis involves the initial acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate, α-chloro-2,6-dimethylacetanilide. This intermediate is subsequently alkylated with diethylamine to yield the final product, lidocaine. This document emphasizes the critical experimental parameters, safety considerations, and purification techniques to ensure a high-yield and high-purity synthesis of lidocaine.
Introduction
Lidocaine (also known as Lignocaine) is a cornerstone of modern medicine, primarily utilized for local anesthesia in various medical and dental procedures.[1] Its mechanism of action involves blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the initiation and conduction of nerve impulses.[2] The synthesis of lidocaine from 2,6-dimethylaniline is a classic example of nucleophilic acyl substitution followed by a nucleophilic substitution reaction, making it an excellent case study for organic synthesis in both academic and industrial settings.[3] This guide provides an in-depth exploration of this synthetic pathway, offering practical insights and detailed protocols.
Synthetic Strategy and Mechanism
The synthesis of lidocaine from 2,6-dimethylaniline is a two-step process. The overall reaction scheme is depicted below:
Step 1: Acylation of 2,6-Dimethylaniline The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[4] This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride.[5] Acetic acid is commonly used as a solvent, and sodium acetate is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][5]
Step 2: Amination of α-Chloro-2,6-dimethylacetanilide The intermediate, α-chloro-2,6-dimethylacetanilide, then undergoes a nucleophilic substitution reaction with diethylamine.[6] This is an SN2 reaction where the diethylamine acts as a nucleophile, displacing the chloride ion.[5][7] This step results in the formation of the lidocaine free base.
Visualization of the Synthetic Workflow
Caption: Mechanism of the acylation of 2,6-dimethylaniline.
Amination (SN2) Mechanism
The second step is a bimolecular nucleophilic substitution (SN2) reaction.
Caption: SN2 mechanism for the formation of lidocaine.
Conclusion
The synthesis of lidocaine from 2,6-dimethylaniline is a well-established and efficient process that serves as an excellent example of fundamental organic reactions. By following the detailed protocols and understanding the underlying mechanisms outlined in this application note, researchers can reliably produce high-purity lidocaine for further study and application. Adherence to safety protocols is paramount throughout the synthesis due to the hazardous nature of the reagents involved.
References
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The 2-Step Synthesis of Lidocaine. (n.d.). Retrieved from University of Massachusetts Amherst, Department of Chemistry. [Link]
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Chem 302L / Su07 The Synthesis of Lidocaine. (n.d.). Retrieved from San Diego Miramar College. [Link]
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Synthesis of Lidocaine. (n.d.). Retrieved from Cerritos College. [Link]
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Lidocaine Synthesis Lab | Hunter College CUNY. (n.d.). Retrieved from EduBirdie. [Link]
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The Preparation of Lidocaine. (1985). Journal of Chemical Education, 62(6), 516. [Link]
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The Preparation of Lidocaine. (n.d.). Retrieved from ACS Publications. [Link]
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Lidocaine. (n.d.). Retrieved from Masaryk University. [Link]
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Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide. (2019). Reddit. [Link]
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Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. (n.d.). Retrieved from Queen's University Belfast. [Link]
-
Virtual Lab 2 - Synthesis of Lidocaine. (n.d.). Retrieved from Queen's University Belfast. [Link]
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Amide Formation Part 2: Preparation of Lidocaine Lab Report. (n.d.). Retrieved from Chemistry Connected. [Link]
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Synthesis of Lidocaine Lab. (2020). YouTube. [Link]
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Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide. (2019). Reddit. [Link]
-
Synthesis of Lidocaine THE SYNTHESIS OF LIDOCAINE. (2019). Chegg. [Link]
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If you heat under reflux 20 mmol of α-chloro-2,6-dimethylacetanilide with 20 mmol of diethylamine in toluene, what would be the theoretical yield of lidocaine (in mmol)? (2023). Brainly. [Link]
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Extracting Lidocaine from Anal Lubricant. (2015). YouTube. [Link]
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Making Lidocaine To Rizz Up The Dental School Baddies. (2024). YouTube. [Link]
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The Synthesis of Amide-Type Local Anesthetics: A Detailed Guide Using 3-Chloro-2,6-dimethylaniline as a Potential Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical synthesis of amide-type local anesthetics, a cornerstone of modern pain management. While the direct application of 3-Chloro-2,6-dimethylaniline in commercially available local anesthetics is not extensively documented in publicly available literature, its structural similarity to key precursors allows for a detailed exploration of its potential role. This guide will use the well-established synthesis of Lidocaine from 2,6-dimethylaniline as a foundational protocol. We will then delve into the anticipated effects of the 3-chloro substituent on the reaction pathway and the properties of the resulting molecule.
Introduction: The Significance of Substituted Anilines in Anesthetic Chemistry
The development of local anesthetics has been pivotal in advancing surgical and dental procedures, offering transient and reversible nerve conduction blockage. Amide-type anesthetics, in particular, are noted for their stability and low incidence of allergic reactions compared to their ester counterparts. A common structural feature of many of these compounds is a substituted aniline core. 2,6-dimethylaniline is a well-known starting material for the synthesis of Lidocaine, one of the most widely used local anesthetics.[1][2] The presence and nature of substituents on the aniline ring can significantly influence the potency, duration of action, and metabolism of the final drug product.
The Archetypal Synthesis: Lidocaine from 2,6-Dimethylaniline
The synthesis of Lidocaine is a robust two-step process that serves as an excellent model for understanding the formation of amide-type local anesthetics.[3]
-
Step 1: Acylation of the Amine. 2,6-dimethylaniline is reacted with an acylating agent, typically chloroacetyl chloride, to form an intermediate amide, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[4]
-
Step 2: Nucleophilic Substitution. The chloro-substituted intermediate then undergoes a nucleophilic substitution reaction with a secondary amine, such as diethylamine, to yield the final Lidocaine molecule.[5]
Anticipated Influence of the 3-Chloro Substituent
The introduction of a chloro group at the 3-position of the 2,6-dimethylaniline ring is expected to influence the synthesis and properties of the resulting anesthetic molecule in several ways:
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which would decrease the nucleophilicity of the aniline nitrogen. This might necessitate more forcing reaction conditions for the initial acylation step.
-
Steric Hindrance: The chloro group adds to the steric bulk around the amine, which could also slow down the rate of acylation.
-
Pharmacokinetic and Pharmacodynamic Properties: The presence of a halogen on the aromatic ring can affect the lipid solubility and metabolic profile of the final compound. This could, in turn, alter its potency, duration of action, and toxicity.
Reaction Mechanisms and Pathways
The synthesis of Lidocaine and its potential 3-chloro analog proceeds through two well-understood reaction mechanisms:
-
Nucleophilic Acyl Substitution: In the first step, the lone pair of electrons on the nitrogen of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group to form the amide bond.[6]
-
SN2 Reaction: The second step involves the nucleophilic attack of diethylamine on the carbon atom bearing the chlorine in the acetamide side chain. This proceeds via a classic SN2 mechanism, where the diethylamine displaces the chloride ion.[6]
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step synthesis of a potential 3-chloro-Lidocaine analog.
Caption: Synthetic pathway for a potential 3-chloro-Lidocaine analog.
Experimental Protocols
The following protocols are based on the synthesis of Lidocaine and can be adapted for the use of 3-Chloro-2,6-dimethylaniline with potential modifications to reaction times and temperatures to account for the electronic and steric effects of the chloro substituent.
Part 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)
This procedure outlines the acylation of 2,6-dimethylaniline.
Materials:
-
2,6-dimethylaniline
-
Glacial acetic acid
-
Chloroacetyl chloride
-
Sodium acetate
-
Water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (e.g., 3.0 mL, 24.4 mmol) in 15 mL of glacial acetic acid.[5]
-
With continuous stirring, add chloroacetyl chloride (e.g., 2.0 mL, 25.1 mmol).[5]
-
Prepare a solution of sodium acetate (e.g., from 3.3 g of sodium acetate trihydrate) in water and add it to the reaction mixture.[3]
-
An immediate precipitate of the amide should form.[5]
-
Cool the mixture in an ice bath and stir thoroughly with cold water (e.g., 60 mL).[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Wash the product with cold water and press as dry as possible.[5]
Part 2: Synthesis of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)
This procedure details the nucleophilic substitution to form the final product.
Materials:
-
2-chloro-N-(2,6-dimethylphenyl)acetamide (from Part 1)
-
Diethylamine
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
3 M Hydrochloric acid
-
3 M Sodium hydroxide
Procedure:
-
Place the dried amide from Part 1 into a 50-mL round-bottom flask.[5]
-
Add toluene (e.g., 25 mL) and diethylamine (e.g., 7.5 mL, 72.5 mmol).[5]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for one hour.[5]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.[5]
-
Wash the organic layer multiple times with water (e.g., 4 x 50 mL portions) to remove diethylamine hydrochloride and excess diethylamine.[5]
-
Extract the organic layer with 3 M hydrochloric acid (e.g., one 20-mL portion).[5]
-
Combine the aqueous extracts, cool in an ice bath, and neutralize by the portion-wise addition of 3 M sodium hydroxide, keeping the temperature below 20 °C.[5]
-
The product will separate as a solid or an oil that can be solidified upon further cooling.[5]
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.[5]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of Lidocaine, which can serve as a benchmark when adapting the protocol for 3-Chloro-2,6-dimethylaniline.
| Parameter | Value | Reference |
| Starting Material | 2,6-dimethylaniline | [5] |
| Intermediate | 2-chloro-N-(2,6-dimethylphenyl)acetamide | [3] |
| Final Product | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) | [5] |
| Overall Yield | ~71% | [2] |
| Melting Point of Lidocaine | 66–69 °C | [5] |
Safety and Handling
Caution: The reagents used in this synthesis are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
2,6-dimethylaniline and 3-Chloro-2,6-dimethylaniline: These are toxic and can be readily absorbed through the skin.[5]
-
Chloroacetyl chloride: This reagent is toxic, corrosive, and a lachrymator (causes tearing).[5]
-
Glacial acetic acid: Corrosive and can cause severe burns.[5]
-
Diethylamine: A corrosive and flammable liquid.[3]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important - Sandiego. (n.d.). Retrieved from [Link]
-
Synthesis of Lidocaine. (n.d.). Retrieved from [Link]
-
The Preparation of Lidocaine | Journal of Chemical Education - ACS Publications. (1983). Retrieved from [Link]
-
Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important - Sandiego. (n.d.). Retrieved from [Link]
-
1 The 2-Step Synthesis of Lidocaine Review: You should review SN2 reactions. You also need to do some on your own reading of se. (n.d.). Retrieved from [Link]
-
The Preparation of Lidocaine. (n.d.). Retrieved from [Link]
-
Lidocaine Synthesis Lab | Hunter College CUNY - EduBirdie. (n.d.). Retrieved from [Link]
-
Lidocaine Synthesis Lab | Hunter College CUNY - EduBirdie. (n.d.). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 3-Chloro-2,6-dimethylaniline
Welcome to the technical support center dedicated to the synthesis of 3-Chloro-2,6-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and purity of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
The synthesis of 3-Chloro-2,6-dimethylaniline presents a classic challenge in electrophilic aromatic substitution: achieving the desired regioselectivity. Direct chlorination of 2,6-dimethylaniline often leads to a mixture of isomers, with the 4-chloro derivative being the major product due to the directing effects of the amino and methyl groups. To overcome this, a strategic three-step approach involving the use of a protecting group is the most effective method to ensure the formation of the desired 3-chloro isomer with a high yield.
This guide will focus on this robust three-step synthesis:
-
N-Acetylation: Protection of the amino group of 2,6-dimethylaniline.
-
Chlorination: Electrophilic aromatic substitution on the protected aniline.
-
Deprotection: Hydrolysis of the acetyl group to yield the final product.
Below is a workflow diagram illustrating this recommended synthetic pathway:
Technical Support Center: Purification of 3-Chloro-2,6-dimethylaniline
Answering as a Senior Application Scientist.
Welcome to the technical support guide for the purification of 3-Chloro-2,6-dimethylaniline (CAS: 26829-77-6). This document is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting for common challenges encountered during the purification of this compound.
The purity of 3-Chloro-2,6-dimethylaniline is critical for its subsequent use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Impurities can lead to unwanted side reactions, lower yields, and compromised final product quality. This guide explains the causality behind experimental choices to ensure you can develop a self-validating and reliable purification strategy.
Compound Profile: 3-Chloro-2,6-dimethylaniline
A foundational understanding of the physical and chemical properties of your target compound is the first step in designing an effective purification protocol.
| Property | Value | Source(s) |
| CAS Number | 26829-77-6 | [1][2] |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.63 g/mol | [1][3] |
| Appearance | White to light brown crystalline solid or liquid | Inferred from melting point |
| Melting Point | 30-32 °C | [1][3] |
| Boiling Point | 136-138 °C at 17 mmHg | [1][3] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like chloroform and methanol. | [3][4][5] |
| pKa | 3.25 ± 0.10 (Predicted) | [4] |
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and purification of crude 3-Chloro-2,6-dimethylaniline.
Q1: What are the most common impurities I should expect in my crude 3-Chloro-2,6-dimethylaniline?
A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the direct chlorination of 2,6-dimethylaniline. Expected impurities therefore include:
-
Isomeric Byproducts: Primarily the 4-chloro-2,6-dimethylaniline isomer.[7]
-
Over-chlorinated Products: Dichloro- and trichloro-dimethylaniline species.
-
Oxidation/Polymeric Byproducts: Anilines are susceptible to air oxidation, which forms highly colored impurities and tars, especially if the reaction mixture is old or has been exposed to air and light.[8][9]
Q2: What is the best primary purification technique for this compound?
A2: The optimal technique depends on the nature of the impurities and the required final purity.
-
Vacuum Distillation is highly effective for removing non-volatile impurities (salts, polymeric tars) and separating components with significantly different boiling points, such as the unreacted starting material (2,6-dimethylaniline, b.p. ~215 °C at atmospheric pressure) from the desired product.[7][9][10]
-
Recrystallization is ideal for removing impurities that have different solubility profiles from the target compound. Given its low melting point, selecting an appropriate solvent system is critical. This method is excellent for achieving high purity when isomeric impurities are not the primary concern.[11][12]
-
Column Chromatography is generally reserved for small-scale, very high-purity requirements or when distillation fails to separate close-boiling isomers.[13]
Q3: How can I prevent my purified 3-Chloro-2,6-dimethylaniline from turning brown or red over time?
A3: The discoloration is due to air oxidation.[8] To ensure long-term stability:
-
Store under an inert atmosphere: Displace air in the storage container with nitrogen or argon.[3]
-
Use amber glass containers: Protect the compound from light, which can accelerate oxidation.
-
Store in a cool, dry place: A refrigerator (2-8°C) is suitable.[4]
-
Ensure the container is tightly sealed: Prevents exposure to atmospheric oxygen and moisture.[3]
Q4: What are the critical safety precautions when handling 3-Chloro-2,6-dimethylaniline?
A4: This compound, like many anilines, presents several hazards.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2][14][15]
-
Irritation: It causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[16]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Purified product is discolored (yellow, brown, red). | Air Oxidation: Anilines are highly susceptible to oxidation, forming colored polymeric impurities.[8][9] | 1. Refine Distillation: Ensure the vacuum is stable and the distillation is performed under an inert atmosphere (nitrogen bleed). 2. Activated Carbon Treatment: Before the final purification step (distillation or recrystallization), dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir briefly (5-10 min), and filter. Caution: Prolonged contact can lead to product loss.3. Zinc Dust: Adding a small amount of zinc dust during distillation can help reduce some colored impurities.[8] |
| Low recovery after recrystallization. | 1. Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved.[11] 3. Premature Crystallization: The product may have crystallized in the funnel during a hot filtration step. 4. Oiling Out: Due to its low melting point, the compound may separate as an oil rather than a solid if the solution is supersaturated above its melting point. | 1. Solvent Screening: The ideal solvent should dissolve the compound poorly at room temperature but well when hot. Consider mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate). 2. Use Minimal Solvent: Add hot solvent portion-wise until the solid just dissolves.[11] 3. Pre-heat Funnel: If performing hot filtration, pre-heat the funnel to prevent crystallization. 4. Address Oiling Out: If an oil forms, reheat the solution to dissolve it, add a small amount of additional solvent, and allow it to cool much more slowly. Scratching the flask with a glass rod or adding a seed crystal can promote proper crystallization.[11] |
| Product solidifies in the condenser during vacuum distillation. | The melting point of the compound (30-32 °C) is higher than the temperature of standard tap water used for cooling. | 1. Use Warm Water: Circulate warm water (e.g., 35-40 °C) through the condenser instead of cold water. 2. Air Condenser: For small-scale distillations, a simple air condenser (a condenser with no water flow) may be sufficient. 3. Heat Gun: Gently warm the outside of the condenser with a heat gun if a blockage begins to form (use with extreme caution). |
| Isomeric impurities (e.g., 4-chloro isomer) remain after distillation. | The boiling points of the isomers are too close for effective separation with a simple distillation apparatus. | 1. Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the separation efficiency.[7] 2. Preparative Chromatography: For the highest purity, preparative HPLC or column chromatography may be necessary.[13] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is the primary choice for removing non-volatile tars and separating components with different boiling points.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude 3-Chloro-2,6-dimethylaniline to the distillation flask (do not fill more than 2/3 full). Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Initiate Vacuum: Slowly and carefully apply vacuum from a vacuum pump. The crude material may bubble as volatile impurities and dissolved gases are removed.[9]
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This may include residual solvents or more volatile impurities.
-
As the temperature stabilizes near the expected boiling point (136-138 °C at 17 mmHg), switch to a clean receiving flask to collect the main product fraction.[1] The product should distill as a colorless liquid.
-
-
Shutdown: Once the main fraction is collected and the temperature begins to rise or fall, or if dark tarry material remains, stop the distillation. Cool the system to room temperature before releasing the vacuum to prevent air from rushing in and potentially causing an explosion.
-
Storage: Immediately transfer the purified, colorless product to an amber vial and store it under a nitrogen atmosphere in a cool, dark place.
Diagram: Purification Decision Workflow
This diagram outlines the logical steps for selecting and executing a purification strategy.
Caption: Decision workflow for purifying 3-Chloro-2,6-dimethylaniline.
References
-
3-Chloro-2,6-dimethylaniline Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
4-CHLORO-2,6-DIMETHYLANILINE Product Page. LookChem. [Link]
-
3-Chloro-2,6-diethylaniline Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
- Process for the preparation of 4-chloro-2,6-dialkylanilines.
-
Purify and dry aniline? Reddit r/chemistry. [Link]
-
Aniline purification without steam distillation. Sciencemadness Discussion Board. [Link]
-
Vacuum Distillation of Aniline. Texium. [Link]
- Preparation method of 3-chloro-2,6-diethyl aniline.
-
alpha-Chloro-2,6-dimethylacetanilide Properties. ChemBK. [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
-
Recrystallization. Professor Dave Explains via YouTube. [Link]
-
2-chloro-N-(2,6-dimethylphenyl)acetamide Reference Standard. SynThink Research Chemicals. [Link]
-
Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. PrepChem.com. [Link]
-
3-chloro-2,6-dimethylaniline (C8H10ClN). PubChemLite. [Link]
-
Preparation method of 3-chloro-2,6-diethyl aniline. Patsnap. [Link]
- Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).
-
Synthesis of alpha-Chloro-2,6-dimethylacetanilide - Filtration. Queen's University Belfast. [Link]
-
Synthesis of alpha-Chloro-2,6-dimethylacetanilide - Procedure. Queen's University Belfast. [Link]
Sources
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- 3. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-CHLORO-2,6-DIMETHYLANILINE CAS#: 26829-77-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. texiumchem.com [texiumchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
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- 15. echemi.com [echemi.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Optimizing Chlorination of 2,6-Dimethylaniline
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of chlorinated aniline derivatives. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of electrophilic aromatic substitution on sterically hindered anilines, specifically the chlorination of 2,6-dimethylaniline. My goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence. The methodologies described herein are built on established chemical principles to ensure robust and reproducible outcomes.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the chlorination of 2,6-dimethylaniline. The primary target is typically 4-chloro-2,6-dimethylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries.[1]
Issue 1: My reaction yield is consistently low, with significant starting material remaining.
This is a classic problem indicating either insufficient reactivity of the chlorinating agent or non-optimal reaction conditions that fail to drive the reaction to completion.
Answer:
Low conversion can be tackled by systematically evaluating and adjusting three key parameters: the chlorinating agent, the reaction temperature, and the solvent system.
-
Reagent Reactivity: Not all chlorinating agents are created equal. For a moderately activated ring like 2,6-dimethylaniline, a mild agent may require forcing conditions.
-
N-Chlorosuccinimide (NCS): Often requires an acid catalyst to generate a more potent electrophile. If you are using NCS without a catalyst, the reaction may be sluggish.
-
Sulfuryl Chloride (SO₂Cl₂): A more aggressive reagent that can often be used at lower temperatures. It is an excellent choice for achieving high conversion.[2]
-
Chlorine Gas (Cl₂): Highly reactive, but can be difficult to handle and may lead to over-chlorination if not controlled carefully.[2]
-
-
Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature.[3]
-
Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediate (the arenium ion) formed during the reaction.[5][6]
-
Polar aprotic solvents can often accelerate the rate of electrophilic aromatic substitution.
-
A common and effective solvent for this reaction is glacial acetic acid, which can also act as a catalyst.[2] However, its acidic nature can lead to the formation of the anilinium salt, which deactivates the ring.[7][8] Inert solvents like carbon tetrachloride have also been successfully used.[2]
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Issue 2: The reaction produces a mixture of isomers and di-chlorinated products.
Poor regioselectivity is a frustrating outcome that complicates purification and reduces the yield of the desired product. While the two methyl groups strongly direct chlorination to the para position (C4), over-reactivity can lead to substitution at the less-hindered C3/C5 positions or di-chlorination.
Answer:
The key to achieving high para-selectivity is to control the reactivity of the system. The aniline nitrogen is a powerful activating group, which can make the aromatic ring too "hot" and prone to multiple additions.
-
Deactivate the Ring (The Anilinium Salt Strategy): This is the most robust and widely employed strategy for selective monochlorination of anilines.[2] By reacting the 2,6-dimethylaniline with a strong acid (like HCl gas) before introducing the chlorinating agent, you form the 2,6-dimethylanilinium salt. The -NH₃⁺ group is a powerful deactivating and meta-directing group. However, in the equilibrium mixture, the small amount of free aniline present reacts, and its powerful ortho, para-directing nature still dominates. The overall deactivation of the system tames the reactivity, preventing over-chlorination and improving selectivity for the mono-chlorinated product.[2]
-
Use a Milder Chlorinating Agent: If the anilinium salt strategy is not desired, switching from a highly reactive agent like Cl₂ to a milder one like copper(II) chloride (CuCl₂) in an ionic liquid can provide excellent para-selectivity under mild conditions.[9] This method avoids the need for strong acids or gaseous reagents.[9]
-
Lower the Temperature: As a general rule, lower reaction temperatures favor the formation of the thermodynamically more stable product, which is typically the para isomer due to less steric hindrance. Exothermic reactions should be cooled in an ice bath during the addition of the chlorinating agent.
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Pros | Cons | Selectivity |
| Chlorine (Cl₂) | Inert solvent (CCl₄), anilinium salt, 10-15°C[2] | High reactivity, inexpensive | Toxic gas, requires special handling, risk of over-chlorination | Good to excellent on anilinium salt |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, 45-50°C[2] | Liquid, easier to handle than Cl₂ | Corrosive, liberates HCl and SO₂ | Good, but can be less selective than Cl₂ with the salt method |
| Copper(II) Chloride (CuCl₂) | Ionic liquid, 40°C[9] | Mild, high para-selectivity, no strong acids needed | Requires ionic liquid, catalyst may need regeneration | Excellent for para-product |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DCM, often with acid catalyst | Solid, easy to handle, mild | Lower reactivity, may require catalyst and longer times | Variable, depends heavily on catalyst and substrate |
Issue 3: The reaction mixture turns dark, and I isolate a resinous, intractable material.
This is indicative of oxidation. Anilines are notoriously sensitive to oxidation, especially under electrophilic conditions, leading to polymerization and the formation of deeply colored, tar-like substances.[10]
Answer:
Preventing oxidation requires careful control of the reaction environment and, critically, the exclusion of water and oxidants.
-
Ensure Anhydrous Conditions: Water can participate in side reactions and promote the formation of oxidative species.[10] Ensure your solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use Freshly Distilled Aniline: 2,6-dimethylaniline can oxidize upon storage. Using freshly distilled starting material that is pale yellow in color, rather than dark red or brown, is crucial.
-
Protect the Amine: The anilinium salt strategy discussed previously is also highly effective at preventing oxidation.[2] The protonated nitrogen is far less susceptible to oxidation than the free amine.
-
Avoid Excess Oxidizing Agents: If using a system that can also act as an oxidant, ensure stoichiometry is precise.
Frequently Asked Questions (FAQs)
Q1: What is the electrophilic substitution mechanism for this reaction? A1: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. An electrophilic chlorine species (Cl⁺ or a polarized equivalent) is attacked by the electron-rich aromatic ring. The methyl and amino groups are electron-donating, activating the ring and directing the substitution to the ortho and para positions. Due to steric hindrance from the two methyl groups, the attack occurs almost exclusively at the para position (C4). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes the proton from C4, restoring aromaticity and yielding the final product.[11]
Mechanism: Para-Chlorination of 2,6-Dimethylaniline
Caption: Simplified workflow of the EAS chlorination mechanism.
Q2: Can I purify the product by distillation? A2: Yes. 4-Chloro-2,6-dimethylaniline is a solid at room temperature (m.p. ~42°C) but can be purified by fractional distillation under reduced pressure.[2] A typical reported boiling point is 115-117°C at 5 mm Hg.[2] This is an effective way to separate it from unreacted starting material (2,6-dimethylaniline, b.p. ~215°C at atmospheric pressure) and higher-boiling di-chlorinated species.
Q3: Are there significant safety concerns I should be aware of? A3: Yes. 2,6-dimethylaniline is toxic, readily absorbed through the skin, and a suspected carcinogen.[7][12] Chlorinating agents like chlorine gas and sulfuryl chloride are highly corrosive and toxic.[4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle reagents with extreme care.
Experimental Protocols
Protocol 1: Selective para-Chlorination via the Anilinium Hydrochloride Salt[2]
This protocol is adapted from a patented process and is designed for high para-selectivity and minimization of side products.
Step-by-Step Methodology:
-
Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and condenser, dissolve 2,6-dimethylaniline (1.0 mol) in carbon tetrachloride (CCl₄, ~2000 g).
-
Bubble dry hydrogen chloride (HCl) gas through the solution at room temperature until saturation is reached, precipitating the 2,6-dimethylanilinium hydrochloride salt.
-
-
Chlorination:
-
Cool the resulting suspension to 10-15 °C using an ice bath.
-
Slowly bubble chlorine (Cl₂) gas (1.0 mol) through the stirred suspension over 2-3 hours, maintaining the temperature between 10-15 °C.
-
-
Workup and Isolation:
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Add 15% aqueous hydrochloric acid (~250 mL) to the reaction mixture.
-
Distill the mixture to remove the CCl₄ and excess HCl azeotropically.
-
Cool the remaining aqueous solution to 20 °C. The crude 4-chloro-2,6-dimethylaniline hydrochloride will crystallize.
-
Filter the crystals under suction.
-
-
Purification:
-
Dissolve the collected salt in water and neutralize the solution with aqueous sodium hydroxide until basic.
-
The free aniline will separate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Further purify by vacuum distillation (b.p. 115-117 °C / 5 mm Hg) to obtain pure 4-chloro-2,6-dimethylaniline.[2]
-
References
- 1. lookchem.com [lookchem.com]
- 2. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 10. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. lkouniv.ac.in [lkouniv.ac.in]
- 12. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving solubility issues of 3-Chloro-2,6-dimethylaniline in aqueous media
Technical Support Center: 3-Chloro-2,6-dimethylaniline
Welcome to the technical support guide for 3-Chloro-2,6-dimethylaniline. This resource is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the aqueous solubility of this compound. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific principles behind them.
Section 1: Fundamental Properties & Initial Assessment
Before attempting solubilization, understanding the physicochemical properties of 3-Chloro-2,6-dimethylaniline is critical. These characteristics govern its behavior in aqueous media and inform which solubilization strategy is most likely to succeed.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [2] |
| Appearance | White to brown solid or liquid, may darken on exposure to air | [3][4] |
| Melting Point | 30-32 °C | [5] |
| Water Solubility | Slightly soluble in water | [6][7][8] |
| Predicted pKa | 3.25 ± 0.10 | [6] |
| XLogP3 | 2.6 - 3.12 | [2][5] |
Scientist's Insight: The high XLogP3 value indicates significant lipophilicity (hydrophobicity), which is the primary reason for its poor water solubility. However, the presence of the amine (-NH₂) group provides a "handle" for pH-based manipulation. With a predicted pKa of ~3.25, the amine group is weakly basic.[6] This means it will become protonated and positively charged in solutions with a pH below this value, drastically increasing its aqueous solubility.
Section 2: Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common initial queries.
Q1: Why won't my 3-Chloro-2,6-dimethylaniline dissolve in my neutral pH buffer (e.g., PBS pH 7.4)?
A: The compound is highly non-polar and exists in its neutral, uncharged form at pH 7.4, which is well above its pKa of ~3.25.[6] In this state, it prefers to interact with itself rather than with polar water molecules, leading to very low solubility.
Q2: I added the compound directly to my aqueous buffer and it just clumped together. What did I do wrong?
A: This is a common issue with highly hydrophobic powders. Direct addition to an aqueous phase without a pre-wetting or pre-dissolving step often leads to aggregation, minimizing the surface area available for dissolution. It is almost always better to create a concentrated stock solution in an appropriate solvent first.
Q3: Is heating a good way to dissolve this compound?
A: Gentle heating can increase the rate of dissolution, but it is not a reliable solution for achieving high concentrations in water alone. Because the compound has a low melting point (30-32 °C), you may simply be melting it, not truly dissolving it.[5] Upon cooling, it will likely precipitate out of solution, often in an uncontrolled manner.
Q4: Can I use DMSO as a co-solvent? What concentration is safe for my cell-based assay?
A: Yes, DMSO is an excellent choice for creating a primary stock solution. However, for most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid cytotoxicity. This is a critical constraint to consider when planning your dilutions.
Section 3: Troubleshooting Workflow & Detailed Protocols
When you encounter a solubility issue, a systematic approach is key. The following workflow will guide you from the simplest to more advanced techniques.
Caption: Troubleshooting Decision Tree for Solubilization.
Method 1: pH Adjustment (Preferred for Simplicity)
This method leverages the basicity of the amine group to form a soluble salt at low pH.[][10] It is the cleanest method as it avoids organic solvents or detergents.
Mechanism: At a pH below the pKa (~3.25), the amine group (-NH₂) is protonated to form the anilinium cation (-NH₃⁺). This charged species is significantly more polar and readily forms favorable interactions with water molecules, leading to a dramatic increase in solubility.[11][12]
Caption: pH-Dependent Equilibrium of 3-Chloro-2,6-dimethylaniline.
Step-by-Step Protocol:
-
Prepare an Acidic Diluent: Prepare a dilute solution of hydrochloric acid (HCl), for example, 0.1 M HCl.
-
Weigh Compound: Accurately weigh the desired amount of 3-Chloro-2,6-dimethylaniline in a suitable container.
-
Dissolution: Add a small volume of the 0.1 M HCl to the compound. Vortex or sonicate until the solid is fully dissolved. The solution should be clear.
-
Dilution: This acidic stock solution can now be diluted into your final aqueous medium.
-
Verification & Caution (Trustworthiness Check): When diluting into a neutral or basic buffer, the final pH of the solution will determine the compound's solubility. If the final pH rises above ~3.5-4.0, the compound will likely precipitate. Always prepare a small test batch to ensure it remains soluble in your final formulation. If your experiment requires a neutral pH, this method may only be suitable for creating a stock solution that is then highly diluted, or another method should be chosen.
Method 2: Co-solvency (For pH-Sensitive Applications)
This is a robust method when pH modification is not an option. It involves using a water-miscible organic solvent to bridge the polarity gap between the compound and water.[13][14]
Mechanism: Co-solvents like DMSO or ethanol work by disrupting the hydrogen-bonding network of water.[] This reduces the polarity of the solvent system, making it more energetically favorable for the non-polar compound to be solvated.[15]
Recommended Co-solvents:
| Co-solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power for a wide range of compounds. Use sparingly in biological assays.[16] |
| Ethanol (EtOH) | Medium | Good choice, generally less toxic than DMSO for cell work. |
| Polyethylene Glycol 400 (PEG 400) | Medium | Often used in pharmaceutical formulations for its low toxicity.[] |
Step-by-Step Protocol:
-
Weigh Compound: Accurately weigh the 3-Chloro-2,6-dimethylaniline into a microcentrifuge tube or glass vial.
-
Primary Dissolution: Add a minimal volume of your chosen co-solvent (e.g., DMSO) to completely dissolve the compound. Aim for a high concentration (e.g., 10-100 mM) to minimize the final co-solvent percentage.
-
Aqueous Dilution (Critical Step): Place the vial on a vortex mixer at a medium speed. Add your aqueous buffer dropwise to the vortexing stock solution. This gradual addition is crucial to prevent the compound from "crashing out" or precipitating due to rapid solvent change.
-
Verification (Trustworthiness Check): After dilution, visually inspect the solution for any cloudiness or precipitate. For quantitative work, centrifuge the sample and measure the supernatant's absorbance via UV-Vis spectroscopy to confirm the concentration and ensure no material has precipitated.
Method 3: Surfactant-Mediated Solubilization (Advanced)
For very high target concentrations or when co-solvents are not viable, surfactants can be used. This technique involves the formation of micelles that encapsulate the hydrophobic compound.[17][18]
Mechanism: Surfactants are amphiphilic molecules. Above a certain concentration (the Critical Micelle Concentration, or CMC), they self-assemble into spherical structures called micelles. The hydrophobic "tails" of the surfactant molecules form a non-polar core, while the hydrophilic "heads" face the aqueous environment. The lipophilic 3-Chloro-2,6-dimethylaniline partitions into this hydrophobic core, effectively being solubilized within the aqueous dispersion.[19][20]
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
Step-by-Step Protocol:
-
Select Surfactant: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 are common, biocompatible choices.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 1% w/v).
-
Add Compound: Add the powdered 3-Chloro-2,6-dimethylaniline directly to the surfactant solution.
-
Facilitate Solubilization: Gently heat the mixture (e.g., to 40-50 °C) and sonicate in a bath sonicator. This energy input helps break apart the drug crystals and facilitates their incorporation into the micelles.
-
Verification (Trustworthiness Check): The final solution should be clear and free of visible particles. Micellar solutions can sometimes appear slightly opalescent. Filter the solution through a 0.22 µm syringe filter; if the compound is properly solubilized within the micelles, it should pass through the filter without a significant loss in concentration.
References
-
Micellar solubilization. (n.d.). Wikipedia. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). News-Medical. Retrieved from [Link]
-
Khan, A. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-92. Retrieved from [Link]
-
Liu, C., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5129. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. Retrieved from [Link]
-
3-Chloro-2,6-dimethylaniline. (n.d.). PubChem. Retrieved from [Link]
-
3-Chloro-2,6-dimethylaniline, 99%. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Valero, M. (n.d.). Micellar solubilization of drugs. University of Alberta. Retrieved from [Link]
-
A schematic diagram of the micelle (solubilization) mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Patel, M. R., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 44, 261-272. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Solubilization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
What Is The Role Of pH In Chemical Solubility? (2025, December 19). YouTube. Retrieved from [Link]
-
3-Chloro-2,6-diethylaniline. (n.d.). PubChem. Retrieved from [Link]
-
pH and Solubility. (n.d.). Fiveable. Retrieved from [Link]
-
4-CHLORO-2,6-DIMETHYLANILINE. (n.d.). LookChem. Retrieved from [Link]
-
pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
-
pH Adjustment and Neutralization, the basics. (n.d.). SERFILCO. Retrieved from [Link]
-
How does branching increase the solubility in amines? (2018, May 12). Quora. Retrieved from [Link]
-
Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7245. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Technology, Research and Management, 1(1), 1-15. Retrieved from [Link]
-
Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry. Retrieved from [Link]
-
alpha-Chloro-2,6-dimethylacetanilide. (n.d.). ChemBK. Retrieved from [Link]
-
3-chloro-2,6-dimethylaniline (C8H10ClN). (n.d.). PubChemLite. Retrieved from [Link]
-
2,6-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. 3-CHLORO-2,6-DIMETHYLANILINE CAS#: 26829-77-6 [m.chemicalbook.com]
- 7. 3-Chloro-2,6-dimethylaniline, 99% | Fisher Scientific [fishersci.ca]
- 8. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. Khan Academy [khanacademy.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. quora.com [quora.com]
- 17. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 18. Micellar solubilization of drugs. [sites.ualberta.ca]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: A Researcher's Guide to Preventing Degradation of 3-Chloro-2,6-dimethylaniline
Welcome to the technical support center for 3-Chloro-2,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable storage and handling of this compound. Our goal is to equip you with the knowledge to mitigate degradation, ensuring the integrity of your experiments and the quality of your results. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock of 3-Chloro-2,6-dimethylaniline has developed a yellow or brownish tint. What is causing this discoloration and is the material still usable?
A: Discoloration is a primary indicator of degradation. Aromatic amines, including 3-Chloro-2,6-dimethylaniline, are susceptible to oxidation, which often results in the formation of colored impurities. The appearance of a yellow or brownish tint suggests that a portion of your material has oxidized.
Causality: The primary culprits are exposure to air (oxygen) and light (UV radiation) . The amine group (-NH₂) is readily oxidized, leading to the formation of nitroso, nitro, and eventually polymeric compounds, which are often colored. The presence of the chloro- and dimethyl- substituents on the aniline ring can influence the rate and products of this oxidation.
Is it usable? The usability of the discolored material depends on the tolerance of your specific application to impurities. For highly sensitive applications, such as in the synthesis of pharmaceutical intermediates where purity is critical, using discolored material is not recommended. The presence of degradation products can lead to side reactions, lower yields, and purification difficulties. For less sensitive applications, it may be possible to purify the material before use, for example, by recrystallization or chromatography. However, it is always best practice to use a fresh, pure sample.
Troubleshooting Workflow for Discolored Reagent:
Caption: Decision workflow for handling discolored 3-Chloro-2,6-dimethylaniline.
Q2: What are the primary degradation pathways for 3-Chloro-2,6-dimethylaniline and what are the expected degradation products?
A: Understanding the degradation pathways is crucial for implementing effective preventative measures and for identifying potential impurities in your sample. The main degradation routes are oxidation and photodegradation .
-
Oxidative Degradation: This is the most common degradation pathway upon exposure to air. The amine group is oxidized, which can lead to a cascade of products. Based on studies of similar anilines, the expected oxidation products include:
-
2,6-dimethyl-p-benzoquinoneimine derivatives: Formed through oxidative coupling.
-
Phenolic compounds: Such as 3-Chloro-2,6-dimethylphenol, resulting from the substitution of the amine group.
-
Nitroso and Nitro derivatives: 3-Chloro-2,6-dimethylnitrosobenzene and 3-Chloro-2,6-dimethylnitrobenzene can be formed through progressive oxidation of the amine.
-
Polymeric materials: Highly colored, complex structures resulting from further polymerization of initial oxidation products.
-
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, even in the absence of significant oxygen. The primary photodegradation pathway for chloroanilines involves reductive dechlorination. Expected photodegradation products may include:
-
2,6-dimethylaniline: Through the removal of the chlorine atom.
-
Hydroxylated species: Such as aminophenols, formed by the reaction with hydroxyl radicals generated during photolysis in aqueous environments.[1][2]
-
Ring-opened products: In the presence of strong UV and a photosensitizer, the aromatic ring can be cleaved, leading to smaller aliphatic molecules.
-
Hypothetical Degradation Pathways:
Caption: Primary degradation pathways of 3-Chloro-2,6-dimethylaniline.
Q3: What are the ideal storage conditions to maximize the shelf-life of 3-Chloro-2,6-dimethylaniline?
A: To prevent degradation, it is imperative to control the storage environment. The following conditions are recommended for long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of oxidative and thermal degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing air, particularly oxygen. |
| Light | Amber glass vial or in the dark | Protects the compound from UV radiation, thus preventing photodegradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric gases. |
| Purity | High purity material | Impurities can sometimes catalyze degradation reactions. |
Experimental Protocol: Long-Term Stability Study
To establish the stability of 3-Chloro-2,6-dimethylaniline under your specific laboratory conditions, a long-term stability study is recommended.
Objective: To assess the stability of 3-Chloro-2,6-dimethylaniline over an extended period under defined storage conditions.
Materials:
-
High-purity 3-Chloro-2,6-dimethylaniline
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen) source
-
Refrigerator (2-8°C) and a controlled environment chamber (e.g., 25°C/60% RH)
-
HPLC-UV or GC-MS system for analysis
Procedure:
-
Aliquot the high-purity 3-Chloro-2,6-dimethylaniline into several amber glass vials.
-
For each vial, flush the headspace with an inert gas for 1-2 minutes.
-
Tightly seal the vials.
-
Store the vials under the desired long-term storage conditions (e.g., 2-8°C).
-
As a control, store a set of vials at an accelerated condition (e.g., 25°C/60% RH).
-
At predetermined time points (e.g., 0, 3, 6, 12, 24 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a solution of the sample at a known concentration.
-
Analyze the sample by a validated HPLC-UV or GC-MS method to determine the purity and identify any degradation products.
-
Compare the results to the initial (time 0) analysis.
Data Analysis:
-
Plot the purity of 3-Chloro-2,6-dimethylaniline as a function of time for each storage condition.
-
Identify and quantify any degradation products that appear over time.
Q4: Are there any chemical stabilizers that can be added to 3-Chloro-2,6-dimethylaniline to prevent degradation during storage?
A: Yes, for applications where the addition of a stabilizer is permissible, certain compounds can be added in small quantities to inhibit degradation.
-
Thiourea and its derivatives: These compounds are effective antioxidants for aromatic amines. They act by scavenging free radicals that initiate the oxidation process. The use of thiourea derivatives as stabilizers for aromatic amines has been documented.[3]
-
Alkyl Tin Compounds: Certain organotin compounds, such as dibutyltin dilaurate, have been shown to act as color stabilizers for aromatic amines.[4][5][6] These compounds can function as heat stabilizers and may also inhibit oxidative degradation pathways.
Important Considerations:
-
Compatibility: Ensure that the chosen stabilizer does not interfere with your downstream reactions or analytical methods.
-
Concentration: Stabilizers are typically added at very low concentrations (e.g., 0.01-0.1% by weight). The optimal concentration should be determined experimentally.
-
Regulatory and Safety: Be aware of the toxicity and regulatory status of any additives, especially in the context of drug development.
Q5: How can I analytically monitor the degradation of my 3-Chloro-2,6-dimethylaniline sample?
A: Regular analytical monitoring is key to ensuring the quality of your starting material. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.
Recommended Analytical Method: HPLC-UV
Objective: To separate and quantify 3-Chloro-2,6-dimethylaniline and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start at 30% acetonitrile and ramp up to 90% over 15-20 minutes.
Detection:
-
UV detection at a wavelength where 3-Chloro-2,6-dimethylaniline has strong absorbance (e.g., around 240-250 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all separated peaks, which aids in the identification of degradation products.
Sample Preparation:
-
Accurately weigh a small amount of the 3-Chloro-2,6-dimethylaniline sample.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
What to look for:
-
A decrease in the peak area of the main 3-Chloro-2,6-dimethylaniline peak over time.
-
The appearance of new peaks, which correspond to degradation products. The retention times of these new peaks can be compared to known standards if available.
GC-MS for Confirmation: GC-MS is an excellent confirmatory technique. It provides mass spectral data for each separated peak, which can be used to identify the chemical structure of the degradation products by comparing the fragmentation patterns to spectral libraries.[7][8][9]
References
-
Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (n.d.). MDPI. Retrieved from [Link]
-
Semiconductor-Catalyzed Photodegradation of o-Chloroaniline: Products Study and Iodate Effect. (n.d.). ACS Publications. Retrieved from [Link]
-
Semiconductor-Catalyzed Photodegradation of o-Chloroaniline: Products Study and Iodate Effect. (n.d.). ACS Publications. Retrieved from [Link]
-
Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation. (2021). PubMed. Retrieved from [Link]
-
sensitive hplc-uv method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Thermal degradation kinetics and solid state, temperature dependent, electrical conductivity of charge–transfer complex of phenothiazine with chloranil and picric acid. (n.d.). SciSpace. Retrieved from [Link]
-
Manufacture and Use of Selected Alkyltin Compounds: Task II. (n.d.). EPA NEIPS. Retrieved from [Link]
-
Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. (n.d.). Kanademy. Retrieved from [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]
-
Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. (2018). PubMed. Retrieved from [Link]
-
Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. (2012). Agilent. Retrieved from [Link]
-
Interaction of thiourea trioxides with amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
-
Organotin chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. (n.d.). PubMed. Retrieved from [Link]
-
312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. (n.d.). GCRIS. Retrieved from [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2024). MDPI. Retrieved from [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of a Novel Primary Amine-Thiourea Organocatalyst Based on Unactivated C(sp3)-H Amination Reaction. (2020). ResearchGate. Retrieved from [Link]
-
Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2025). ResearchGate. Retrieved from [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (n.d.). PLOS One. Retrieved from [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved from [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PubMed Central. Retrieved from [Link]
-
Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. (2013). ResearchGate. Retrieved from [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. (n.d.). Agilent. Retrieved from [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. (n.d.). U.S. Geological Survey. Retrieved from [Link]
-
Photodegradation Products and their Analysis in Food. (2020). Herald Scholarly Open Access. Retrieved from [Link]
-
Stability Testing of Existing Drug Substances and Products. (2003). Government of Canada Publications. Retrieved from [Link]
-
Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2025). ResearchGate. Retrieved from [Link]
-
Testing Drug Stability for Long-Term Storage. (2012). Drug Discovery and Development. Retrieved from [Link]
Sources
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- 6. What are the organic tin stabilizers? What is the difference-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
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- 9. epa.gov [epa.gov]
Technical Support Center: Scale-Up of 3-Chloro-2,6-dimethylaniline Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-2,6-dimethylaniline. This molecule is a critical intermediate in the development of various pharmaceutical and agrochemical compounds. However, its production, particularly during scale-up, presents distinct challenges related to reaction control, selectivity, and purification.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab and during pilot-scale production. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust, safe, and reproducible process.
Core Synthesis Pathway: Electrophilic Chlorination
The most prevalent synthesis route involves the direct electrophilic aromatic substitution (chlorination) of 2,6-dimethylaniline. While conceptually straightforward, controlling the reaction to favor the desired 3-chloro isomer over other isomers and over-chlorinated byproducts is the primary challenge.
Caption: General workflow for the synthesis of 3-Chloro-2,6-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the chlorination of 2,6-dimethylaniline?
When moving from bench-scale to pilot or production scale, several challenges become more pronounced:
-
Heat Management: Electrophilic chlorination is an exothermic reaction. Inadequate heat dissipation in larger reactors can lead to temperature spikes, which drastically reduce regioselectivity and promote the formation of unwanted byproducts.
-
Mixing and Mass Transfer: Ensuring homogenous distribution of the chlorinating agent is critical. Poor mixing can create localized areas of high concentration, leading to over-chlorination and inconsistent results.
-
Regioselectivity Control: The methyl groups on 2,6-dimethylaniline are ortho-, para-directing. While the para position is blocked, the ortho positions (3 and 5) are activated. Subtle changes in reaction conditions can alter the isomeric ratio, making consistent production of the 3-chloro isomer difficult.
-
Safety and Handling: Handling reagents like chlorine gas or sulfuryl chloride on a large scale requires specialized equipment and stringent safety protocols to manage their toxicity and corrosivity.[1][2]
Q2: What are the most common impurities and byproducts I should expect?
The crude product is a complex mixture. Key impurities include:
-
Unreacted Starting Material: Residual 2,6-dimethylaniline.
-
Isomeric Byproducts: The formation of 4-chloro-2,6-dimethylaniline can occur, although some processes are designed to minimize this.[3] The 3- and 5- positions are electronically similar, so a mixture is possible without careful control.
-
Over-chlorinated Products: Dichloro- and trichloro-dimethylaniline species are common, especially with poor temperature or stoichiometry control.
-
Solvent-Related Impurities: Byproducts from reactions involving the solvent, particularly if using chlorinated solvents that can participate in side reactions.[3]
Q3: Which analytical methods are best for monitoring reaction progress and final product purity?
A multi-pronged approach is recommended for robust process control:
-
Gas Chromatography (GC): This is the workhorse method for this process. A GC equipped with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) is ideal for separating and quantifying the starting material, desired product, and various chlorinated byproducts.[3] It is frequently used to determine the final purity of the product.[3][4]
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative checks of reaction completion at the bench. It can help visualize the disappearance of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Can also be used, particularly for analyzing the hydrochloride salts before neutralization or for compounds that are not volatile enough for GC.[5]
Q4: What are the most critical safety considerations for this process?
Safety must be the top priority. Key hazards include:
-
Reagent Toxicity: 2,6-dimethylaniline is toxic and readily absorbed through the skin.[6] Chlorinating agents are corrosive and severe respiratory irritants.[1][2] Precursor materials like m-chloroaniline are also toxic.[7]
-
Corrosive Byproducts: The reaction generates hydrogen chloride (HCl) gas, which is highly corrosive and requires an appropriate scrubbing system, especially at scale.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, flame-resistant clothing, and tightly fitting safety goggles or a face shield.[2][8][9]
-
Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of toxic vapors.[10]
Troubleshooting Guide
This section addresses specific problems encountered during synthesis and scale-up.
Problem: Low Yield and Poor Regioselectivity
Q: My reaction produces a low yield of the 3-chloro isomer, with significant amounts of other isomers and unreacted starting material. What are the likely causes and solutions?
A: This is the most common challenge and usually points to issues with reaction conditions that control the electrophilic substitution.
Causality & Solutions:
-
Reaction Temperature: Higher temperatures often decrease selectivity. The activation energies for the formation of different isomers can be very close, and excess thermal energy can overcome the subtle directing effects needed for the 3-chloro product.
-
Solution: Implement strict temperature control. For exothermic additions, use a jacketed reactor with a reliable cooling system and ensure the chlorinating agent is added slowly and sub-surface to dissipate heat effectively.
-
-
Choice of Chlorinating Agent: Different agents have different reactivities.
-
Solution: Sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas (Cl₂) in lab settings as it can be easier to handle and may offer better selectivity in some solvent systems. However, its decomposition can lead to radical side reactions if not controlled.
-
-
Solvent Effects: The polarity and nature of the solvent can influence the stability of the reaction intermediates and thus the product distribution.
-
Solution: Non-polar solvents like carbon tetrachloride or toluene are often used.[3] Experiment with different solvents at a small scale to find the optimal system for your specific chlorinating agent and conditions.
-
-
Substrate Protonation: Aniline nitrogen is basic and can be protonated. The resulting anilinium ion is strongly deactivating.
-
Solution: Some patented processes introduce HCl gas before chlorination to form the 2,6-dimethylanilinium hydrochloride salt.[3] This deactivates the ring, slows the reaction, and can improve control and selectivity, preventing over-chlorination.
-
| Parameter | Impact on Selectivity & Yield | Recommended Action |
| Temperature | High temps (>25°C) decrease selectivity. | Maintain low temperature (e.g., 10-15°C) during addition.[3] |
| Addition Rate | Too fast leads to temp spikes & high local concentration. | Slow, controlled addition over several hours for scale-up. |
| Solvent | Polarity affects intermediate stability. | Screen non-polar (Toluene) vs. chlorinated (CCl₄) solvents.[3] |
| Catalyst | Lewis acid catalysts can alter isomer ratios. | Generally, this reaction is run without a catalyst to avoid over-activation. |
Problem: Excessive Over-Chlorination
Q: My GC analysis shows significant peaks for di- and trichloro-dimethylanilines. How can I minimize these?
A: Over-chlorination occurs when the reaction rate is too high or when the stoichiometry is not precisely controlled. The mono-chlorinated product is still an activated ring and can react further.
Causality & Solutions:
-
Stoichiometry: Using an excess of the chlorinating agent is the most direct cause.
-
Solution: Carefully control the molar equivalents of the chlorinating agent. Aim for slightly less than 1.0 equivalent (e.g., 0.95-0.98) and plan to recycle unreacted starting material.
-
-
Poor Mixing: In large reactors, inefficient stirring can lead to "hot spots" where the chlorinating agent is in high excess, causing rapid multiple chlorinations before the reagent can be dispersed.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to create good top-to-bottom flow. Add the reagent below the surface of the reaction mixture to promote immediate dispersion.
-
Caption: Decision tree for troubleshooting impurity issues.
Problem: Difficulties in Product Purification
Q: I am struggling to separate the 3-chloro isomer from unreacted 2,6-dimethylaniline and other byproducts. What are the most effective purification strategies?
A: The boiling points of the main components can be very close, making purification challenging.
Causality & Solutions:
-
Similar Boiling Points: Isomers and the starting material often have close boiling points, requiring highly efficient distillation columns.
-
Solution: Fractional vacuum distillation is the most effective method.[3] Use a column with a high number of theoretical plates (e.g., a packed Vigreux or a spinning band column for lab scale). Monitor the head temperature closely and collect fractions. Analyze each fraction by GC to guide the separation.
-
-
Azeotrope Formation: Certain mixtures might form azeotropes, making separation by distillation alone impossible.
-
Solution: If distillation is ineffective, consider recrystallization. Convert the free amine in a target fraction to its hydrochloride salt, which often has better crystallization properties. Dissolve in a suitable solvent (e.g., isopropanol/water mixtures) and cool slowly to crystallize.
-
-
Residual Acidity: Traces of HCl can cause issues during distillation.
-
Solution: Ensure the crude product is thoroughly neutralized and washed before distillation. A basic wash (e.g., with dilute sodium bicarbonate or sodium hydroxide solution) followed by a water wash is crucial.[3]
-
| Compound | Boiling Point (°C) at Pressure (mmHg) | Notes |
| 2,6-Dimethylaniline | 214 °C at 985 hPa[10] | Starting material. |
| 4-Chloro-2,6-dimethylaniline | 115-117 °C at 5 mmHg[3] | Common isomeric byproduct. |
| 3-Chloro-2,6-dimethylaniline | ~115-120 °C at 10 mmHg (estimated) | Target product. Boiling point is expected to be similar to the 4-chloro isomer. |
Protocols & Methodologies
Protocol 1: Lab-Scale Synthesis (Illustrative)
Disclaimer: This is a representative protocol and must be adapted and optimized based on your specific laboratory equipment and safety procedures.
-
Reactor Setup: In a 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2,6-dimethylaniline (e.g., 0.5 mol).
-
Solvent Addition: Add an appropriate solvent such as carbon tetrachloride (CCl₄, ~250 mL).[3]
-
Inerting & Cooling: Purge the reactor with nitrogen and cool the jacket to 10°C.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, ~0.49 mol, 0.98 eq.) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15°C. Vigorous off-gassing (HCl, SO₂) will occur. Vent the exhaust through a basic scrubber.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 15°C for another 1-2 hours. Take a small aliquot, quench it carefully in a vial with dilute NaOH, extract with ether, and analyze by GC to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to 5°C. Slowly and carefully add 100 mL of 2M NaOH solution to quench the reaction and neutralize the HCl.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by fractional vacuum distillation.
Protocol 2: GC Method for Purity Analysis
| Parameter | Setting |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temp. | 250°C |
| Detector Temp. | 280°C (FID) |
| Oven Program | Start at 100°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 5 min. |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Injection Volume | 1 µL (split 50:1) |
| Sample Prep | Dilute ~10 mg of crude or purified material in 1 mL of ethyl acetate. |
References
-
PrepChem. (n.d.). Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. Retrieved from [Link]
- Huang, Q. (2007). Preparation method of 3-chloro-2,6-diethyl aniline. CN1903832A. Google Patents.
- Huang, Q. (2007). Preparation method of 3-chloro-2,6-diethyl aniline. CN1903832A. Google Patents.
- Li, J., et al. (2010). Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). CN101851211A. Google Patents.
-
ILO and WHO. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]
-
Zhang, W. (2011). Synthetic method of 3-chloro-2-methylaniline. CN102060803A. Eureka | Patsnap. Retrieved from [Link]
-
U.S. EPA. (1996). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]
- Li, Z. (2008). Production process of herbicide intermediate 3-chloro-2-methylaniline. CN100427458C. Google Patents.
-
ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]
- Arlt, D., et al. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. US4401833A. Google Patents.
-
Wu, X., et al. (2021). Method for preparing lidocaine intermediate α-chloroacetyl-2,6-dimethylaniline and lidocaine without adding additional alkali. WO2021159754A1. PubChem. Retrieved from [Link]
-
University of California, San Diego. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]
Sources
- 1. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 4. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 3-Chloro-2,6-dimethylaniline
Prepared by: Senior Application Scientist, Chemical Synthesis & Purification Division
Welcome to the technical support center for handling 3-Chloro-2,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet critical, challenge of removing isomeric impurities. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when working with 3-Chloro-2,6-dimethylaniline?
A1: The impurity profile of 3-Chloro-2,6-dimethylaniline is heavily dependent on its synthetic route, which typically involves the chlorination of 2,6-dimethylaniline. The primary isomeric impurities are positional isomers, where the chlorine atom is located at a different position on the aromatic ring.
The most probable isomeric impurity is 4-Chloro-2,6-dimethylaniline . During the electrophilic chlorination reaction, while the 3-position is targeted, substitution can also occur at the para-position (position 4) relative to the amino group. Although some synthesis patents claim high selectivity, the formation of the 4-chloro isomer is a common side reaction that must be considered[1]. Other potential, though less common, impurities could include dichlorinated species if the reaction conditions are not strictly controlled. Furthermore, isomers present in the 2,6-dimethylaniline starting material will carry through the synthesis, generating additional chloro-dimethylaniline isomers[2].
Q2: How can I reliably identify and quantify these isomeric impurities?
A2: Accurate identification and quantification are crucial before attempting any purification. Due to the similar physicochemical properties of isomers, high-resolution analytical techniques are required.
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used method. A reverse-phase C18 column is often a good starting point. Coupled with a mass spectrometer (LC-MS), it can confirm that the impurity has the same mass as the main component, strongly suggesting it is an isomer.
-
Gas Chromatography (GC): Given the volatility of chloro-dimethylanilines, GC is an excellent technique for both separation and quantification, often providing high resolution and sensitivity[3]. A GC-MS system is invaluable for confirming the molecular weight of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural elucidation. While the spectra of isomers will be similar, subtle differences in chemical shifts and splitting patterns, particularly of the aromatic protons, can definitively identify the position of the chloro substituent and quantify the impurity levels.
A multi-technique approach is always recommended for unambiguous characterization of your crude material[4][5].
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Feature | High-Performance Liquid Chromatography (HPLC/LC-MS) | Gas Chromatography (GC/GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between liquid mobile and solid stationary phases. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Exploits magnetic properties of atomic nuclei for structural information. |
| Best For | A wide range of non-volatile and thermally labile compounds.[4] | Volatile and thermally stable compounds. | Structural elucidation and quantification of impurities >0.1%. |
| Key Advantages | High versatility, high sensitivity with MS detection, and suitable for preparative scale-up. | Excellent separation efficiency, robust, and rapid analysis times.[5] | Provides definitive structural information without the need for reference standards of impurities. |
| Limitations | May require more extensive method development for resolving closely related isomers. | Not suitable for non-volatile or thermally labile compounds without derivatization.[6] | Lower sensitivity compared to chromatographic methods.[4] |
Q3: I have a crude mixture of 3-Chloro-2,6-dimethylaniline. What is the best purification strategy to start with?
A3: For multi-gram to kilogram scale, fractional crystallization is almost always the most economical and efficient first-line approach.[7] Isomers often exhibit small but significant differences in their crystal lattice energies and solubilities, which can be exploited for separation. The key is a systematic approach to solvent screening to find a system that maximizes the solubility difference between the desired product and the key impurities.
If crystallization fails to provide the desired purity, or if you are working on a smaller scale (<1g), preparative chromatography is the method of choice.
Below is a decision tree to guide your choice of purification method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Q4: My fractional crystallization attempt did not improve purity. What went wrong?
A4: This is a common issue that usually points to one of two root causes: an inappropriate solvent system or the formation of a solid solution/co-crystal.
Probable Cause 1: Suboptimal Solvent System. The success of crystallization hinges on the differential solubility of the isomers. If the solvent treats the isomers too similarly, they will precipitate together.
Solution:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, and mixtures thereof).
-
Employ a Solvent/Anti-Solvent System: Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until turbidity is observed. Allow the solution to cool slowly. This often provides better selectivity.
-
Control Cooling Rate: Crashing the product out of solution by rapid cooling will trap impurities. A slow, controlled cooling rate (e.g., 5-10°C per hour) is essential for growing pure crystals.
Table 2: Starting Points for Crystallization Solvent Screening
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | Heptane, Cyclohexane | Exploits differences in van der Waals interactions. Good for initial "crashing out" to see if any separation occurs. |
| Aromatic | Toluene, Xylenes | Pi-pi stacking interactions can differ between isomers, offering selectivity. |
| Alcohols | Isopropanol, Ethanol | Hydrogen bonding with the amine group is key. Solubility differences can be pronounced. |
| Esters / Ketones | Ethyl Acetate, Acetone | Moderate polarity, good for creating solvent mixtures with alcohols or alkanes. |
Probable Cause 2: Co-crystallization. In some cases, isomers can pack together into a single crystal lattice, making separation by crystallization impossible[8].
Solution:
-
Confirm with DSC: Analyze your crystallized material using Differential Scanning Calorimetry (DSC). A sharp melt indicates a pure compound or a eutectic mixture, while a broad melt suggests a solid solution.
-
Switch to an Orthogonal Method: If co-crystallization is suspected, crystallization will not work. You must switch to a separation technique based on a different principle, such as chromatography.
Q5: I see co-eluting or poorly resolved peaks in my HPLC/GC analysis. How can I improve the separation?
A5: Poor resolution between isomers is a classic chromatographic challenge. The solution is to systematically optimize the method parameters to enhance the subtle differences between the molecules.
Solution for HPLC:
-
Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This increases retention time and gives the column more opportunity to resolve the isomers.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) alters the selectivity of the separation and can often resolve co-eluting peaks.
-
Modify the Stationary Phase: If a standard C18 column is not working, try a column with a different chemistry. A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions, which is ideal for aromatic isomers.
-
Optimize Temperature: Increasing the column temperature can improve peak shape and sometimes resolution, but decreasing it can also enhance selectivity. This parameter should be screened.
Solution for GC:
-
Lower the Temperature Ramp Rate: A slower temperature ramp gives the components more time to interact with the stationary phase, improving separation.
-
Use a Longer Column: Doubling the column length will increase the theoretical plates and generally improve resolution.
-
Change the Stationary Phase: This is the most powerful variable. If you are using a non-polar phase (like a DB-1 or HP-5), switch to a more polar phase (like a wax column or a DB-17) to exploit different intermolecular interactions.
Q6: I am considering chemical derivatization to aid separation. How does this work?
A6: Derivatization involves reacting your mixture with a chemical reagent to convert the anilines into a new class of compounds (e.g., amides, sulfonamides)[6][9]. The goal is to create derivatives whose physical properties (like solubility, crystallinity, or chromatographic retention) are much more different than the original isomers.
Example Workflow:
-
Reaction: React the crude isomeric mixture with an acylating agent (e.g., acetic anhydride) or a sulfonyl chloride (e.g., tosyl chloride) under basic conditions[10].
-
Separation: The resulting amide or sulfonamide derivatives may now be easily separable by crystallization or chromatography due to their altered polarity and hydrogen bonding capabilities.
-
Hydrolysis: After isolating the pure derivative of the desired isomer, cleave the protecting group (e.g., by acid or base hydrolysis) to regenerate the pure 3-Chloro-2,6-dimethylaniline.
This method is powerful but adds steps to your synthesis. It is typically reserved for situations where direct separation methods have failed.
Experimental Protocols
Protocol 1: Fractional Crystallization Workflow
This protocol outlines a systematic approach to purifying 3-Chloro-2,6-dimethylaniline.
Caption: A systematic workflow for fractional crystallization.
References
-
PrepChem. (n.d.). Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. Retrieved from [Link]
- Huang, Q. (2007). Preparation method of 3-chloro-2,6-diethyl aniline. CN1903832A. Google Patents.
-
Patsnap. (n.d.). Preparation method of 3-chloro-2,6-diethyl aniline. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). CN102020599A.
-
Strife, R. J., Mangels, M. L., & Skare, J. A. (2009). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1216(41), 6970-3. Retrieved from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2,6-dialkylanilines. US4401833A.
-
PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (2021). Separation of all isomers with 2,6-DMA and its impurities along other.... Retrieved from [Link]
-
ResearchGate. (n.d.). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Retrieved from [Link]
-
ResearchGate. (2017). Sample Derivatization in Separation Science. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and separation of isomers. Retrieved from [Link]
-
Castro, D., et al. (2022). Chemical Derivatization in Flow Analysis. Molecules, 27(5), 1530. Retrieved from [Link]
-
RSC Publishing. (1976). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 101(1205), 620-624. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 3-Chloro-2,6-dimethylaniline, 99%. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
Sources
- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rcprocess.se [rcprocess.se]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Derivatization in Flow Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Technical Support Center: Enhancing Electrophilic Aromatic Substitution on 3-Chloro-2,6-dimethylaniline
Welcome to the technical support center for optimizing electrophilic aromatic substitution reactions involving 3-Chloro-2,6-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction rates and achieve desired regioselectivity in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter.
Understanding the Reactivity of 3-Chloro-2,6-dimethylaniline
3-Chloro-2,6-dimethylaniline is a polysubstituted aromatic amine with a unique reactivity profile governed by the interplay of its substituents. A thorough understanding of these electronic and steric effects is paramount for successful experimentation.
-
The Amino Group (-NH₂): This is a strongly activating, ortho-, para- directing group. Its lone pair of electrons significantly increases the electron density of the benzene ring through resonance, making the ring highly nucleophilic and prone to rapid reaction with electrophiles.
-
The Methyl Groups (-CH₃): Located at the ortho- positions (C2 and C6) relative to the amino group, these are weakly activating, ortho-, para- directing groups. They enhance the electron density of the ring through a hyperconjugation effect.
-
The Chloro Group (-Cl): Positioned at C3, the chloro group is a deactivating, ortho-, para- directing group. While it withdraws electron density inductively (deactivating effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
Predicting Regioselectivity: The available positions for electrophilic substitution on 3-Chloro-2,6-dimethylaniline are C4 and C5. The powerful ortho-, para- directing influence of the amino group, reinforced by the directing effects of the two methyl groups and the chloro group, overwhelmingly favors electrophilic attack at the C4 position . The C5 position is meta to the strongly activating amino group, making it significantly less favorable for substitution.
Troubleshooting Common Electrophilic Reactions
This section addresses common issues encountered during the electrophilic substitution of 3-Chloro-2,6-dimethylaniline.
FAQ 1: Low Reaction Rate and Poor Conversion
Question: I am observing a very slow reaction or incomplete conversion when reacting 3-Chloro-2,6-dimethylaniline with my electrophile. How can I increase the reaction rate?
Answer:
A slow reaction rate with a highly activated substrate like 3-Chloro-2,6-dimethylaniline can be perplexing. Several factors could be at play:
-
Steric Hindrance: The two methyl groups at the C2 and C6 positions create significant steric hindrance around the amino group and the adjacent positions on the ring. This can impede the approach of bulky electrophiles.
-
Insufficiently Reactive Electrophile: The electrophile you are using may not be potent enough to overcome the activation energy barrier, especially if steric hindrance is a major factor.
-
Inappropriate Solvent: The choice of solvent can dramatically influence reaction rates. Solvents that can stabilize the transition state of the electrophilic aromatic substitution are generally preferred.
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, an excessively low temperature can significantly slow down the desired reaction.
Troubleshooting Workflow:
Caption: Workflow for addressing low reaction rates.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Gradually increase the reaction temperature. | Higher temperatures provide the necessary activation energy to overcome steric hindrance. |
| Solvent | Switch to a more polar solvent. | Polar solvents can help stabilize the charged intermediate (sigma complex) formed during the reaction, thereby lowering the activation energy. |
| Catalyst | For reactions like Friedel-Crafts, ensure the use of a potent and moisture-free Lewis acid catalyst. | A more active catalyst will generate a higher concentration of the reactive electrophile. |
| Reagent | Use a more reactive source of the electrophile. | For example, in bromination, using N-bromosuccinimide (NBS) in a polar solvent can be more effective than bromine alone. |
FAQ 2: Formation of Undesired Side Products and Poor Regioselectivity
Question: My reaction is producing a mixture of products, including some substitution at the C5 position and/or polysubstituted products. How can I improve the selectivity for the C4 position?
Answer:
The high activation of the aniline ring can sometimes lead to a loss of selectivity and over-reaction.
-
Over-activation by the Amino Group: The potent activating nature of the -NH₂ group can lead to multiple substitutions on the ring if the reaction conditions are too harsh.
-
Protonation of the Amino Group: In strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which could lead to undesired substitution at the C5 position.
Troubleshooting Strategy: N-Acetylation
A robust strategy to mitigate these issues is the temporary protection of the amino group via N-acetylation . This involves reacting the aniline with acetic anhydride to form the corresponding acetanilide.
Caption: Workflow for improving selectivity via N-acetylation.
Why N-Acetylation Works:
-
Moderates Reactivity: The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the nitrogen's lone pair into the ring. This makes the ring less activated and less prone to polysubstitution.
-
Enhances Steric Hindrance: The bulky acetyl group further shields the ortho positions, reinforcing the preference for substitution at the less hindered para position (C4).
-
Prevents Protonation: The amide nitrogen is much less basic than the amine nitrogen and is not protonated under typical nitrating conditions. This preserves the ortho-, para- directing effect of the group.
Experimental Protocol: N-Acetylation of 3-Chloro-2,6-dimethylaniline
-
Dissolve 3-Chloro-2,6-dimethylaniline in glacial acetic acid.
-
Add a slight molar excess of acetic anhydride to the solution.
-
Gently warm the mixture (e.g., to 50-60°C) for a short period (e.g., 30 minutes) to ensure complete reaction.
-
Pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Collect the solid product by filtration, wash with water, and dry thoroughly.
FAQ 3: Failed Friedel-Crafts Acylation/Alkylation
Question: My Friedel-Crafts reaction with 3-Chloro-2,6-dimethylaniline is not working. What is the likely cause and how can I resolve it?
Answer:
Anilines are notoriously problematic substrates for Friedel-Crafts reactions.[1] The primary reason for failure is the Lewis basicity of the amino group.
-
Catalyst Deactivation: The lone pair of electrons on the nitrogen of the amino group readily coordinates with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃), forming a stable complex.[2] This deactivates the catalyst and prevents it from activating the acylating or alkylating agent.
-
Ring Deactivation: The formation of the Lewis acid-base adduct places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic attack.
Solution:
The most effective solution is to protect the amino group by N-acetylation as described in FAQ 2. The resulting N-acetyl-3-chloro-2,6-dimethylaniline has a much less basic nitrogen atom that does not interfere with the Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation of N-Acetyl-3-chloro-2,6-dimethylaniline
-
Suspend a stoichiometric amount of a Lewis acid catalyst (e.g., anhydrous AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride) to the suspension and stir for 15-30 minutes to form the acylium ion.
-
Dissolve the N-acetyl-3-chloro-2,6-dimethylaniline in the same dry solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
If desired, the acetyl protecting group can be removed by acidic or basic hydrolysis to yield the acylated aniline.
Summary of Recommended Reaction Conditions
The following table provides a starting point for optimizing various electrophilic substitution reactions on 3-Chloro-2,6-dimethylaniline.
| Reaction | Recommended Conditions | Key Considerations |
| Bromination | N-Bromosuccinimide (NBS) in a polar solvent like DMF or acetonitrile. | Provides a milder and more selective bromination compared to Br₂. |
| Nitration | 1. N-acetylation. 2. Nitrating mixture (HNO₃/H₂SO₄) at low temperatures (0-10°C). 3. Hydrolysis of the acetyl group. | N-acetylation is crucial to prevent the formation of the meta-directing anilinium ion and to control the reaction's exothermicity.[1] |
| Acylation | 1. N-acetylation. 2. Acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent. 3. Hydrolysis of the acetyl group. | Strict anhydrous conditions are essential to maintain the activity of the Lewis acid catalyst. |
| Sulfonation | 1. N-acetylation. 2. Fuming sulfuric acid (oleum) or chlorosulfonic acid at controlled temperatures. 3. Hydrolysis of the acetyl group. | The reaction with fuming sulfuric acid can be vigorous; careful temperature control is necessary. |
References
Validation & Comparative
A Comparative Guide to the Validation of Quantitative Methods for 3-Chloro-2,6-dimethylaniline
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of quantitative methods for 3-Chloro-2,6-dimethylaniline, a compound of interest in various chemical and pharmaceutical contexts. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a self-validating system grounded in authoritative standards.
The Analytical Challenge: Quantifying 3-Chloro-2,6-dimethylaniline
3-Chloro-2,6-dimethylaniline is an aromatic amine whose accurate quantification is critical in diverse applications, from environmental monitoring to its use as a synthetic intermediate in pharmaceutical manufacturing. The choice of an analytical method is pivotal and depends on the sample matrix, required sensitivity, and the specific goals of the analysis. This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection, a widely accessible and robust technique, and compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful alternative offering high specificity.
Method Selection: A Tale of Two Techniques
The selection of an analytical technique is the first critical decision in method development. For 3-Chloro-2,6-dimethylaniline, both HPLC and GC-MS present viable options, each with inherent advantages and disadvantages.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. Coupled with a UV detector, it offers a balance of sensitivity, specificity, and cost-effectiveness. The choice of a reversed-phase C18 column is common for aromatic amines, providing good retention and separation from potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique that couples the separation power of gas chromatography with the mass analysis capabilities of a mass spectrometer.[1][2][3] While often requiring derivatization for polar analytes to improve volatility, GC-MS provides structural information that aids in unequivocal peak identification, minimizing the risk of interferences.[2]
For this guide, we will detail the validation of an HPLC-UV method due to its widespread availability and applicability. We will then present a comparative data summary against a typical GC-MS method.
The Blueprint for Validation: Adhering to Global Standards
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[4] Our validation strategy is built upon the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently revised Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10][11][12][13] These guidelines provide a framework for a comprehensive evaluation of an analytical method's performance.[7][8][10][11][12][13]
The core validation parameters we will assess are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: Validation of an HPLC-UV Method
This section provides a detailed, step-by-step methodology for the validation of a quantitative HPLC-UV method for 3-Chloro-2,6-dimethylaniline.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Reference Standard: 3-Chloro-2,6-dimethylaniline, 99%+ purity.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
Validation Workflow
Caption: A streamlined workflow for the validation of the HPLC-UV method.
Step-by-Step Validation Procedures
1. Specificity:
-
Rationale: To demonstrate that the analytical signal is solely from 3-Chloro-2,6-dimethylaniline and not from any matrix components, impurities, or degradation products.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of the reference standard.
-
Analyze a sample spiked with known related substances and potential impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample and analyze the resulting solutions to ensure the peak for 3-Chloro-2,6-dimethylaniline is well-resolved from any degradation products.
-
2. Linearity and Range:
-
Rationale: To establish a linear relationship between the concentration of the analyte and the instrumental response, and to define the concentration range over which this relationship is valid.
-
Procedure:
-
Prepare a series of at least five calibration standards of 3-Chloro-2,6-dimethylaniline spanning the expected concentration range (e.g., 1-50 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy:
-
Rationale: To assess the agreement between the measured concentration and the true concentration.
-
Procedure:
-
Perform recovery studies by spiking a blank matrix with known concentrations of 3-Chloro-2,6-dimethylaniline at three levels (low, medium, and high) across the defined range.
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
4. Precision:
-
Rationale: To evaluate the random error of the method.
-
Procedure:
-
Repeatability (Intra-day Precision):
-
Prepare a minimum of six replicate samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the RSD of the combined results from both days.
-
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
6. Robustness:
-
Rationale: To assess the method's reliability during normal use by deliberately varying key parameters.
-
Procedure:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., peak area, retention time, resolution).
-
Comparative Performance Data
The following tables summarize the expected performance data for the validated HPLC-UV method and a comparable GC-MS method for the quantification of 3-Chloro-2,6-dimethylaniline.
Table 1: HPLC-UV Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | As defined by linearity | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report value | 0.1 |
| LOQ (µg/mL) | Report value | 0.3 |
| Robustness | Results remain within acceptance criteria | Passed |
Table 2: Comparative Performance of HPLC-UV vs. GC-MS
| Performance Characteristic | HPLC-UV | GC-MS |
| Specificity | Good (potential for co-eluting impurities) | Excellent (mass fragmentation provides confirmation) |
| Sensitivity (LOQ) | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Linear Range | Wide | Wide |
| Precision | Excellent | Excellent |
| Sample Throughput | High | Moderate (longer run times) |
| Cost of Instrumentation | Moderate | High |
| Ease of Use | Relatively straightforward | More complex |
Rationale for Method Selection: A Practical Perspective
Caption: Key factors influencing the choice between HPLC-UV and GC-MS.
The choice between HPLC-UV and GC-MS is ultimately driven by the specific requirements of the analysis.
-
For routine quality control in a manufacturing setting where the sample matrix is well-defined and high throughput is necessary, the validated HPLC-UV method is often the more practical and cost-effective choice. Its robustness and ease of use make it ideal for repeated analyses.
-
For trace-level analysis in complex matrices, such as environmental samples or biological fluids, or for confirmatory analysis, the superior sensitivity and specificity of GC-MS are indispensable. The structural information provided by the mass spectrometer offers a higher degree of confidence in the identification and quantification of 3-Chloro-2,6-dimethylaniline, especially at low concentrations.
Conclusion
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(7), 771-774. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
National Institutes of Health. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
PubMed. (1996). Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry. Journal of AOAC International, 79(1), 117-123. Retrieved from [Link]
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Shimadzu. Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS. Retrieved from [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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ResearchGate. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Retrieved from [Link]
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PubChem. 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]
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ResearchGate. (2000). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 739-746. Retrieved from [Link]
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ResearchGate. (2013). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of Chromatographic Science, 51(8), 755-761. Retrieved from [Link]
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A Comparative Guide to 3-Chloro-2,6-dimethylaniline and its 4-Chloro Isomer: Properties, Synthesis, and Application
Introduction: The Critical Role of Isomerism in Aromatic Amine Chemistry
Substituted anilines are foundational building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries. Among these, chloro-dimethylanilines represent a class of versatile intermediates whose utility is profoundly dictated by the specific arrangement of substituents on the aromatic ring. Positional isomerism—the seemingly subtle shift of an atom or group—can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its suitability for a given synthetic target.
This guide provides an in-depth comparative analysis of 3-Chloro-2,6-dimethylaniline and its structural isomer, 4-Chloro-2,6-dimethylaniline. For drug development professionals and researchers, understanding the distinct characteristics of these isomers is not merely an academic exercise; it is a prerequisite for efficient process development, impurity profiling, and the rational design of novel chemical entities. We will explore the causal relationships between their structures and their properties, supported by experimental data and established protocols, to provide a comprehensive resource for their application. The importance of chlorine in medicinal chemistry is significant, with over 250 FDA-approved chloro-containing drugs on the market, underscoring the relevance of these chlorinated intermediates.[1]
Comparative Physicochemical Properties
The location of the chlorine atom relative to the activating amino and methyl groups governs the electronic distribution and intermolecular forces, leading to distinct physical properties. The 4-chloro isomer, with its more symmetrical structure, tends to have a higher melting point compared to the 3-chloro isomer.
Causality Insight: The higher melting point of 4-Chloro-2,6-dimethylaniline can be attributed to its greater molecular symmetry, which allows for more efficient packing into a crystal lattice. This results in stronger intermolecular forces that require more energy to overcome. The pKa values reflect the basicity of the aniline nitrogen; the electron-withdrawing chlorine atom influences the electron density on the nitrogen, with its effect being modulated by its position on the ring.
Table 1: Physicochemical Property Comparison
| Property | 3-Chloro-2,6-dimethylaniline | 4-Chloro-2,6-dimethylaniline | Data Source(s) |
| CAS Number | 26829-77-6 | 24596-18-7 | [2][3] |
| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN | [2][3] |
| Molecular Weight | 155.62 g/mol | 155.62 g/mol | [2][3] |
| Melting Point | 30-32 °C | 45-50 °C | [3][4] |
| Boiling Point | 136-138 °C @ 17 mmHg | 260.6 °C @ 760 mmHg | [3][4] |
| Density | 1.142 g/cm³ | 1.142 g/cm³ | [3][4] |
| pKa | 3.25 (Predicted) | 3.67 (Predicted) | [3][5] |
| Solubility | Slightly soluble in water. | Slightly soluble in water. | [3][5] |
Synthesis Strategies: Controlling Regioselectivity
The primary route to these isomers is the electrophilic chlorination of 2,6-dimethylaniline. The amino group is a powerful activating, ortho-, para-director, as are the methyl groups. However, the two methyl groups at positions 2 and 6 provide significant steric hindrance around the amino group, effectively blocking the other ortho position (position 3 is ortho to the amino group, but also sterically hindered). This steric environment makes the para-position (position 4) the most electronically and sterically favored site for electrophilic attack.
Consequently, direct chlorination of 2,6-dimethylaniline predominantly yields the 4-chloro isomer.[6] Obtaining the 3-chloro isomer as the major product is more challenging and often requires multi-step, directed synthesis strategies that are not as straightforward. A common industrial process for the 4-chloro isomer involves treating the anilinium salt of 2,6-dimethylaniline with a chlorinating agent like chlorine gas or sulfuryl chloride.[6] This selective chlorination is surprising, as one might expect a mixture of isomers, but the process can yield the 4-chloro product with high purity after workup.[6]
Spectroscopic Characterization: Differentiating the Isomers
Accurate structural elucidation is non-negotiable. While both isomers have the same mass and will show similar isotopic patterns in mass spectrometry due to the presence of chlorine, NMR and IR spectroscopy are definitive tools for differentiation.
Expertise Insight:
-
¹H NMR Spectroscopy: The key differentiator is the aromatic region.
-
4-Chloro Isomer: Due to the plane of symmetry, the two aromatic protons at positions 3 and 5 are chemically equivalent. They will appear as a single peak (a singlet). The two methyl groups at positions 2 and 6 are also equivalent, appearing as another singlet.
-
3-Chloro Isomer: There is no plane of symmetry. The two aromatic protons at positions 4 and 5 are not equivalent and will couple with each other, resulting in two doublets. The two methyl groups are also in different chemical environments and may appear as two distinct singlets or a single slightly broadened singlet depending on the spectrometer's resolution.
-
-
¹³C NMR Spectroscopy: The number of unique carbon signals will differ. The symmetrical 4-chloro isomer will show fewer signals in the ¹³C NMR spectrum than the less symmetrical 3-chloro isomer.
-
IR Spectroscopy: The C-Cl stretching vibrations and the N-H bending and stretching frequencies will be present for both. However, the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic ring.
Analytical Separation Protocol: Ensuring Isomeric Purity
For applications in drug development, quantifying the purity and separating isomers is critical, as different isomers can have vastly different pharmacological or toxicological profiles.[7][8] Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) are highly effective methods for separating aniline isomers.[9][10][11]
Protocol: Isomer Separation by Reverse-Phase HPLC
This protocol provides a self-validating system for the baseline separation and quantification of 3- and 4-chloro-2,6-dimethylaniline.
1. Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. While both isomers have the same elemental composition, the difference in their dipole moments and molecular shape due to the chlorine's position leads to differential interaction with the C18 stationary phase, allowing for separation.
2. Materials & Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Reference standards for 3-Chloro-2,6-dimethylaniline and 4-Chloro-2,6-dimethylaniline.
- Sample: A mixture of the isomers dissolved in Acetonitrile/Water (50:50).
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 245 nm.
- Gradient Program:
- 0-2 min: 30% B
- 2-10 min: Linear gradient from 30% to 70% B
- 10-12 min: Hold at 70% B
- 12-13 min: Return to 30% B
- 13-18 min: Column re-equilibration at 30% B
4. System Validation & Analysis:
- Inject individual standards to determine the retention time for each isomer. The 4-chloro isomer is typically slightly more retained than the 3-chloro isomer under these conditions.
- Inject a mixed standard to confirm baseline separation (Resolution > 1.5).
- Prepare a calibration curve using standards of known concentrations to quantify the amount of each isomer in an unknown sample.
A [label="Sample Preparation\n(Dissolve in Mobile Phase)", fillcolor="#FFFFFF"];
B [label="HPLC System Setup\n(C18 Column, Gradient Elution)", fillcolor="#F1F3F4"];
C [label="Sample Injection\n(10 µL)", fillcolor="#FFFFFF", shape=invhouse];
D [label="Chromatographic Separation\n(Based on Hydrophobicity)", fillcolor="#FBBC05", shape=ellipse];
E [label="UV Detection\n(λ = 245 nm)", fillcolor="#FFFFFF", shape=diamond];
F [label="Data Acquisition\n(Chromatogram)", fillcolor="#F1F3F4"];
G [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Report Generation\n(Isomeric Purity %)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C;
B -> D;
C -> D [label="Inject"];
D -> E [label="Elute"];
E -> F [label="Signal"];
F -> G;
G -> H;
}
Reactivity in Synthesis and Applications
The true value of these isomers is realized in their subsequent chemical transformations. The position of the chlorine atom dictates the regioselectivity of further reactions and influences the reactivity of the amino group.
-
4-Chloro-2,6-dimethylaniline: This isomer is a valuable precursor. The chlorine at the para-position is susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, cyanation).[3] The amino group can be readily acylated or used in condensation reactions.
-
3-Chloro-2,6-dimethylaniline: With the para-position (position 4) being open, this isomer can undergo further electrophilic substitution at that site. The chlorine atom at the meta-position is generally less reactive towards SNAr than the para-positioned chlorine of its isomer. This isomer has been used to synthesize 3-cyano-2,4-dimethylchlorobenzene, which is then hydrolyzed to the corresponding acid.[5][12]
The choice between these isomers is therefore driven entirely by the synthetic strategy and the desired final molecular architecture. An incorrect isomer in a multi-step synthesis will lead to a completely different final product.
Comparative Safety and Toxicology
Both isomers are classified as hazardous substances and must be handled with appropriate personal protective equipment (PPE). They are generally harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][13][14]
Table 2: GHS Hazard Comparison
| Hazard Statement | 3-Chloro-2,6-dimethylaniline | 4-Chloro-2,6-dimethylaniline (and related compounds) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | H302: Harmful if swallowed[13] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | H315: Causes skin irritation[13] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[2] | H319: Causes serious eye irritation[13] |
| STOT - Single Exposure | H335: May cause respiratory irritation[2] | H335: May cause respiratory irritation[14] |
Trustworthiness in Handling: The provided safety data underscores the necessity of handling these chemicals in a well-ventilated fume hood, wearing nitrile gloves, safety goggles, and a lab coat. All protocols involving these reagents must incorporate these safety measures as a self-validating system for operator protection.
Conclusion
The comparative study of 3-Chloro-2,6-dimethylaniline and 4-Chloro-2,6-dimethylaniline highlights a fundamental principle in chemical and pharmaceutical development: structure dictates function. While chemically similar, their isomeric differences lead to distinct physical properties, synthetic accessibility, and reaction pathways. For the researcher, selecting the correct isomer is a critical decision point, while for the process chemist, developing robust analytical methods to separate and quantify them is paramount for quality control. This guide provides the foundational knowledge and practical protocols to navigate the complexities of working with these important synthetic intermediates.
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3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016. PubChem. [Link]
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4,4'-Methylenebis(3-chloro-2,6-diethylaniline) Safety data sheet. CPAChem. [Link]
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Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. [Link]
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Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst (RSC Publishing). [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
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Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration (FDA). [Link]
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A Comparative Guide to the Reactivity of 3-Chloro-2,6-dimethylaniline and 4-chloro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the subtle differences between isomeric starting materials can have profound consequences on reaction outcomes, yield, and purity. This guide provides an in-depth comparative analysis of the reactivity of two closely related anilines: 3-Chloro-2,6-dimethylaniline and 4-chloro-2,6-dimethylaniline. Understanding the electronic and steric nuances that differentiate these isomers is paramount for rational reaction design and the efficient development of novel chemical entities.
Structural and Electronic Overview
At first glance, 3-Chloro-2,6-dimethylaniline and 4-chloro-2,6-dimethylaniline are simple positional isomers. However, the placement of the chloro substituent—either meta or para to the amino group—fundamentally alters the electronic landscape of the aromatic ring and, consequently, the reactivity of the molecule as a whole.
| Compound | Structure | Key Features |
| 3-Chloro-2,6-dimethylaniline | Chloro group is meta to the amino group. The two methyl groups are ortho to the amino group.[1] | |
| 4-chloro-2,6-dimethylaniline | Chloro group is para to the amino group. The two methyl groups are ortho to the amino group.[2][3] |
The reactivity of anilines is primarily governed by two key factors: the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack.[4][5] Both of these are influenced by the electronic effects (inductive and resonance) of the substituents on the ring.[6][7]
-
Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring through resonance (+R effect), increasing its nucleophilicity. It directs incoming electrophiles to the ortho and para positions.[5]
-
Chloro Group (-Cl): An electron-withdrawing group through its inductive effect (-I effect), which deactivates the ring towards electrophilic substitution.[10][11] However, it can also donate electron density through resonance (+R effect) due to its lone pairs, directing incoming electrophiles to the ortho and para positions.[12] The inductive effect of chlorine is generally stronger than its resonance effect, leading to overall deactivation.[12]
Comparative Reactivity Analysis
The differing placement of the chloro substituent in the two isomers leads to distinct reactivity profiles.
Nucleophilicity of the Amino Group
The basicity of the amino group, a measure of its nucleophilicity, is influenced by the electron density on the nitrogen atom.
-
In 4-chloro-2,6-dimethylaniline , the electron-withdrawing chloro group is in the para position. This allows for direct delocalization of the nitrogen lone pair into the ring and towards the chloro substituent through resonance, which decreases the electron density on the nitrogen.
-
In 3-Chloro-2,6-dimethylaniline , the chloro group is in the meta position. The resonance effect of the chloro group does not extend to the meta position, so it primarily exerts its electron-withdrawing inductive effect.[13]
Consequently, the amino group of 3-Chloro-2,6-dimethylaniline is expected to be more basic and nucleophilic than that of 4-chloro-2,6-dimethylaniline. This is because the resonance-based electron withdrawal from the amino group is less pronounced in the meta-substituted isomer.
A common reaction to probe the nucleophilicity of the amino group is N-acylation . Due to the steric hindrance from the two ortho-methyl groups, this reaction can be challenging for both isomers.[4][14] However, the higher nucleophilicity of the amino group in 3-Chloro-2,6-dimethylaniline may lead to a faster reaction rate under identical conditions compared to its 4-chloro counterpart.
Experimental Protocol: Comparative N-Acylation
This protocol provides a framework for comparing the N-acylation reactivity of 3-Chloro-2,6-dimethylaniline and 4-chloro-2,6-dimethylaniline.
Objective: To compare the relative rates of N-acetylation of 3-Chloro-2,6-dimethylaniline and 4-chloro-2,6-dimethylaniline with acetyl chloride.
Materials:
-
3-Chloro-2,6-dimethylaniline
-
4-chloro-2,6-dimethylaniline
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Set up two parallel reactions. In two separate, dry round-bottom flasks under an inert atmosphere (e.g., nitrogen), dissolve 1.0 mmol of 3-Chloro-2,6-dimethylaniline in 10 mL of anhydrous DCM in one flask, and 1.0 mmol of 4-chloro-2,6-dimethylaniline in 10 mL of anhydrous DCM in the other.
-
To each flask, add 1.2 mmol of triethylamine.
-
Cool both flasks to 0 °C in an ice bath.
-
To each flask, add 1.1 mmol of acetyl chloride dropwise with vigorous stirring.
-
Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 15 minutes).
-
The reaction that shows a faster consumption of the starting material and formation of the corresponding N-acetylated product is considered to have the higher reactivity.
Expected Outcome: 3-Chloro-2,6-dimethylaniline is expected to react faster than 4-chloro-2,6-dimethylaniline due to the higher nucleophilicity of its amino group.
Caption: Workflow for the comparative N-acylation experiment.
Electrophilic Aromatic Substitution
The susceptibility of the aromatic ring to electrophilic attack is determined by the overall electron density of the ring. The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, in both isomers, the ortho positions are blocked by the methyl groups. Therefore, substitution is expected to occur at the remaining open positions.
-
In 3-Chloro-2,6-dimethylaniline , the positions para to the amino group (position 4) and ortho to the amino group (positions 3 and 5) are available. The chloro group is at position 3. The powerful activating effect of the amino group will direct incoming electrophiles primarily to the para position (position 4).
-
In 4-chloro-2,6-dimethylaniline , the para position is occupied by the chloro group. The available positions for substitution are meta to the amino group (positions 3 and 5).
The overall ring activation is a balance between the activating effects of the amino and methyl groups and the deactivating effect of the chloro group.
-
For 3-Chloro-2,6-dimethylaniline , the deactivating inductive effect of the meta-chloro group is less pronounced at the para position (position 4) compared to the ortho positions.
-
For 4-chloro-2,6-dimethylaniline , the deactivating inductive effect of the para-chloro group will be felt throughout the ring.
Therefore, 3-Chloro-2,6-dimethylaniline is expected to be more reactive towards electrophilic aromatic substitution than 4-chloro-2,6-dimethylaniline. The substitution will predominantly occur at the 4-position in 3-Chloro-2,6-dimethylaniline.
Caption: Factors influencing electrophilic aromatic substitution reactivity.
Summary of Reactivity Comparison
| Reaction Type | More Reactive Isomer | Rationale |
| N-Acylation | 3-Chloro-2,6-dimethylaniline | The amino group is more nucleophilic due to the meta position of the electron-withdrawing chloro group, which reduces its resonance-based deactivation. |
| Electrophilic Aromatic Substitution | 3-Chloro-2,6-dimethylaniline | The overall electron density of the aromatic ring is higher, and the para position to the strongly activating amino group is available for substitution. |
Conclusion
The positional isomerism of the chloro substituent in 3-Chloro-2,6-dimethylaniline and 4-chloro-2,6-dimethylaniline leads to significant and predictable differences in their chemical reactivity. 3-Chloro-2,6-dimethylaniline is generally the more reactive of the two isomers in both reactions involving the amino group and electrophilic attack on the aromatic ring. This heightened reactivity can be attributed to the less effective electronic deactivation by the meta-positioned chloro group compared to the para-positioned one. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is crucial for selecting the appropriate starting materials, optimizing reaction conditions, and ultimately achieving the desired synthetic outcomes in a timely and efficient manner. These compounds are used as intermediates in the production of dyes, pigments, agrochemicals, and pharmaceuticals.[2]
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-
YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
-
Physics Forums. (2018, November 12). Steric inhibition of protonation in o-substituted anilines. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]
-
LookChem. (n.d.). 4-CHLORO-2,6-DIMETHYLANILINE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]
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-
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material vs. Final Product
In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a molecular transformation is paramount. Verifying that a starting material has been fully converted into the desired final product, and that this product is pure, is a cornerstone of chemical analysis. Spectroscopic techniques offer a powerful, non-destructive suite of tools to probe molecular structure and provide empirical evidence of reaction success. This guide provides an in-depth exploration of key spectroscopic methods, grounded in the principles of scientific integrity and designed for the discerning researcher.
The core logic of this comparative analysis rests on a simple principle: a chemical reaction fundamentally alters the structure of a molecule. This structural change inevitably leads to a corresponding change in how the molecule interacts with electromagnetic radiation. By comparing the spectroscopic fingerprint of the starting material with that of the final product, we can directly observe these changes and, by extension, confirm the outcome of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution.[1] It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to generate a spectrum that reveals the precise electronic environment of each atom.[2] For comparing a starting material to a final product, NMR provides irrefutable evidence of structural changes.
Causality in Experimental Choices
The choice of NMR as a primary analytical tool is driven by its ability to provide a complete structural map. A ¹H NMR spectrum, for instance, tells us not just how many different types of protons are present, but also their relative numbers (via integration) and their connectivity to neighboring protons (via spin-spin coupling).[3] A reaction that alters a functional group, for example, the reduction of a ketone to an alcohol, will produce dramatic and predictable changes in the NMR spectrum. The signal for a proton adjacent to the carbonyl in the starting material will shift significantly when it becomes adjacent to the newly formed hydroxyl group in the product.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the dry starting material or final product.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[4][5] The deuterated solvent is "invisible" in the ¹H NMR spectrum and provides a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[5]
-
Ensure the sample is fully dissolved. Any suspended particles can disrupt the magnetic field homogeneity, leading to broadened peaks and poor resolution.[6] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
The final sample height in the tube should be at least 4.5 cm to ensure it is correctly positioned within the instrument's detection coil.[7]
-
-
Instrument Setup & Acquisition :
-
Insert the NMR tube into a spinner turbine and adjust its depth using a gauge to ensure correct positioning in the magnet.[8]
-
Place the sample into the NMR spectrometer.
-
Locking : The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift.[9]
-
Shimming : The magnetic field is homogenized by adjusting a series of "shim" coils. This process is critical for achieving high-resolution spectra with sharp lines.[8] Poor shimming results in broad, distorted peaks.[10]
-
Acquisition : Acquire the spectrum using standard parameters. A typical experiment involves a short radiofrequency pulse followed by the detection of the resulting signal (the Free Induction Decay, or FID). A Fourier Transform (FT) is then applied to the FID to generate the frequency-domain spectrum.[1]
-
Data Interpretation & Comparison
The key to comparison is identifying the disappearance of signals characteristic of the starting material and the appearance of new signals corresponding to the product.
-
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is highly sensitive to the electronic environment. Look for predictable shifts. For example, in the oxidation of a primary alcohol (R-CH₂-OH) to a carboxylic acid (R-COOH), the signal for the -CH₂- protons will shift downfield (to a higher ppm value), and the broad signal for the -OH proton will be replaced by a very deshielded signal for the carboxylic acid proton (>10 ppm).
-
Integration : The area under each peak is proportional to the number of protons it represents. Check if the integration of the product spectrum is consistent with the expected structure.
-
Coupling Patterns : Changes in adjacent functional groups will alter the splitting patterns (e.g., singlet, doublet, triplet) of nearby protons.
Data Summary Table: Aldehyde Reduction Example
| Feature | Starting Material (Benzaldehyde) | Final Product (Benzyl Alcohol) | Interpretation |
| Aldehyde Proton (CHO) | Singlet, ~10.0 ppm | Absent | Disappearance of the aldehyde proton confirms reaction. |
| Aromatic Protons | Multiplet, 7.5-7.9 ppm | Multiplet, 7.2-7.4 ppm | Slight upfield shift due to change in substituent electronic effect. |
| Benzylic Protons (-CH₂-) | Absent | Singlet, ~4.7 ppm | Appearance of new signal for the methylene group. |
| Hydroxyl Proton (-OH) | Absent | Broad singlet, variable position | Appearance of the new alcohol proton. |
This systematic comparison provides compelling evidence for the chemical transformation.
Workflow for NMR Comparison
Caption: Workflow for structural confirmation using NMR.
Infrared (IR) Spectroscopy: Probing Functional Groups
While NMR provides a complete structural picture, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid and effective method for identifying the functional groups present in a molecule.[11] Molecules absorb infrared radiation at specific frequencies that correspond to the vibration of their chemical bonds (e.g., stretching, bending).
Causality in Experimental Choices
FTIR is an ideal technique for monitoring reactions where key functional groups are transformed. For instance, in the synthesis of an ester from a carboxylic acid and an alcohol, FTIR can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the new C=O stretch of the ester at a characteristic frequency. Its speed makes it suitable for real-time reaction monitoring.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a common sampling technique that requires minimal sample preparation.[11]
-
Background Spectrum : Before analyzing the sample, a background spectrum must be collected with the clean, empty ATR crystal. This spectrum of the ambient environment (e.g., air) is stored and automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.[11][13]
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure : Use the built-in pressure clamp to ensure good contact between the sample and the crystal. Poor contact is a common source of weak or distorted signals.[13]
-
Data Acquisition : Collect the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
Data Interpretation & Comparison
The analysis focuses on specific regions of the IR spectrum where functional groups have characteristic absorptions.
-
Disappearance of Reactant Bands : Confirm that the characteristic absorption bands of the starting material's key functional groups are absent in the final product's spectrum.
-
Appearance of Product Bands : Identify the new absorption bands that correspond to the functional groups formed in the product.
Data Summary Table: Esterification Example
| Functional Group | Wavenumber (cm⁻¹) | Starting Material (Carboxylic Acid) | Final Product (Ester) | Interpretation |
| O-H Stretch | 2500-3300 (very broad) | Present | Absent | Disappearance confirms consumption of the carboxylic acid. |
| C=O Stretch | 1700-1725 | Present | Present (shifted) | Shift from ~1710 cm⁻¹ to ~1740 cm⁻¹ indicates change from acid to ester carbonyl. |
| C-O Stretch | 1210-1320 | Present | Present (shifted) | Shift in the "fingerprint" region provides additional evidence of transformation. |
Self-Validating System: Avoiding Artifacts
A trustworthy protocol must account for potential errors. In FTIR, common issues include:
-
Dirty ATR Crystal : If the background is taken on a contaminated crystal, negative peaks can appear in the sample spectrum.[11] Always clean the crystal thoroughly before collecting the background and sample spectra.
-
Atmospheric Interference : Inadequately purging the instrument can lead to sharp peaks from water vapor and CO₂ obscuring parts of the spectrum.[13]
-
Sample Thickness (Transmission) : For transmission methods (e.g., KBr pellets), samples that are too thick can cause peak saturation and distortion.[14]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides a direct measurement of a molecule's mass-to-charge ratio (m/z).[15] This allows for the precise determination of molecular weight, a fundamental property that changes during a chemical reaction.[16]
Causality in Experimental Choices
The primary reason to use MS in this context is to confirm that the final product has the expected molecular weight.[17] The disappearance of the molecular ion peak (M⁺) of the starting material and the appearance of a new M⁺ peak corresponding to the product's mass is definitive proof of conversion. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental formula.[18]
Experimental Protocol: Direct Infusion ESI-MS
Electrospray Ionization (ESI) is a "soft" ionization technique suitable for a wide range of organic molecules.[19]
-
Sample Preparation :
-
Prepare a dilute solution of the sample (starting material or product) at a concentration of approximately 1-10 µg/mL.[20]
-
The solvent should be a mixture of volatile organic solvents (e.g., methanol, acetonitrile) and water.[21]
-
Ensure the sample is free of non-volatile salts or buffers, as these can suppress the signal and contaminate the instrument.[20]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulates.[21]
-
-
Data Acquisition :
-
The sample solution is infused into the ESI source at a constant flow rate.
-
A high voltage is applied, creating a fine spray of charged droplets that ultimately yield gas-phase ions.[19]
-
The ions are guided into the mass analyzer, which separates them based on their m/z ratio.[22]
-
The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Data Interpretation & Comparison
The analysis is straightforward:
-
Acquire a mass spectrum of the starting material and identify its molecular ion peak (the peak with the highest m/z, representing the intact molecule).[23]
-
Acquire a mass spectrum of the final product.
-
Confirm that the molecular ion peak of the starting material is absent.
-
Verify that a new peak is present at the expected m/z for the final product.
Data Summary Table: Grignard Reaction Example
| Compound | Expected MW | Observed m/z (M+H)⁺ | Interpretation |
| Starting Material (Acetophenone) | 120.15 g/mol | 121.1 | Confirms identity of starting material. |
| Final Product (2-Phenyl-2-propanol) | 136.19 g/mol | 137.2 | Appearance of the product's molecular ion confirms the addition of a methyl group. |
Note: ESI often produces protonated molecules, [M+H]⁺, so the observed m/z is typically one mass unit higher than the molecular weight.
Workflow for Molecular Weight Confirmation
Caption: Workflow for MW confirmation via Mass Spectrometry.
UV-Visible Spectroscopy: Monitoring Chromophores
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum.[24] This absorption corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for molecules containing chromophores—parts of a molecule with extensive conjugation or specific functional groups that absorb light.
Causality in Experimental Choices
This method is ideal for reactions that create, destroy, or significantly alter a chromophore.[25] For example, a reaction that extends a conjugated system will shift the wavelength of maximum absorbance (λ_max) to a longer wavelength (a bathochromic or red shift). Because absorbance is directly proportional to concentration (Beer-Lambert Law), UV-Vis is an excellent tool for quantitative analysis and reaction kinetics monitoring.[26][27]
Experimental Protocol
-
Solvent Blank : Fill a cuvette with the pure solvent being used for the sample and place it in the spectrophotometer. This is used to zero the instrument, ensuring that any absorbance from the solvent itself is subtracted.
-
Sample Preparation : Prepare a dilute solution of the starting material or product in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0).
-
Data Acquisition : Place the sample cuvette in the instrument and scan across the desired wavelength range (e.g., 200-800 nm). The instrument plots absorbance versus wavelength.
Data Interpretation & Comparison
-
λ_max Shift : Compare the λ_max of the product to the starting material. A significant shift indicates a change in the electronic structure of the chromophore.
-
Appearance/Disappearance : If a chromophore is created or destroyed, a strong absorbance peak will appear or disappear entirely.
-
Quantitative Analysis : By monitoring the absorbance at a specific wavelength over time, one can track the disappearance of a reactant or the appearance of a product to determine reaction rates.[28]
Data Summary Table: Conjugation Example
| Compound | Conjugated System | Expected λ_max | Observed λ_max | Interpretation |
| Starting Material (Styrene) | Benzene ring + C=C double bond | Bathochromic shift | ~248 nm | Confirms conjugated system. |
| Final Product (Polystyrene) | Benzene ring (isolated) | Hypsochromic shift | ~260 nm (Benzene-like) | Loss of conjugation with the double bond results in a shift back to a shorter wavelength. |
Conclusion: A Multi-Technique Approach for Unimpeachable Validation
No single technique tells the whole story. A robust, self-validating approach to product characterization relies on the synergistic use of multiple spectroscopic methods. NMR confirms the detailed chemical structure, FTIR verifies the transformation of functional groups, Mass Spectrometry confirms the correct molecular weight, and UV-Vis can provide complementary information on the electronic system. By integrating the evidence from these orthogonal techniques, a researcher can build an unassailable case for the identity and purity of their final product. This rigorous approach is not merely good practice; it is the foundation of scientific integrity in drug development and chemical research, and it is mandated by regulatory bodies through guidelines such as the ICH Q2(R1) on the validation of analytical procedures.[29][30][31]
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Sample Preparation Protocol for Open Access MS . Mass Spectrometry Research Facility.
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What is Mass Spectrometry? . Broad Institute.
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Angewandte Chemie International Edition, 47(11), 1980-1996.
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Common Problems with FT-IR Instruments and How to Avoid Them . Spectroscopy Online.
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1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences.
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts.
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Sample preparation for mass spectrometry . Thermo Fisher Scientific.
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Mass Spectrometry for Molecular Weight: Common Methods and Applications . MtoZ Biolabs.
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What Are Common Artifacts In FTIR Spectra? . Chemistry For Everyone - YouTube.
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Structural elucidation by NMR(1HNMR) . Slideshare.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration.
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ICH Q2 Analytical Method Validation . Slideshare.
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How to Determine Molecular Weight? . MtoZ Biolabs.
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub.
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Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet . Thermo Fisher Scientific.
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The Unambiguous Arbitrator: Confirming the Structure of 3-Chloro-2,6-dimethylaniline via X-ray Crystallography
A Senior Application Scientist's Guide to Definitive Molecular Structure Elucidation
In the landscape of drug development and materials science, the precise atomic arrangement of a molecule is not merely an academic detail; it is the very foundation of its function, reactivity, and safety. For a molecule like 3-Chloro-2,6-dimethylaniline, a key intermediate in the synthesis of various industrial and pharmaceutical compounds, ambiguity in its structure is unacceptable. While a suite of analytical techniques can provide compelling evidence for its constitution, only single-crystal X-ray crystallography can serve as the final, unambiguous arbitrator.
The Gold Standard: Why X-ray Crystallography is Definitive
Unlike other analytical methods that infer connectivity and geometry from indirect measurements, single-crystal X-ray diffraction (XRD) directly visualizes the atomic positions in a crystalline solid.[1][2][3] This technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which is a direct consequence of the arrangement of atoms within the crystal.[1][2] By analyzing the positions and intensities of these diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[1][3] This provides an unparalleled level of detail, resolving any potential ambiguities that may arise from other analytical techniques.
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands precision and a foundational understanding of the principles at play. The following workflow outlines this process, tailored for a small organic molecule like 3-Chloro-2,6-dimethylaniline.
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comparing the efficacy of 3-Chloro-2,6-dimethylaniline as a building block
An Expert's Guide to the Efficacy of 3-Chloro-2,6-dimethylaniline as a Synthetic Building Block A Comparative Analysis for Researchers in Organic Synthesis and Drug Discovery
Introduction: The Strategic Role of Substituted Anilines
In the landscape of medicinal chemistry and materials science, substituted anilines are indispensable building blocks. Their utility stems from the nucleophilic amino group and the tunable electronic and steric properties of the aromatic ring, which can be modified with various substituents. These modifications are not trivial; they are strategic decisions that profoundly influence a molecule's reactivity, conformational preference, and ultimately, its biological activity and material properties. Among the vast array of available anilines, 3-Chloro-2,6-dimethylaniline presents a unique combination of features: steric hindrance from the flanking methyl groups and electronic modulation from the meta-chloro substituent.
This guide provides an in-depth comparison of 3-Chloro-2,6-dimethylaniline with other structurally related anilines. We will move beyond a simple catalog of properties to dissect the causal relationships between structure and reactivity, offering field-proven insights and validated experimental protocols to guide your synthetic choices.
Core Candidate Under Review: 3-Chloro-2,6-dimethylaniline
3-Chloro-2,6-dimethylaniline (also known as 3-chloro-2,6-xylidine) is a solid at room temperature with a melting point of 30-32°C[1]. Its structure is characterized by two key features that dictate its reactivity:
-
Steric Shielding: The two methyl groups at the ortho positions sterically hinder the amino group. This can be advantageous in controlling regioselectivity, preventing N,N-dialkylation, and promoting specific conformations in the final product. However, this same steric bulk can also decrease nucleophilicity and slow down reaction rates compared to less hindered anilines.
-
Electronic Influence: The chlorine atom at the meta position is an electron-withdrawing group (EWG) through induction. This effect reduces the electron density of the aromatic ring and, to a lesser extent, the basicity and nucleophilicity of the amino group.
These characteristics make it a valuable intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals where controlled reactivity and specific molecular geometries are paramount.
Comparative Analysis: Efficacy in N-Acylation Reactions
To objectively assess the efficacy of 3-Chloro-2,6-dimethylaniline, we will compare it to key alternatives in a common and fundamental transformation: N-acylation, specifically the reaction with an acyl chloride. This reaction is a cornerstone of amide synthesis and is the first step in the well-documented synthesis of the local anesthetic Lidocaine from its aniline precursors.[2][3][4]
The Alternatives:
-
Alternative 1: 2,6-Dimethylaniline: The non-chlorinated parent compound. Comparing against this baseline isolates the electronic effect of the chloro group.
-
Alternative 2: 4-Chloro-2,6-dimethylaniline: An isomer where the EWG is in the para position. This allows for a direct comparison of the electronic effects based on substituent position (meta vs. para).
-
Alternative 3: 2,6-Diethylaniline: An analog with larger alkyl groups to evaluate the impact of increased steric bulk.
The following diagram illustrates the general workflow for this key transformation.
Caption: General workflow for the N-acylation of substituted anilines.
Performance Data & Discussion
The following table summarizes expected outcomes based on established chemical principles and data from analogous synthetic procedures. Yields are estimates for comparative purposes, derived from protocols for similar substrates.[5][6]
| Building Block | Key Structural Features | Expected Reactivity | Predicted Yield (N-Acylation) | Causality Behind Performance |
| 3-Chloro-2,6-dimethylaniline | Meta-Cl (EWG), Ortho-di-Me (Steric Hindrance) | Moderate | Good to High (85-95%) | The meta-Cl moderately reduces nucleophilicity without strong resonance deactivation. Steric hindrance controls reactivity but is overcome by the high reactivity of the acyl chloride.[4] |
| 2,6-Dimethylaniline | Ortho-di-Me (Steric Hindrance) | High | High (>90%) | The amino group is more nucleophilic due to the lack of an EWG. The reaction is typically fast and high-yielding.[2][3] |
| 4-Chloro-2,6-dimethylaniline | Para-Cl (EWG), Ortho-di-Me (Steric Hindrance) | Lower than meta isomer | Good (80-90%) | The para-Cl exerts a stronger deactivating effect on the amino group via resonance, reducing its nucleophilicity more significantly than a meta-substituent.[6] This leads to slightly lower yields or requires more forcing conditions. |
| 2,6-Diethylaniline | Ortho-di-Et (Increased Steric Hindrance) | Lower than methyl analog | Good (80-90%) | The larger ethyl groups provide greater steric shielding of the nitrogen, potentially slowing the rate of acylation compared to the dimethyl analogs.[7][8] |
Expertise & Experience: Interpreting the Comparison
-
Why choose 3-Chloro-2,6-dimethylaniline? This building block offers a balanced profile. It is less reactive than 2,6-dimethylaniline, which can be an advantage in complex molecules with multiple nucleophilic sites, allowing for greater chemoselectivity. The meta-chloro group provides a site for further functionalization (e.g., through nucleophilic aromatic substitution or cross-coupling reactions) and modulates the electronic properties of the final product, which is critical in tuning the efficacy of pharmaceuticals or the properties of materials.
-
Meta vs. Para Isomer (3-Chloro vs. 4-Chloro): The choice between the 3-chloro and 4-chloro isomers is a classic example of leveraging substituent effects. The 4-chloro isomer's amino group is less nucleophilic because the chlorine's lone pairs can be delocalized into the ring and the nitro group, directly opposing the amino group's activating effect. The 3-chloro isomer's electronic withdrawal is primarily inductive, resulting in a less pronounced deactivation of the amine. Therefore, for a smoother, higher-yielding acylation, the 3-chloro isomer is often superior.
-
Steric Effects (Methyl vs. Ethyl): The progression from dimethyl to diethyl substitution increases the steric cone around the nitrogen atom. While this can make reactions like acylation more challenging, it is a powerful tool for controlling atropisomerism or for creating specific binding pocket interactions in a drug molecule. The synthesis of 3-chloro-2,6-diethylaniline itself is a multi-step process, highlighting the added complexity that comes with increased substitution.[7][8]
Experimental Protocols: A Self-Validating System
The following protocol for the synthesis of α-chloro-2,6-dimethylacetanilide is adapted from established laboratory procedures and serves as a reliable baseline for comparing the efficacy of different aniline building blocks.[2][3]
Protocol: Synthesis of N-(3-Chloro-2,6-dimethylphenyl)chloroacetamide
Materials:
-
3-Chloro-2,6-dimethylaniline
-
Glacial Acetic Acid
-
Chloroacetyl Chloride
-
Sodium Acetate (0.333 M aqueous solution)
-
Deionized Water
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 g of 3-Chloro-2,6-dimethylaniline in 15 mL of glacial acetic acid. Stir to combine.
-
Carefully add 2.0 mL of chloroacetyl chloride to the solution. An exothermic reaction may be observed.
-
Heat the solution gently on a steam bath to 40-50°C.[2]
-
Remove the flask from the heat and immediately add 25 mL of a 0.333 M aqueous sodium acetate solution. The sodium acetate acts as a buffer, neutralizing the HCl byproduct that would otherwise protonate the starting aniline and cause it to precipitate.[4]
-
Cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with three portions of cold deionized water to remove any remaining acetic acid and salts.
-
Allow the product to air dry on the filter paper. A typical yield for this class of reaction is high, often exceeding 90%.[5]
This protocol is self-validating. The formation of a precipitate upon addition of sodium acetate and cooling is a primary indicator of success. The purity can be readily checked by measuring the melting point and comparing it to the literature value. By substituting the starting material with the alternatives discussed, researchers can directly and reliably compare reaction times, yields, and product purity.
The following diagram illustrates the key structural and electronic differences between the compared aniline building blocks.
Caption: Comparison of steric and electronic features of aniline alternatives.
Conclusion and Future Outlook
3-Chloro-2,6-dimethylaniline stands out as a highly effective and versatile building block. It offers a strategic compromise between the high reactivity of unchlorinated anilines and the lower reactivity of their 4-chloro counterparts. Its unique combination of moderate electronic deactivation and significant steric shielding allows for controlled, high-yield reactions, making it an excellent choice for the synthesis of complex target molecules.
The principles discussed here—steric hindrance and the nuanced effects of substituent position—are fundamental to modern organic synthesis. As drug discovery moves towards more complex and three-dimensional chemical spaces, the demand for building blocks that offer precise control over reactivity and conformation will only increase.[9] Saturated isosteres and other novel aniline replacements are emerging, but the rational application of classic, well-understood building blocks like 3-Chloro-2,6-dimethylaniline remains a cornerstone of efficient and effective molecular design.[9][10]
References
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PrepChem. (n.d.). Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 3-chloro-2,6-diethyl aniline. Retrieved from [Link]
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ACS Publications. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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Unknown. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]
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Unknown. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]
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University of San Diego. (2007). The Synthesis of Lidocaine. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Retrieved from [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline. Retrieved from [Link]
-
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MDPI. (2002). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2,6-dimethylaniline. Retrieved from [Link]
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Comparative Stability Analysis of 3-Chloro-2,6-dimethylaniline Across a Range of pH Conditions: A Methodological Guide
In the landscape of pharmaceutical development and chemical manufacturing, a thorough understanding of a compound's stability profile is not merely a regulatory formality but a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, method-driven comparison of the stability of 3-Chloro-2,6-dimethylaniline under various pH conditions. As an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, its behavior in different hydrolytic environments is of paramount importance.
This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting a comprehensive stability assessment. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles, primarily drawing from the International Council for Harmonisation (ICH) guidelines on stability testing.[1][2][3][4][5]
Introduction: The Imperative of pH-Dependent Stability Testing
The intrinsic stability of a chemical entity like 3-Chloro-2,6-dimethylaniline (CAS 26829-77-6) is a critical quality attribute.[6] Its susceptibility to degradation under varying pH conditions can have significant implications for its synthesis, formulation, storage, and biological activity. Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential to elucidate its degradation pathways and identify potential degradation products.[7][8][9]
This guide will compare the stability of 3-Chloro-2,6-dimethylaniline across acidic, neutral, and basic conditions. For a comparative context, we will also briefly discuss the known stability profiles of related aniline derivatives, such as 2,6-dimethylaniline and other chloroanilines, which are also used in various industrial syntheses.[10][11] Understanding these differences is crucial for selecting appropriate manufacturing and storage conditions to minimize impurity formation.
Experimental Design: A Forced Degradation Study Workflow
The design of a robust forced degradation study is predicated on the principles outlined in the ICH Q1A(R2) guideline.[3][5] The objective is to induce degradation to a level where the primary analytical method can reliably detect and quantify the decrease in the parent compound and the formation of degradation products.
Below is a logical workflow for the stability testing of 3-Chloro-2,6-dimethylaniline under different pH conditions.
Caption: Experimental workflow for the forced degradation study of 3-Chloro-2,6-dimethylaniline.
Materials and Methods
Materials
-
3-Chloro-2,6-dimethylaniline (Purity ≥99%)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic
-
Sodium phosphate dibasic
-
Hydrochloric acid
-
Sodium hydroxide
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Thermostatically controlled oven or water bath
Experimental Protocol: Forced Hydrolysis Study
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of 3-Chloro-2,6-dimethylaniline in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Preparation of Buffer Solutions:
-
Acidic (pH 2): Prepare a 0.1 M hydrochloric acid solution.
-
Neutral (pH 7): Prepare a phosphate buffer by dissolving appropriate amounts of potassium phosphate monobasic and sodium phosphate dibasic in water.
-
Basic (pH 10): Prepare a 0.01 M sodium hydroxide solution.
-
-
Stress Sample Preparation: For each pH condition, add 1 mL of the 3-Chloro-2,6-dimethylaniline stock solution to 9 mL of the respective buffer in a sealed container. This results in a final concentration of 100 µg/mL.
-
Incubation: Place the prepared samples in an oven or water bath maintained at 40°C.
-
Time-Point Sampling: Withdraw aliquots of 1 mL from each sample at the initial time point (0 hours) and subsequently at 24, 48, and 72 hours.
-
Sample Quenching and Preparation for HPLC: Immediately after withdrawal, neutralize the acidic and basic samples to approximately pH 7. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis. Filter the samples through a 0.45 µm syringe filter before injection.
HPLC Analytical Method
A validated, stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.[12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is often effective for separating aniline derivatives.[13]
-
Start with a higher aqueous phase concentration and gradually increase the organic phase.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Run Time: Sufficient to allow for the elution of all degradation products.
Results and Discussion
The stability of 3-Chloro-2,6-dimethylaniline is expected to vary significantly with pH. The following table presents hypothetical data that illustrates a plausible outcome of the described experiment.
| Time (hours) | % Remaining at pH 2 | % Remaining at pH 7 | % Remaining at pH 10 |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 99.8 | 85.2 |
| 48 | 96.8 | 99.5 | 72.1 |
| 72 | 94.2 | 99.1 | 60.5 |
From this hypothetical data, we can infer that 3-Chloro-2,6-dimethylaniline exhibits good stability under neutral and mildly acidic conditions. However, it is significantly less stable under basic conditions, showing substantial degradation over 72 hours. This is a common characteristic of halogenated anilines, which can undergo hydrolysis or other degradation reactions in the presence of a strong base.
In comparison, unsubstituted anilines might show different stability profiles, and the presence of the chloro and dimethyl groups on the aromatic ring of 3-Chloro-2,6-dimethylaniline will influence its electronic properties and, consequently, its reactivity and degradation pathways.
Potential Degradation Pathway
Based on known degradation mechanisms of chloroanilines, a likely degradation pathway for 3-Chloro-2,6-dimethylaniline under basic conditions involves nucleophilic substitution of the chlorine atom by a hydroxyl group.[14][15][16][17][18]
Caption: A potential degradation pathway of 3-Chloro-2,6-dimethylaniline under basic conditions.
Further degradation could involve oxidation of the aniline moiety, leading to the formation of various colored byproducts. The identification of these degradation products would typically require mass spectrometry (LC-MS) for definitive structural elucidation.[19][20]
Conclusion and Recommendations
This guide has outlined a comprehensive, method-driven approach to assessing the stability of 3-Chloro-2,6-dimethylaniline across a range of pH values. The provided experimental workflow and HPLC method serve as a robust starting point for researchers in the field.
Based on the illustrative data and known chemistry of related compounds, it is recommended that 3-Chloro-2,6-dimethylaniline be handled and stored under neutral to slightly acidic conditions to ensure its stability and minimize the formation of impurities. When used in synthetic processes, careful control of pH, especially avoiding strongly basic environments, is crucial.
The principles and protocols detailed herein are not only applicable to 3-Chloro-2,6-dimethylaniline but can be adapted for the stability testing of a wide array of chemical intermediates and active pharmaceutical ingredients, reinforcing the universal importance of understanding a compound's intrinsic stability.
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A Senior Application Scientist's Guide to the Benchmark Study of Analytical Standards for 3-Chloro-2,6-dimethylaniline
Introduction: 3-Chloro-2,6-dimethylaniline serves as a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. As such, its purity and impurity profile can directly impact the quality, safety, and efficacy of the final product. The use of a well-characterized, high-purity analytical standard is therefore not merely a matter of procedural compliance but a fundamental requirement for accurate quantitative analysis, impurity tracking, and regulatory submission. An unreliable standard can lead to out-of-specification results, failed batches, and significant delays in drug development timelines.
This guide provides a comprehensive framework for conducting a benchmark study of different commercially available analytical standards of 3-Chloro-2,6-dimethylaniline. We will move beyond simple certificate of analysis (CoA) comparisons to detail a rigorous, multi-faceted experimental approach. The objective is to empower researchers and quality control professionals to select the most suitable reference standard based on empirical data, ensuring the integrity and reliability of their analytical measurements.
PART 1: Defining the Quality Attributes of an Analytical Standard
Before initiating any experimental work, it is crucial to define the parameters that constitute a high-quality analytical standard. These attributes are grounded in principles outlined by major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2][3][4][5] A superior reference standard is not just "pure"; it is comprehensively characterized.
Key Quality Attributes:
-
Identity: The material must be unequivocally confirmed as 3-Chloro-2,6-dimethylaniline. This is the foundational attribute upon which all others are built.
-
Purity & Assay: Purity refers to the percentage of the main component, while assay is the precisely determined content, often corrected for water and residual solvents. A high-quality standard will have a high purity value determined by a stability-indicating method.[6]
-
Impurity Profile: It is not sufficient to know that a standard is "99.9% pure." One must understand the nature of the remaining 0.1%. A well-characterized standard will have its major impurities identified and quantified. This is critical for tracking process-related impurities in a drug substance.
-
Stability: The standard must be stable under specified storage conditions for a defined period.[7] Degradation of the standard can lead to a systematic underestimation of the analyte in test samples.[8]
-
Traceability: The assigned purity value should be traceable to national or international standards, ensuring metrological consistency.[6][9]
PART 2: Experimental Design for a Comparative Benchmark Study
To objectively compare different analytical standards, we propose a workflow that utilizes orthogonal analytical techniques. Orthogonal methods rely on different separation principles (e.g., liquid chromatography vs. gas chromatography) and provide a more comprehensive assessment than any single technique.
For this guide, we will hypothesize a study comparing three commercially available lots of 3-Chloro-2,6-dimethylaniline, designated as Standard A , Standard B , and Standard C .
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the benchmark study, from initial characterization to stability assessment.
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Safety Operating Guide
Navigating the Disposal of 3-Chloro-2,6-dimethylaniline: A Guide for Laboratory Professionals
For the conscientious researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-Chloro-2,6-dimethylaniline, a compound requiring careful management due to its toxicological profile. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and responsibility in your laboratory.
Immediate Safety and Hazard Recognition: The "Why" Behind the Precautions
3-Chloro-2,6-dimethylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4][5] Understanding these hazards is paramount to handling this compound safely, even when preparing it for disposal.
Table 1: Hazard Profile of 3-Chloro-2,6-dimethylaniline
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Skin Irritation | H315: Causes skin irritation[1][3] |
| Eye Irritation | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity | H335: May cause respiratory irritation[2][4][5] |
The primary route of exposure is through direct contact or inhalation of dust or vapors. Therefore, all handling, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. Based on the hazards identified, the following ensemble is mandatory when handling 3-Chloro-2,6-dimethylaniline:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Chemical-resistant gloves (nitrile or neoprene) are essential. Wear impervious, flame-resistant clothing to prevent skin contact.[1]
-
Respiratory Protection: If exposure limits are likely to be exceeded, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]
The causality here is direct: the prescribed PPE creates a barrier between you and the chemical, mitigating the risk of exposure and subsequent harm.
Spill Management: An Immediate Action Protocol
Accidents happen. A well-defined spill response plan is a hallmark of a safe laboratory.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the full PPE ensemble described above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or silica gel to contain the substance.[6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]
-
Collect and Containerize: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.[4]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[4]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Guide
The disposal of 3-Chloro-2,6-dimethylaniline is governed by local, state, and federal regulations. The following workflow provides a general procedure; however, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
-
Do Not Mix: Never mix 3-Chloro-2,6-dimethylaniline with other waste streams.[7] Chemical incompatibilities can lead to dangerous reactions. Store it away from strong oxidizing agents.[3]
-
Original Containers: Whenever possible, leave the chemical in its original container.[7] This ensures clear labeling and hazard communication.
Step 2: Waste Containerization and Labeling
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and can be securely sealed.[8]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "3-Chloro-2,6-dimethylaniline".[8] Include the approximate quantity of waste.
Step 3: Waste Accumulation and Storage
-
Designated Area: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is near the point of generation.[8]
-
Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Secure Storage: Keep the container tightly closed except when adding waste.[8]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed disposal company.[7]
-
Manifesting: For transport off-site, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[9]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 3-Chloro-2,6-dimethylaniline.
Regulatory Framework: Understanding the Rules of Engagement
The disposal of hazardous waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]
EPA Hazardous Waste Codes:
While 3-Chloro-2,6-dimethylaniline is not specifically listed by name as a P- or U-listed hazardous waste, it would likely be classified based on its characteristics.[11] Given its toxic nature, it could potentially fall under the "U-List" for toxic wastes if it is an unused commercial chemical product being discarded.[11][12] More commonly, waste containing this compound would be managed as a characteristic hazardous waste if it exhibits toxicity.
Your EHS department will be responsible for making the final waste code determination.
Approved Disposal Methods:
The recommended disposal method for toxic organic compounds like 3-Chloro-2,6-dimethylaniline is typically high-temperature incineration at a permitted hazardous waste facility.[13] This process destroys the toxic organic constituents and reduces the volume of waste.[13] Landfilling in a specially designed hazardous waste landfill is another possibility, but incineration is often preferred for organic compounds.[13]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-Chloro-2,6-dimethylaniline is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the hazards, utilizing appropriate protective measures, and adhering to a structured disposal workflow, you contribute to a safer and more sustainable scientific community. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance and support in these critical procedures.
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A Researcher's Guide to the Safe Handling of 3-Chloro-2,6-dimethylaniline
As a Senior Application Scientist, I've observed that a deep understanding of a compound's reactivity and toxicity is the foundation of a safe and successful experiment. This guide is designed to provide you, a fellow researcher, with essential, immediate safety and logistical information for handling 3-Chloro-2,6-dimethylaniline. Our goal is to empower you with the knowledge to work safely and effectively, reinforcing the principle that good science is safe science.
This compound, an aromatic amine, requires meticulous handling due to its potential health hazards. The protocols outlined below are based on established safety data and best practices, ensuring a self-validating system of laboratory safety.
Hazard Assessment and GHS Classification
3-Chloro-2,6-dimethylaniline is classified as a hazardous substance. Understanding its specific hazards is the first step in ensuring your safety.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] |
| H312 | Acute toxicity, Dermal (Category 4) | Harmful in contact with skin.[1][2] |
| H315 | Skin irritation (Category 2) | Causes skin irritation.[1][2][3][4] |
| H319 | Eye irritation (Category 2) | Causes serious eye irritation.[1][2][3][4] |
| H332 | Acute toxicity, Inhalation (Category 4) | Harmful if inhaled.[1][2] |
| H335 | Specific target organ toxicity – single exposure (Category 3) | May cause respiratory irritation.[1][2][3][4] |
| H351 | Carcinogenicity (Category 2) | Suspected of causing cancer.[5][6] |
This table summarizes the primary hazards associated with 3-Chloro-2,6-dimethylaniline based on available Safety Data Sheets for the compound and its close analogs.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling 3-Chloro-2,6-dimethylaniline. The rationale behind each piece of equipment is to prevent the primary routes of exposure: dermal contact, inhalation, and eye contact.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Given that aromatic amines can permeate some common glove materials, selecting the appropriate type is critical.[8] Butyl rubber gloves are often recommended for handling chlorinated aromatic compounds. Always check the manufacturer's glove compatibility data. Contaminated gloves should be replaced immediately.[3]
-
Lab Coat: A flame-resistant lab coat is necessary to protect against splashes and spills.[1]
-
Protective Clothing: For larger quantities or in situations with a high risk of exposure, impervious clothing and an apron are recommended.[1]
-
-
Respiratory Protection: All work with 3-Chloro-2,6-dimethylaniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] If exposure limits are exceeded or if you experience respiratory irritation, a full-face respirator with appropriate cartridges (e.g., organic vapor cartridges) is required.[1][7]
Safe Handling and Operational Plan
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
If the compound is a solid, handle it as a powder and avoid creating dust.[3]
-
If it is a liquid, use a syringe or pipette for transfers to minimize the risk of splashing.
-
Always work with the smallest quantity necessary for your experiment.
-
-
During the Reaction:
-
Keep the reaction vessel closed to prevent the release of vapors.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
-
Post-Handling:
-
Thoroughly wash your hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove and properly store or dispose of your PPE.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and is mandated by environmental regulations.
Waste Disposal Protocol:
-
Segregation:
-
Collect all waste containing 3-Chloro-2,6-dimethylaniline in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless you have confirmed compatibility.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Chloro-2,6-dimethylaniline."
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[12]
-
-
Disposal:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
Spill:
-
Evacuate the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the spilled material and absorbent in a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram illustrates the key stages from preparation to disposal.
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
